molecular formula C22H20F3N3O3 B15134874 TEAD-IN-12

TEAD-IN-12

Cat. No.: B15134874
M. Wt: 431.4 g/mol
InChI Key: KHGVGNIPYOSXFC-MJGOQNOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TEAD-IN-12 is a useful research compound. Its molecular formula is C22H20F3N3O3 and its molecular weight is 431.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H20F3N3O3

Molecular Weight

431.4 g/mol

IUPAC Name

(3-hydroxyazetidin-1-yl)-[(1S,2S)-2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone

InChI

InChI=1S/C22H20F3N3O3/c1-27-9-12-6-16(31-15-4-2-13(3-5-15)22(23,24)25)7-18(20(12)26-27)17-8-19(17)21(30)28-10-14(29)11-28/h2-7,9,14,17,19,29H,8,10-11H2,1H3/t17-,19+/m1/s1

InChI Key

KHGVGNIPYOSXFC-MJGOQNOKSA-N

Isomeric SMILES

CN1C=C2C=C(C=C(C2=N1)[C@H]3C[C@@H]3C(=O)N4CC(C4)O)OC5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

CN1C=C2C=C(C=C(C2=N1)C3CC3C(=O)N4CC(C4)O)OC5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of TEAD-IN-12: A Novel Oral Inhibitor of the Hippo-YAP Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the ultimate effectors of this pathway, mediating the oncogenic functions of the transcriptional co-activators YAP and TAZ. The development of small molecule inhibitors targeting the YAP-TEAD interaction is a promising therapeutic strategy. This technical guide details the discovery and synthesis of TEAD-IN-12 (also known as 58B), a potent and orally active pan-TEAD inhibitor. We provide an overview of the underlying biological rationale, a summary of its pharmacological properties, detailed experimental methodologies for its characterization, and a step-by-step synthesis protocol.

Introduction: Targeting the Hippo-YAP-TEAD Axis in Cancer

The Hippo signaling pathway is a highly conserved kinase cascade that controls cell proliferation and apoptosis.[1][2] When the pathway is active, the core kinases MST1/2 and LATS1/2 phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ.[3][4] In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ.[5] In the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth, proliferation, and survival.[1][5]

The interaction between YAP/TAZ and TEAD is a critical node for oncogenic signaling, making it an attractive target for therapeutic intervention.[6] Direct inhibition of this protein-protein interaction (PPI) offers a promising strategy to suppress the transcriptional output of the Hippo pathway in cancer cells. Several approaches have been pursued to develop TEAD inhibitors, including molecules that bind to the central lipid pocket of TEAD, thereby allosterically inhibiting the YAP/TAZ interaction.[7] this compound is a novel, orally bioavailable small molecule that potently inhibits the activity of TEAD transcription factors.[8][9]

Discovery of this compound (58B)

The discovery of this compound is detailed in the patent application WO2024067773A1. While specific details of the initial screening campaign are not publicly available, the discovery process for such inhibitors typically involves a multi-step approach.

High-Throughput Screening (HTS)

The process likely began with a high-throughput screen of a diverse chemical library to identify compounds that disrupt the YAP-TEAD interaction. A common assay for this is a biochemical proximity assay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen. These assays measure the proximity of tagged YAP and TEAD proteins, and a decrease in signal indicates disruption of their interaction.

Hit-to-Lead Optimization

Following the identification of initial "hits" from the HTS, a process of hit-to-lead optimization would be undertaken. This involves medicinal chemistry efforts to synthesize analogs of the hit compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, oral bioavailability). This iterative process of design, synthesis, and testing would have led to the identification of the pyrazolopyrimidine scaffold of this compound.

Pharmacological Profile of this compound

This compound is characterized as a potent, orally active TEAD inhibitor.[8][9] The key pharmacological parameters are summarized in the table below.

ParameterValueReference
Compound Name This compound (58B)[8][9]
Target Pan-TEAD[8][9]
IC50 <100 nM[8][9]
Oral Bioavailability Orally active[8][9]
Half-life (mouse) 3.6 hours[8][9]
Molecular Formula C22H20F3N3O3[8][9]
Molecular Weight 431.41 g/mol [8][9]
CAS Number 3034813-66-3[8][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments typically used in the discovery and characterization of TEAD inhibitors like this compound.

Biochemical Assay: TR-FRET for YAP-TEAD Interaction

This assay is used to quantify the inhibitory effect of compounds on the YAP-TEAD protein-protein interaction.

Materials:

  • Recombinant human TEAD protein (e.g., TEAD4) fused to a donor fluorophore (e.g., Terbium cryptate).

  • A peptide derived from the TEAD-binding domain of YAP fused to an acceptor fluorophore (e.g., d2).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • 384-well low-volume microplates.

  • Test compounds (e.g., this compound) serially diluted in DMSO.

Procedure:

  • Add 2 µL of serially diluted test compound to the wells of a 384-well plate.

  • Add 4 µL of the TEAD-donor fusion protein solution to each well.

  • Add 4 µL of the YAP-acceptor peptide solution to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at a suitable wavelength (e.g., 340 nm).

  • Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell-Based Assay: TEAD-Responsive Luciferase Reporter Assay

This assay measures the ability of a compound to inhibit TEAD-dependent transcription in a cellular context.

Materials:

  • A cancer cell line with a dysregulated Hippo pathway (e.g., NCI-H226, a mesothelioma cell line with an NF2 mutation).

  • A luciferase reporter plasmid containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase expression (e.g., 8xGTIIC-luciferase).

  • A control plasmid expressing Renilla luciferase for normalization.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Dual-luciferase reporter assay system.

  • Test compounds.

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with serial dilutions of the test compound.

  • Incubate for another 24-48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition relative to DMSO-treated control cells and determine the IC50 values.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct binding of a compound to its target protein in cells.

Materials:

  • Cancer cell line of interest.

  • Test compound.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Centrifuge.

  • PCR tubes and a thermal cycler.

  • SDS-PAGE and Western blotting reagents.

  • An antibody specific to the TEAD protein.

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a defined period.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS with protease inhibitors and lyse them.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Aliquot the supernatant into PCR tubes.

  • Heat the aliquots to a range of temperatures in a thermal cycler for a few minutes.

  • Cool the samples and centrifuge to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble TEAD protein in each sample by SDS-PAGE and Western blotting using a TEAD-specific antibody.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vivo Efficacy Study in a Xenograft Model

This type of study evaluates the anti-tumor activity of the compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • A cancer cell line that forms tumors in mice (e.g., NCI-H226).

  • Test compound formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Inject the cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., this compound) or vehicle orally to the respective groups at a predetermined dose and schedule.

  • Measure the tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as a measure of general toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.

Synthesis of this compound

The chemical synthesis of this compound, which has a pyrazolopyrimidine core, can be accomplished through a multi-step synthetic route. While the exact route from the patent is not detailed here, a plausible synthetic pathway for a similar pyrazolopyrimidine scaffold is outlined below. The synthesis of pyrazolopyrimidines often involves the condensation of a substituted pyrazole with a β-ketoester or a similar three-carbon electrophile.

General Synthetic Scheme for a Pyrazolopyrimidine Core:

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Core Formation cluster_3 Final Product A Substituted Hydrazine C Aminopyrazole A->C Condensation B Diketone or Ketoester B->C D Pyrazolopyrimidine Core C->D Cyclization with a 1,3-dielectrophile E This compound Analog D->E Functional Group Interconversion

Caption: General synthetic route to pyrazolopyrimidine core structures.

Detailed Synthesis Steps (Hypothetical Route):

  • Step 1: Synthesis of the Aminopyrazole Intermediate. A substituted hydrazine is reacted with a suitable diketone or β-ketoester in a solvent such as ethanol, often with catalytic acid, to form the corresponding aminopyrazole derivative.

  • Step 2: Formation of the Pyrazolopyrimidine Core. The aminopyrazole is then reacted with a 1,3-dielectrophilic species, such as a β-ketoester or malondialdehyde equivalent, under cyclization conditions. This reaction is typically carried out at elevated temperatures in a solvent like acetic acid or a high-boiling alcohol.

  • Step 3: Functional Group Interconversion and Final Assembly. The pyrazolopyrimidine core is then further functionalized. This may involve reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), and amide bond formations to install the necessary substituents to arrive at the final this compound structure.

Signaling Pathways and Experimental Workflows

The Hippo Signaling Pathway

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell_Contact->MST1_2 Activate Mechanical_Stress Mechanical Stress Mechanical_Stress->MST1_2 Activate GPCR_Signaling GPCR Signaling GPCR_Signaling->MST1_2 Activate LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates & Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ YAP_TAZ->YAP_TAZ_p Inactivation & Cytoplasmic Retention YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Activates YAP_TAZ_n->TEAD Binds to Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation TEAD_IN_12 This compound TEAD_IN_12->TEAD Inhibits

Caption: The Hippo signaling pathway and the mechanism of action of this compound.

TEAD Inhibitor Discovery Workflow

Drug_Discovery_Workflow cluster_assays In Vitro & In Vivo Assays HTS High-Throughput Screening (e.g., TR-FRET) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Biochemical Biochemical Assays (Potency, Selectivity) Hit_to_Lead->Biochemical Cellular Cell-Based Assays (Reporter, Target Engagement) Hit_to_Lead->Cellular Preclinical_Dev Preclinical Development Lead_Opt->Preclinical_Dev ADME_Tox ADME/Toxicity (PK, Safety) Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Biochemical->Hit_to_Lead Cellular->Hit_to_Lead ADME_Tox->Lead_Opt In_Vivo->Lead_Opt

Caption: A typical drug discovery workflow for identifying TEAD inhibitors.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for cancers with a dysregulated Hippo pathway. Its oral bioavailability and potent inhibition of the YAP-TEAD interaction make it a valuable tool for further preclinical and potentially clinical investigation. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the discovery and characterization of novel TEAD inhibitors. Further research into the precise mechanism of action and the full therapeutic potential of this compound is warranted.

References

TEAD-IN-12 mechanism of action in Hippo pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of TEAD-IN-12 in the Hippo Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hippo signaling pathway is a critical regulator of tissue growth, and its dysregulation is a key driver in various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the final downstream effectors of this pathway. When the Hippo pathway is inactive, the coactivators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, inhibiting the TEAD-YAP/TAZ interaction has become a major focus for oncology drug development.

This compound (also known as 58B) is an orally active, potent TEAD inhibitor with a reported IC50 of less than 100 nM.[1][2] While detailed public data on this compound is limited, it belongs to a class of inhibitors that function by targeting the highly conserved central lipid pocket of TEAD proteins. This guide will detail the mechanism of action of this class of inhibitors, using this compound as a key example, and provide the quantitative data, experimental methodologies, and pathway visualizations required for a comprehensive technical understanding.

The Hippo Pathway and the Role of TEAD

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). This phosphorylation leads to their sequestration in the cytoplasm and subsequent degradation.[3][4]

In many cancers, particularly those with mutations in upstream Hippo pathway components like Neurofibromin 2 (NF2), this kinase cascade is inactive.[5] This allows unphosphorylated YAP and TAZ to accumulate in the nucleus, where they bind to TEAD transcription factors (TEAD1-4). The resulting YAP/TAZ-TEAD complex then recruits other factors to activate the transcription of target genes, such as CTGF and CYR61, which drive tumor growth, metastasis, and therapy resistance.[3][4][5]

Mechanism of Action: TEAD Palmitoylation Pocket Inhibition

TEAD proteins contain a central, hydrophobic lipid-binding pocket. A critical post-translational modification, S-palmitoylation, occurs at a conserved cysteine residue within this pocket.[6] This lipid modification is essential for the stability of TEAD proteins and for mediating the interaction with YAP/TAZ.[5][6][7]

This compound and similar small molecules are designed to occupy this central lipid pocket.[6][8][9] By binding within this pocket, these inhibitors function through one or more of the following mechanisms:

  • Allosteric Inhibition of YAP/TAZ Interaction: The binding of the inhibitor to the lipid pocket induces a conformational change in the TEAD protein that prevents its interaction with YAP or TAZ. This is an allosteric mechanism, as the inhibitor does not directly compete with YAP/TAZ at their binding interface.[7][8]

  • Inhibition of Palmitoylation: The inhibitor physically blocks the conserved cysteine residue, preventing the covalent attachment of palmitate. The absence of this lipid modification disrupts TEAD's transcriptional activity.[5][10]

  • Protein Destabilization: By preventing palmitoylation, which is critical for TEAD stability, these inhibitors can lead to the degradation of TEAD proteins.[5][7]

This multi-pronged mechanism effectively shuts down TEAD-dependent transcription, leading to the suppression of cancer cell proliferation.

TEAD_Mechanism_of_Action Hippo Pathway and this compound Mechanism of Action cluster_Hippo_On Hippo Pathway ON (Tumor Suppressive) cluster_Hippo_Off Hippo Pathway OFF (Oncogenic) cluster_Inhibition Therapeutic Intervention MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ LATS1_2->YAP_TAZ_p phosphorylates Degradation Cytoplasmic Degradation YAP_TAZ_p->Degradation YAP_TAZ YAP/TAZ YAP_TAZ_p->YAP_TAZ Dephosphorylation (Hippo OFF) YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TEAD_Complex TEAD_Inhibited TEAD TEAD TEAD TEAD->YAP_TEAD_Complex Target_Genes Oncogenic Target Genes (CTGF, CYR61) YAP_TEAD_Complex->Target_Genes activates TEAD_IN_12 This compound TEAD_IN_12->TEAD_Inhibited Binds to Lipid Pocket TEAD_Inhibited->X_inhibit Cytoplasm Cytoplasm Nucleus Nucleus

Caption: Mechanism of this compound in the Hippo Pathway.

Quantitative Data

While specific biochemical data for this compound is not extensively published beyond an IC50 of <100 nM, the following table summarizes publicly available potency data for other well-characterized TEAD palmitoylation pocket inhibitors.[1][2] This provides a comparative landscape for this class of compounds.

CompoundTarget/AssayMethodPotency ValueReference
This compound (58B) TEADNot SpecifiedIC50 < 100 nM[1][2]
VT-107 pan-TEAD auto-palmitoylationBiochemical AssayIC50 = 4.93 nM[11]
K-975 Proliferation (NF2-null cells)Cell-based AssayIC50 ≈ 10-100 nM[8][12]
GNE-7883 Proliferation (OVCAR-8 cells)Cell-based AssayEC50 = 115 nM[13]
GNE-7883 Proliferation (NCI-H226 cells)Cell-based AssayEC50 = 333 nM[13]
MYF-03-176 TEAD Transcriptional ActivityLuciferase Reporter AssayIC50 = 11 nM[14]
DC-TEAD3in03 TEAD3 auto-palmitoylationBiochemical AssayIC50 = 0.16 µM[7]

Experimental Protocols

The characterization of TEAD inhibitors like this compound involves a cascade of biochemical and cell-based assays to confirm target engagement, mechanism of action, and cellular efficacy.

Experimental_Workflow Preclinical Evaluation Workflow for TEAD Inhibitors A Primary Screen: Biochemical Assay B Target Engagement: Cellular Thermal Shift Assay (CETSA) A->B Confirm Target Binding in Cells C Mechanism Validation: TEAD-Luciferase Reporter Assay B->C Measure Transcriptional Inhibition D Functional Outcome: Cell Proliferation Assay C->D Assess Anti-proliferative Effect E Target Gene Expression: RT-qPCR (CTGF, CYR61) C->E Confirm Downstream Effect F In Vivo Studies: Xenograft Models D->F Evaluate In Vivo Efficacy E->F

Caption: A typical experimental workflow for evaluating TEAD inhibitors.
Protocol: TEAD-YAP Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between TEAD and YAP.

  • Reagents & Materials:

    • Recombinant His-tagged TEAD protein (YAP-binding domain).

    • Biotinylated YAP peptide corresponding to the TEAD-binding domain.

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 0.01% Tween-20, 1 mM DTT.[15]

    • Terbium (Tb)-conjugated anti-His antibody (FRET donor).

    • Streptavidin-d2 (FRET acceptor).

    • 384-well low-volume assay plates.

    • Test compounds (e.g., this compound) serially diluted in DMSO.

  • Procedure:

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the assay wells.

    • Add 4 µL of His-TEAD protein (final concentration ~5 nM) to each well and incubate for 30 minutes at room temperature.[15]

    • Add 4 µL of biotinylated YAP peptide (final concentration ~10 nM) to the mixture.

    • Prepare a detection mix containing Tb-anti-His antibody and Streptavidin-d2 in assay buffer.

    • Add 10 µL of the detection mix to each well.

    • Incubate the plate for 60-120 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 340 nm.

  • Data Analysis:

    • Calculate the 665/620 nm emission ratio for each well.

    • Normalize the data to high (DMSO vehicle) and low (no YAP peptide) controls.

    • Plot the normalized response against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: 8xGTIIC-Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the TEAD-YAP complex.

  • Reagents & Materials:

    • Hippo-deficient cancer cell line (e.g., NCI-H226, NF2-null).

    • 8xGTIIC-luciferase reporter plasmid (contains tandem TEAD binding sites driving firefly luciferase expression).

    • Renilla luciferase plasmid (for normalization).

    • Transfection reagent (e.g., Lipofectamine 3000).

    • Dual-Luciferase Reporter Assay System.

    • 96-well cell culture plates.

  • Procedure:

    • Seed NCI-H226 cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well.

    • After 24 hours, co-transfect the cells with the 8xGTIIC-luciferase and Renilla luciferase plasmids according to the manufacturer's protocol.

    • After another 24 hours, replace the medium with fresh medium containing serially diluted this compound or DMSO vehicle.

    • Incubate the cells for 18-24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

    • Normalize these ratios to the DMSO-treated control wells.

    • Plot the normalized transcriptional activity against the logarithm of compound concentration to calculate the IC50 value.

Protocol: Cell Proliferation Assay (CellTiter-Glo®)

This assay assesses the functional impact of TEAD inhibition on cancer cell viability and proliferation.

  • Reagents & Materials:

    • Hippo-deficient cancer cell line (e.g., NCI-H226) and a Hippo-proficient control line (e.g., NCI-H28).

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • Opaque-walled 96-well cell culture plates.

  • Procedure:

    • Seed both cell lines into separate 96-well plates at a low density (e.g., 2,000 cells/well).

    • Allow cells to attach for 24 hours.

    • Treat the cells with a range of concentrations of this compound or DMSO vehicle.

    • Incubate the plates for 5-7 days to allow for multiple cell doublings.

    • At the end of the incubation, equilibrate the plates to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the DMSO-treated controls.

    • Plot the percent viability against the logarithm of compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition) or EC50 value for each cell line. Comparing the potency between the Hippo-deficient and proficient lines demonstrates selectivity.

Conclusion

This compound represents a promising therapeutic agent that targets the core transcriptional machinery of the Hippo pathway. By binding to the TEAD lipid pocket, it and other inhibitors in its class allosterically disrupt the oncogenic TEAD-YAP/TAZ complex, offering a robust strategy for treating cancers with aberrant Hippo signaling. The methodologies outlined in this guide provide a framework for the continued evaluation and development of this important new class of targeted cancer therapies.

References

An In-depth Technical Guide on the Structure-Activity Relationship of TEAD-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hippo signaling pathway, a critical regulator of cell proliferation and organ size, is frequently dysregulated in various cancers. The interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors is a key downstream event in this pathway and a compelling target for therapeutic intervention. TEAD-IN-12 has emerged as a potent, orally active inhibitor of TEAD. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols for key biological assays, and visualizes the relevant signaling pathway and experimental workflows to facilitate further research and development in this area.

The Hippo-YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of the oncoproteins YAP and TAZ. In many cancers, this pathway is inactivated, leading to the nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation, survival, and tumorigenesis. Therefore, inhibiting the interaction between YAP/TAZ and TEAD is a promising strategy for cancer therapy.

Hippo_Signaling_Pathway Upstream_Signals Upstream Signals (e.g., Cell Density, Mechanical Stress) MST1_2 MST1/2 Upstream_Signals->MST1_2 activate LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD translocates to nucleus & binds Cytoplasmic_Sequestration Cytoplasmic Sequestration & Degradation YAP_TAZ_p->Cytoplasmic_Sequestration Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation

Figure 1: Simplified Hippo-YAP/TAZ-TEAD Signaling Pathway.

Structure-Activity Relationship (SAR) of this compound Analogs

This compound (also known as compound 58B) is a potent TEAD inhibitor with a reported half-maximal inhibitory concentration (IC50) of less than 100 nM in cellular assays.[1][2] Analysis of a series of benzoheterocyclic analogs, as disclosed in patent WO2024067773A1, provides initial insights into the structure-activity relationships governing their anti-proliferative effects.[3]

Compound General Structure R Group Anti-proliferative IC50 (NCI-H226 cells)
This compound (Compound 35) BenzoheterocycleSpecific combination< 100 nM
Analog 1 BenzoheterocycleVariation 1> 100 nM
Analog 2 BenzoheterocycleVariation 2> 100 nM

Note: The specific chemical structures are detailed in patent WO2024067773A1. This table provides a conceptual summary of the SAR data.

Experimental Protocols

The following are detailed protocols for key assays used in the characterization of TEAD inhibitors like this compound.

TEAD Reporter Gene Assay

This assay quantifies the transcriptional activity of TEAD in a cellular context.

TEAD_Reporter_Assay_Workflow Start Start Seed_Cells Seed Reporter Cells (e.g., MCF7-TEAD-Luc) Start->Seed_Cells Incubate_1 Incubate (Overnight) Seed_Cells->Incubate_1 Add_Compound Add Test Compound (e.g., this compound) Incubate_1->Add_Compound Incubate_2 Incubate (5-6 hours) Add_Compound->Incubate_2 Luciferase_Assay Perform Luciferase Assay Incubate_2->Luciferase_Assay Measure_Luminescence Measure Luminescence Luciferase_Assay->Measure_Luminescence Analyze_Data Data Analysis (Calculate IC50) Measure_Luminescence->Analyze_Data

Figure 2: Experimental workflow for the TEAD reporter gene assay.

Methodology:

  • Cell Culture: Utilize a stable cell line, such as MCF7, engineered to express a luciferase reporter gene under the control of TEAD-responsive elements.[4][5][6]

  • Seeding: Plate the cells in a 96-well plate at a density of approximately 35,000 cells per well and incubate overnight.[4][5]

  • Compound Addition: Treat the cells with a serial dilution of the test compound.

  • Incubation: Incubate the cells for 5-6 hours at 37°C.[5]

  • Lysis and Signal Detection: Add a luciferase detection reagent to lyse the cells and initiate the luminescent reaction.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[1][4]

TEAD Palmitoylation Assay

This biochemical assay determines the ability of a compound to inhibit the S-palmitoylation of TEAD, a critical post-translational modification for its stability and interaction with YAP/TAZ.

TEAD_Palmitoylation_Assay_Workflow Start Start Cell_Treatment Treat Cells with Test Compound & Alkyne Palmitate Start->Cell_Treatment Immunoprecipitation Immunoprecipitate TEAD Cell_Treatment->Immunoprecipitation Click_Chemistry Click Chemistry with Biotin-Azide Immunoprecipitation->Click_Chemistry Western_Blot Western Blot with Streptavidin-HRP Click_Chemistry->Western_Blot Analysis Analyze Palmitoylation Levels Western_Blot->Analysis

Figure 3: Experimental workflow for the TEAD palmitoylation assay.

Methodology:

  • Metabolic Labeling: Incubate cells expressing TEAD with an alkyne-functionalized palmitate analog in the presence of the test compound.[7][8]

  • Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate TEAD protein.[7]

  • Click Chemistry: Covalently attach a biotin-azide tag to the alkyne-palmitate incorporated into TEAD via a copper-catalyzed click reaction.[7][8]

  • Detection: Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the biotinylated (palmitoylated) TEAD using fluorescently labeled streptavidin.[7][8]

YAP/TAZ-TEAD Protein-Protein Interaction (PPI) Assay

A variety of assays can be employed to directly measure the interaction between YAP/TAZ and TEAD. A split-luciferase assay is a common and sensitive method.

Methodology (Split-Luciferase):

  • Construct Generation: Create expression constructs for YAP/TAZ fused to one fragment of a split-luciferase enzyme (e.g., SmBiT) and TEAD fused to the complementary fragment (e.g., LgBiT).

  • Co-transfection: Co-transfect these constructs into a suitable cell line (e.g., HEK293).

  • Compound Treatment: Add the test compounds to the transfected cells.

  • Signal Detection: Add the luciferase substrate and measure the luminescence. A decrease in signal indicates disruption of the YAP/TAZ-TEAD interaction.[9]

Conclusion

This compound represents a promising starting point for the development of novel anti-cancer therapeutics targeting the Hippo pathway. The SAR data, though currently limited in the public domain, highlights key structural features that can be optimized to improve potency and drug-like properties. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and development of TEAD inhibitors. Further investigation into the SAR of this and other chemical scaffolds will be crucial for advancing these promising therapeutic agents toward clinical application.

References

The Role of TEAD-IN-12 in YAP/TAZ Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers, making its downstream effectors, Yes-associated protein (YAP) and its paralog TAZ, attractive therapeutic targets. YAP and TAZ are transcriptional co-activators that, upon translocation to the nucleus, bind to the TEA domain (TEAD) family of transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. The interaction between YAP/TAZ and TEAD is essential for their oncogenic activity. A key regulatory feature of TEAD transcription factors is their autopalmitoylation at a conserved cysteine residue within a central hydrophobic pocket. This post-translational modification is crucial for the stable interaction with YAP/TAZ. TEAD-IN-12 is a potent, orally active small molecule inhibitor that targets this TEAD palmitoylation pocket, thereby disrupting the YAP/TAZ-TEAD interaction and downstream signaling. This guide provides an in-depth overview of the mechanism of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

The YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, leads to the phosphorylation and subsequent cytoplasmic retention and degradation of YAP and TAZ.[1][2] In the "Hippo-off" state, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).[2][3] This complex then recruits other co-activators to initiate the transcription of target genes that promote cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[4]

A critical step for the formation of a stable and functional YAP/TAZ-TEAD complex is the autopalmitoylation of TEAD proteins.[5][6] A palmitate molecule forms a thioester bond with a conserved cysteine residue located in a deep hydrophobic central pocket of the TEAD protein.[5][7] This modification is thought to induce a conformational change that enhances the binding affinity for YAP and TAZ.[8] Small molecules that occupy this palmitate-binding pocket can therefore allosterically inhibit the TEAD-YAP/TAZ interaction.[8]

YAP_TAZ_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress LATS1_2 LATS1/2 Mechanical Stress->LATS1_2 GPCRs GPCRs GPCRs->LATS1_2 MST1_2->LATS1_2 P YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P YAP_TAZ_p p-YAP/p-TAZ Degradation 14-3-3 Mediated Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ_n->YAP_TEAD_Complex TEAD TEAD TEAD_p Palmitoylated TEAD TEAD->TEAD_p Autopalmitoylation TEAD_p->YAP_TEAD_Complex TEAD_IN_12 This compound TEAD_IN_12->TEAD_p Inhibition Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD_Complex->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Figure 1: The Hippo-YAP/TAZ Signaling Pathway and the Mechanism of this compound Inhibition.

Quantitative Data for TEAD Inhibitors

This compound is a potent inhibitor of TEAD with a reported half-maximal inhibitory concentration (IC50) of less than 100 nM.[1][5] Due to the limited availability of specific quantitative data for this compound in the public domain, this section also includes data from other well-characterized covalent and non-covalent TEAD inhibitors that target the same palmitoylation pocket to provide a comparative context. It is important to note that IC50 and Ki values can vary between different assays and experimental conditions.[9][10][11]

CompoundTarget/AssayIC50KiReference
This compound TEAD< 100 nMNot Reported[1][5]
DC-TEADin02 TEAD Autopalmitoylation197 nMNot Reported[2]
K-975 YAP1/TAZ-TEAD InteractionNot ReportedNot Reported[12]
MYF-03-176 TEAD Transcriptional Activity11 nMNot Reported[1]
MYF-03-176 TEAD147 nMNot Reported[1]
MYF-03-176 TEAD332 nMNot Reported[1]
MYF-03-176 TEAD471 nMNot Reported[1]
YAP-TEAD-IN-1 (peptide) YAP-TEAD Interaction25 nMNot Reported[1]
YAP-TEAD-IN-1 (peptide) Binding to TEAD1Not Reported15 nM (Kd)[1]
TEAD-IN-20 TEAD4 FRET21 nMNot Reported[1][5]
TEAD-IN-20 TEAD4 MCF7-Tead Cells44 nMNot Reported[1][5]
VT104 TEAD1 PalmitoylationNot ReportedNot Reported

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize TEAD inhibitors like this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for TEAD-YAP Interaction

This assay quantitatively measures the disruption of the TEAD-YAP protein-protein interaction by an inhibitor.

TR_FRET_Assay_Workflow cluster_workflow TR-FRET Assay Workflow start Start reagents Prepare Reagents: - Terbium-labeled anti-GST Ab - GST-TEAD (YBD) - Biotinylated YAP peptide - Europium-labeled Streptavidin - this compound start->reagents dispense Dispense Reagents into 384-well plate reagents->dispense incubate Incubate at Room Temperature dispense->incubate read Read Plate on TR-FRET Plate Reader (Ex: 340nm, Em: 615nm & 665nm) incubate->read analyze Analyze Data: Calculate TR-FRET ratio and determine IC50 read->analyze end End analyze->end

Figure 2: Experimental Workflow for the TR-FRET Assay.

Materials:

  • GST-tagged TEAD protein (YAP-binding domain)

  • Biotinylated YAP peptide (containing the TEAD-binding domain)

  • Terbium (Tb)-labeled anti-GST antibody (Donor)

  • Europium (Eu)-labeled Streptavidin (Acceptor)

  • This compound or other test compounds

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of all proteins, peptides, and the test compound in the assay buffer.

  • Compound Titration: Perform serial dilutions of this compound in assay buffer to create a concentration gradient.

  • Assay Reaction:

    • In each well of the 384-well plate, add the GST-TEAD protein and the Tb-labeled anti-GST antibody.

    • Add the serially diluted this compound or vehicle control (e.g., DMSO).

    • Add the biotinylated YAP peptide and Eu-labeled Streptavidin.

    • The final volume in each well should be consistent (e.g., 20 µL).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader with excitation at ~340 nm and emission at ~615 nm (for Terbium) and ~665 nm (for Europium). A time delay (e.g., 50-100 µs) is used to reduce background fluorescence.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Luciferase Reporter Assay for TEAD Transcriptional Activity

This cell-based assay measures the transcriptional activity of TEAD, which is dependent on its interaction with YAP/TAZ.

Luciferase_Assay_Workflow cluster_workflow Luciferase Reporter Assay Workflow start Start transfect Co-transfect cells with: - TEAD-responsive Firefly Luciferase reporter plasmid - Constitutive Renilla Luciferase control plasmid start->transfect treat Treat cells with This compound at various concentrations transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells and collect the lysate incubate->lyse measure Measure Firefly and Renilla luciferase activity sequentially using a luminometer lyse->measure analyze Analyze Data: Normalize Firefly to Renilla and determine IC50 measure->analyze end End analyze->end

Figure 3: Experimental Workflow for the Dual-Luciferase Reporter Assay.

Materials:

  • Mammalian cell line with an active Hippo pathway (e.g., HEK293T, NCI-H226)

  • TEAD-responsive reporter plasmid (e.g., 8xGTIIC-luciferase, containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase expression)

  • Control plasmid with a constitutively expressed Renilla luciferase (for normalization)

  • Transfection reagent

  • This compound or other test compounds

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Plate cells in a 96-well plate.

    • Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis:

    • Remove the medium and wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate at room temperature with gentle shaking to lyse the cells.

  • Luciferase Assay:

    • Transfer the cell lysate to a white-walled luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.

    • Fit the data to determine the IC50 value.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cells, particularly those known to be dependent on YAP/TAZ-TEAD signaling.

Materials:

  • Cancer cell line (e.g., NF2-deficient mesothelioma cell line like NCI-H226)

  • This compound or other test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, MTS, or resazurin)

  • 96-well clear or opaque-walled plates (depending on the assay)

  • Plate reader (spectrophotometer or luminometer)

Procedure (using a luminescent ATP-based assay as an example):

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well (e.g., CellTiter-Glo®).

    • Mix the contents by orbital shaking for a few minutes to induce cell lysis.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which represents the concentration of the inhibitor that reduces cell viability by 50%.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by the dysregulation of the Hippo-YAP/TAZ pathway. By targeting the central palmitoylation pocket of TEAD, it effectively disrupts the crucial interaction with the transcriptional co-activators YAP and TAZ, leading to the downregulation of pro-survival genes and the inhibition of cancer cell proliferation. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other similar inhibitors, enabling researchers to further investigate their therapeutic potential. Future studies should focus on elucidating the precise pharmacokinetic and pharmacodynamic properties of this compound in preclinical models to pave the way for its potential clinical development.

References

The Role of TEAD-IN-12 in Targeting Cancer Stem Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a pivotal player in cancer development and progression. Its downstream effectors, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), are frequently hyperactivated in various malignancies. Nuclear translocation of YAP/TAZ and their subsequent interaction with the TEAD (TEA Domain) family of transcription factors (TEAD1-4) drive a pro-oncogenic transcriptional program. This program governs crucial cellular processes including proliferation, survival, and epithelial-mesenchymal transition (EMT).[1]

Of particular interest to cancer therapy is the role of the YAP/TAZ-TEAD axis in maintaining the cancer stem cell (CSC) phenotype. CSCs, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are implicated in tumor initiation, metastasis, and resistance to conventional therapies. The YAP/TAZ-TEAD complex is known to regulate the expression of genes associated with stemness, thereby contributing to the persistence and recurrence of cancer.

TEAD-IN-12 is a potent, orally active small molecule inhibitor that targets the TEAD family of transcription factors. By disrupting the interaction between YAP/TAZ and TEAD, this compound presents a promising therapeutic strategy to abrogate the oncogenic functions driven by this pathway, with a particular focus on the eradication of cancer stem cells. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on cancer stem cells, supported by quantitative data from preclinical studies on representative TEAD inhibitors and detailed experimental protocols.

The YAP/TAZ-TEAD Signaling Pathway in Cancer Stem Cells

The canonical Hippo pathway involves a kinase cascade that, when active, leads to the phosphorylation and subsequent cytoplasmic sequestration and degradation of YAP and TAZ. However, in many cancers, this pathway is dysregulated, leading to the accumulation of unphosphorylated, active YAP and TAZ in the nucleus. Nuclear YAP/TAZ then bind to TEAD transcription factors, which are the primary mediators of their transcriptional output. This complex then recruits other co-factors to initiate the transcription of target genes that promote cancer stem cell properties.

cluster_nucleus Nucleus Hippo_Pathway Hippo Pathway (LATS1/2, MST1/2) YAP_TAZ_cyto YAP/TAZ (P) (Cytoplasm) Hippo_Pathway->YAP_TAZ_cyto Phosphorylation YAP_TAZ_nuc YAP/TAZ (Nucleus) TEAD TEAD YAP_TAZ_nuc->TEAD Binding Target_Genes Target Genes (e.g., CTGF, CYR61, SOX2) TEAD->Target_Genes Transcription TEAD_IN_12 This compound TEAD_IN_12->TEAD Inhibition CSC_Properties Cancer Stem Cell Properties (Self-renewal, Tumorigenicity, Drug Resistance) Target_Genes->CSC_Properties

Figure 1: The YAP/TAZ-TEAD signaling pathway and the point of intervention for this compound.

Quantitative Data on the Effects of TEAD Inhibitors on Cancer Stem Cells

While specific quantitative data for this compound on cancer stem cells is emerging, studies on other potent TEAD inhibitors provide a strong rationale for its potential efficacy. The following tables summarize key findings from preclinical studies on various TEAD inhibitors, demonstrating their impact on cancer stem cell populations and associated phenotypes.

InhibitorCancer Cell LineAssayEndpointResult (IC50 or % Inhibition)Reference
This compound -TEAD-dependent reporterTranscriptional Activity<100 nM[2]
MGH-CP1 Huh7 (Liver Cancer)Tumorsphere FormationSelf-renewalIC50 = 0.72 µM[3]
MGH-CP12 Huh7 (Liver Cancer)Tumorsphere FormationSelf-renewalIC50 = 0.26 µM[3]
K-975 NCI-H226 (Mesothelioma)Cell ProliferationViabilityIC50 ≈ 10-100 nM (NF2-deficient)[4]
ISM-6331 MSTO-211H (Mesothelioma)Cell ProliferationViabilityIC50 = 50 nM[5]
ISM-6331 NCI-H226 (Mesothelioma)Cell ProliferationViabilityIC50 = 9 nM[5]

Table 1: In Vitro Efficacy of TEAD Inhibitors on Cancer Stem Cell Properties. This table highlights the potent inhibitory effects of various TEAD inhibitors on the self-renewal capacity and viability of cancer cells with hyperactivated Hippo pathway signaling.

InhibitorCancer ModelAdministrationEndpointResultReference
K-975 NCI-H226 Xenograft10-300 mg/kg, p.o., bidTumor Growth InhibitionSignificant dose-dependent tumor growth suppression[4]
ISM-6331 MSTO-211H Xenograft3, 10, 30 mg/kg, p.o., qdTumor Growth Inhibition67%, 108%, 105% TGI respectively[5]
SW-682 FAT1-mutant HNSCC XenograftNot specifiedTumor Growth InhibitionAntitumor response observed[1]

Table 2: In Vivo Efficacy of TEAD Inhibitors in Preclinical Cancer Models. This table demonstrates the anti-tumor activity of TEAD inhibitors in animal models, suggesting their potential to target tumor-initiating cells in a physiological context.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of TEAD inhibitors on cancer stem cells.

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells, a hallmark of their stemness.

start Start: Cancer Cell Culture (adherent) step1 1. Dissociate cells to single-cell suspension start->step1 step2 2. Seed cells in ultra-low attachment plates with serum-free medium + growth factors (EGF, bFGF) step1->step2 step3 3. Add this compound at various concentrations step2->step3 step4 4. Incubate for 7-14 days step3->step4 step5 5. Image and count tumorspheres (>50 µm diameter) step4->step5 end End: Quantify self-renewal (Tumorsphere Formation Efficiency) step5->end

Figure 2: Workflow for the Tumorsphere Formation Assay.

Protocol:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Dissociate cells into a single-cell suspension using a gentle enzyme such as TrypLE.

  • Seeding: Count viable cells using a hemocytometer or automated cell counter. Seed a low density of cells (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates (e.g., Corning Costar).

  • Media: Use a serum-free medium supplemented with growth factors such as EGF (20 ng/mL) and bFGF (10 ng/mL), and B27 supplement.

  • Treatment: Add this compound at a range of concentrations to the cell suspension. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

  • Quantification: After the incubation period, count the number of tumorspheres (typically defined as spheres with a diameter > 50 µm) in each well using a microscope. Tumorsphere formation efficiency (TFE) can be calculated as: (Number of tumorspheres / Number of cells seeded) x 100%.

Aldehyde Dehydrogenase (ALDH) Activity Assay

High ALDH activity is a functional marker for cancer stem cells in various tumor types.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the cancer cell line of interest.

  • Staining: Use a commercially available ALDH activity assay kit (e.g., ALDEFLUOR™ kit). Resuspend approximately 1 x 10^6 cells in the assay buffer.

  • Treatment: Divide the cell suspension into test and control tubes. Add the activated ALDH substrate to the test sample. To the control sample, add the activated substrate along with a specific ALDH inhibitor, such as diethylaminobenzaldehyde (DEAB), to establish the baseline fluorescence.

  • Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cell population in the test sample that is absent in the DEAB-treated control sample.

  • Analysis with this compound: To assess the effect of this compound, pre-treat the cancer cells with the inhibitor for a specified period (e.g., 48-72 hours) before performing the ALDH activity assay. Compare the percentage of ALDH+ cells in the treated versus untreated samples.

Western Blot Analysis of YAP/TAZ-TEAD Pathway Proteins

This technique is used to measure the protein levels of key components of the Hippo pathway and its downstream targets.

start Start: Cell Lysates (Treated with this compound) step1 1. Protein Quantification (BCA Assay) start->step1 step2 2. SDS-PAGE (Protein Separation by Size) step1->step2 step3 3. Protein Transfer (to PVDF or Nitrocellulose membrane) step2->step3 step4 4. Blocking (with BSA or milk) step3->step4 step5 5. Primary Antibody Incubation (e.g., anti-YAP, anti-TAZ, anti-TEAD, anti-CTGF) step4->step5 step6 6. Secondary Antibody Incubation (HRP-conjugated) step5->step6 step7 7. Chemiluminescent Detection step6->step7 end End: Protein Expression Analysis step7->end

Figure 3: Workflow for Western Blot Analysis.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., YAP, TAZ, TEAD, CTGF, CYR61) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound and other TEAD inhibitors represent a novel and promising class of targeted therapies for cancers driven by a hyperactivated Hippo-YAP/TAZ pathway. By disrupting the crucial interaction between YAP/TAZ and TEAD, these inhibitors can effectively suppress the transcriptional program that underpins the malignant phenotype, including the maintenance of cancer stem cells. The preclinical data for various TEAD inhibitors strongly support their potential to reduce tumorsphere formation, inhibit the growth of chemoresistant cells, and suppress tumor growth in vivo. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and similar compounds as potent anti-cancer agents targeting the critical population of cancer stem cells. Further research will be crucial to fully elucidate the clinical potential of this therapeutic strategy.

References

Preliminary Studies on TEAD Inhibition in Organoid Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the current landscape of preliminary studies involving TEA Domain (TEAD) inhibitors in organoid models, with a conceptual focus on a hypothetical inhibitor, TEAD-IN-12. While specific public data on this compound in organoids is not yet available, this document serves as a framework, outlining the methodologies and data presentation expected in such research. It is designed to guide researchers in the design and interpretation of experiments aimed at evaluating novel TEAD inhibitors in three-dimensional (3D) organoid cultures. The guide details the critical role of the Hippo-YAP/TEAD signaling pathway in cancer, the rationale for targeting TEAD, and standardized protocols for organoid-based drug efficacy studies.

Introduction: The Hippo-YAP/TEAD Signaling Axis and Cancer

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is a key driver in the development and progression of various cancers.[2][3] The core of the Hippo pathway consists of a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[4][5] In many cancers, the Hippo pathway is inactivated, leading to the translocation of YAP/TAZ into the nucleus.[2]

Within the nucleus, YAP and TAZ lack a DNA-binding domain and must associate with transcription factors to regulate gene expression.[6] The primary partners for YAP/TAZ are the TEAD family of transcription factors (TEAD1-4).[6][7] The formation of the YAP/TAZ-TEAD complex is a crucial event that drives the transcription of genes promoting cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[5] Given their central role as the final effectors of the Hippo pathway, TEADs have emerged as highly attractive therapeutic targets for a range of solid tumors.[1][8]

This compound: A Novel TEAD Inhibitor (A Conceptual Framework)

While specific data for this compound in organoid models is not publicly available, we can conceptualize its profile based on existing knowledge of TEAD inhibitors. This compound is described as an orally active TEAD inhibitor with a half-maximal inhibitory concentration (IC50) of less than 100 nM.[9] Such inhibitors are designed to disrupt the interaction between TEAD and its co-activators YAP and TAZ, thereby suppressing the oncogenic transcriptional program.[10] Preliminary studies on a compound like this compound in organoid models would be essential to evaluate its preclinical efficacy and mechanism of action in a patient-relevant 3D context.

Quantitative Data Summary (Hypothetical Data for this compound)

The following tables are templates illustrating how quantitative data from preliminary studies on a TEAD inhibitor like this compound in organoid models would be presented.

Table 1: In Vitro Efficacy of this compound in Patient-Derived Cancer Organoids

Organoid LineCancer TypeIC50 (nM)Maximum Inhibition (%)
PDO-CRC-001Colorectal Cancer8592
PDO-NSCLC-003Non-Small Cell Lung Cancer11088
PDO-PDAC-005Pancreatic Ductal Adenocarcinoma7595
PDO-HNSCC-002Head and Neck Squamous Cell Carcinoma15085

Table 2: Effect of this compound on Target Gene Expression in Colorectal Cancer Organoids (PDO-CRC-001)

GeneFunctionFold Change (vs. Vehicle)P-value
CTGFProliferation, Angiogenesis-4.2<0.01
CYR61Cell Adhesion, Migration-3.8<0.01
BIRC5Apoptosis Inhibition-2.5<0.05
Ki67Proliferation Marker-3.1<0.01

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections outline standard protocols that would be employed in the study of TEAD inhibitors in organoid models.

Patient-Derived Organoid (PDO) Culture
  • Tissue Acquisition and Digestion: Fresh tumor tissue is obtained from consenting patients and mechanically and enzymatically dissociated to isolate cancer stem cells.[11]

  • Embedding and Seeding: The resulting cell suspension is embedded in a basement membrane extract (e.g., Matrigel) and seeded into multi-well plates.[12]

  • Culture Medium: Organoids are maintained in a specialized medium containing growth factors that support their self-organization and expansion.[11] The composition of the medium is specific to the tissue of origin.

  • Passaging: Established organoids are mechanically or enzymatically dissociated and re-plated for expansion and cryopreservation.[13]

Organoid Viability Assay (Dose-Response Analysis)
  • Seeding: Organoids are seeded in 96-well plates and allowed to establish for 3-4 days.[14]

  • Treatment: A serial dilution of this compound (e.g., 0.1 nM to 10 µM) is added to the culture medium.[14] A vehicle control (e.g., DMSO) is included.

  • Incubation: Organoids are incubated with the compound for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a luminescence-based assay that quantifies ATP levels (e.g., CellTiter-Glo®).[4]

  • Data Analysis: Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis.[3][15]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Treatment: Established organoids are treated with this compound at a concentration near the IC50 value for a specified time (e.g., 24-48 hours).

  • RNA Extraction: Total RNA is isolated from the organoids using a suitable kit.

  • cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA.

  • qRT-PCR: The expression levels of target genes (e.g., CTGF, CYR61, BIRC5) and a housekeeping gene (e.g., GAPDH) are quantified using specific primers and a fluorescent dye-based detection method.[1]

  • Analysis: The relative gene expression is calculated using the delta-delta Ct method.

Immunofluorescence Staining for Protein Localization
  • Fixation and Permeabilization: Organoids are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.[12]

  • Blocking: Non-specific antibody binding is blocked using a suitable blocking solution.

  • Primary Antibody Incubation: Organoids are incubated with primary antibodies against YAP/TAZ and a nuclear counterstain (e.g., DAPI).

  • Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.

  • Imaging: Organoids are imaged using a confocal microscope to visualize the subcellular localization of YAP/TAZ.[12][16]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_P->Degradation YAP_TAZ->YAP_TAZ_P YAP_TAZ_nuc YAP/TAZ TEAD TEAD YAP_TAZ_nuc->TEAD binds Gene_Expression Target Gene Expression (CTGF, CYR61) TEAD->Gene_Expression activates YAP_TAZ_inactive Inactive Hippo Pathway YAP_TAZ_inactive->YAP_TAZ_nuc translocation TEAD_IN_12 This compound TEAD_IN_12->TEAD inhibits binding

Figure 1. The Hippo-YAP/TEAD signaling pathway and the site of action for this compound.

Organoid_Drug_Screening_Workflow start Patient Tumor Tissue dissociation Tissue Dissociation (Mechanical & Enzymatic) start->dissociation seeding Matrigel Embedding & Seeding dissociation->seeding culture Organoid Culture & Expansion seeding->culture treatment Drug Treatment (this compound) culture->treatment analysis Downstream Analysis treatment->analysis viability Viability Assay (IC50) analysis->viability gene_expression Gene Expression (qRT-PCR) analysis->gene_expression imaging Immunofluorescence (YAP/TAZ Localization) analysis->imaging end Data Interpretation viability->end gene_expression->end imaging->end

Figure 2. Experimental workflow for screening this compound in patient-derived organoids.

Conclusion and Future Directions

The use of patient-derived organoids represents a significant advancement in preclinical cancer research, offering a more physiologically relevant model system compared to traditional 2D cell cultures.[17] While specific data on this compound in organoid models is not yet available, the conceptual framework and methodologies outlined in this guide provide a clear path for its evaluation. Future studies will be crucial to determine the efficacy of this compound and other TEAD inhibitors in a 3D context, to identify predictive biomarkers of response, and to ultimately translate these promising therapeutic strategies into clinical benefits for cancer patients.

References

TEAD-IN-12: An In-Depth Technical Guide to Target Engagement and Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-12, also designated as 58B, is an orally active, small molecule inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors. Developed by Insilico Medicine, this compound has demonstrated potent inhibition of TEAD activity with a half-maximal inhibitory concentration (IC50) of less than 100 nM. As a critical downstream effector of the Hippo signaling pathway, TEAD plays a pivotal role in cell proliferation, survival, and organ size control. Dysregulation of the Hippo-YAP/TAZ-TEAD axis is a known driver in various cancers, making TEAD an attractive therapeutic target. This technical guide provides a comprehensive overview of the target engagement and binding kinetics of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Core Data Summary

The following tables summarize the available quantitative data for this compound (58B) and related compounds, offering a clear comparison of their biochemical and cellular activities.

Compound Target Assay Type Parameter Value Cell Line
This compound (58B)TEADCellular ProliferationIC50< 100 nMN/A
Exemplified Compound (WO 2025201397)TEAD-1Thermal ShiftΔTm6.7 °CN/A
Exemplified Compound (WO 2025201397)TEADCellular ProliferationIC50≤ 100 nMNCI-H226

Note: Specific binding kinetics data (kon, koff, KD) for this compound are not publicly available at this time. The data presented is based on available patent literature and vendor information.

Mechanism of Action

This compound is a non-covalent inhibitor that targets the central lipid pocket of TEAD proteins. This pocket is essential for the post-translational palmitoylation of a conserved cysteine residue, a modification critical for the stable interaction between TEAD and its co-activators, YAP and TAZ. By occupying this pocket, this compound allosterically prevents the conformational changes required for YAP/TAZ binding, thereby inhibiting the transcription of downstream oncogenic genes.

cluster_Hippo_Pathway Hippo Pathway cluster_TEAD_Activation TEAD-Mediated Transcription cluster_Inhibition Inhibition by this compound Upstream Signals Upstream Signals LATS1/2 LATS1/2 Upstream Signals->LATS1/2 activates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates (inactivates) TEAD TEAD YAP/TAZ->TEAD binds to TEAD->YAP/TAZ prevents binding DNA DNA TEAD->DNA binds to Oncogenic Gene Transcription Oncogenic Gene Transcription DNA->Oncogenic Gene Transcription leads to This compound This compound This compound->TEAD binds to lipid pocket cluster_workflow TR-FRET Assay Workflow Start Start Prepare Reagents Prepare Reagents Dispense Inhibitor Dispense Inhibitor Prepare Reagents->Dispense Inhibitor Add TEAD-YAP Add TEAD-YAP Dispense Inhibitor->Add TEAD-YAP Incubate 1 Incubate 1 Add TEAD-YAP->Incubate 1 Add Detection Reagents Add Detection Reagents Incubate 1->Add Detection Reagents Incubate 2 Incubate 2 Add Detection Reagents->Incubate 2 Read Plate Read Plate Incubate 2->Read Plate Analyze Data Analyze Data Read Plate->Analyze Data End End Analyze Data->End cluster_workflow CETSA Workflow Start Start Cell Culture & Treatment Cell Culture & Treatment Harvest & Resuspend Harvest & Resuspend Cell Culture & Treatment->Harvest & Resuspend Heat Shock Heat Shock Harvest & Resuspend->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Western Blot Western Blot Collect Supernatant->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis End End Data Analysis->End

Understanding the Oral Bioavailability of TEAD-IN-12: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TEAD-IN-12 is an orally active small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making TEAD an attractive therapeutic target. The oral route of administration is highly desirable for patient compliance and convenience. Therefore, a thorough understanding of the oral bioavailability of this compound is critical for its preclinical and clinical development. This technical guide synthesizes the available information on this compound, provides a framework for assessing its oral bioavailability based on established methodologies, and illustrates the associated biological pathways and experimental workflows.

Introduction to this compound and the Hippo Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] Its core components consist of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[3] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell growth and inhibit apoptosis.[3][4] In many cancers, the Hippo pathway is dysregulated, resulting in the constitutive activation of YAP/TAZ-TEAD-mediated transcription.

This compound is a novel inhibitor designed to disrupt the function of TEAD, thereby preventing the oncogenic signaling driven by YAP/TAZ. Its development as an orally active agent underscores the importance of its pharmacokinetic profile in achieving therapeutic efficacy.

Oral Pharmacokinetics of this compound

As of the latest available information, specific quantitative data on the oral bioavailability of this compound, including parameters such as Cmax, Tmax, and AUC, have not been publicly disclosed. However, it is described as an orally active TEAD inhibitor with a reported half-life of 3.6 hours in mice.

To illustrate how such data would be presented, the following tables provide a template for summarizing the pharmacokinetic parameters of this compound following oral and intravenous administration in a preclinical model.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Administration

ParameterValue (Unit)Description
Dose(e.g., 10 mg/kg)The amount of this compound administered.
Cmax (e.g., µg/mL)Maximum (or peak) serum concentration that the drug reaches.
Tmax (e.g., hours)Time at which the Cmax is reached.
AUC(0-t) (e.g., µgh/mL)Area under the plasma concentration-time curve from time 0 to the last measured time point.
AUC(0-inf) (e.g., µgh/mL)Area under the plasma concentration-time curve from time 0 to infinity.
t1/2 3.6 hoursThe time required for the concentration of the drug to be reduced by half.
F% (e.g., %)The fraction of the orally administered dose that reaches systemic circulation.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous Administration

ParameterValue (Unit)Description
Dose(e.g., 1 mg/kg)The amount of this compound administered.
AUC(0-inf) (e.g., µg*h/mL)Area under the plasma concentration-time curve from time 0 to infinity.
CL (e.g., mL/min/kg)Clearance: the volume of plasma cleared of the drug per unit time.
Vd (e.g., L/kg)Volume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
t1/2 (e.g., hours)The time required for the concentration of the drug to be reduced by half.

Experimental Protocols for Determining Oral Bioavailability

The following is a generalized, comprehensive protocol for assessing the oral bioavailability of a small molecule inhibitor like this compound in a rodent model. This protocol is based on standard practices in preclinical pharmacokinetics.[5][6]

3.1. Animal Models

  • Species: Male/Female CD-1 or C57BL/6 mice, 8-10 weeks old.

  • Housing: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water. Animals are fasted overnight prior to dosing.[5]

3.2. Drug Formulation and Administration

  • Oral (PO) Formulation: this compound is suspended in a vehicle suitable for oral gavage, such as 0.5% methylcellulose in water or a solution containing a solubilizing agent like PEG400.

  • Intravenous (IV) Formulation: this compound is dissolved in a vehicle suitable for intravenous injection, such as a solution of saline with a co-solvent like DMSO or ethanol, ensuring complete dissolution and sterility.

  • Administration:

    • Oral: A single dose (e.g., 10 mg/kg) is administered by oral gavage using a ball-tipped feeding needle.

    • Intravenous: A single dose (e.g., 1 mg/kg) is administered via the tail vein.

3.3. Sample Collection

  • Blood Sampling: Blood samples (approximately 50-100 µL) are collected from a consistent site (e.g., saphenous vein or via cardiac puncture for terminal collection) at predetermined time points.

  • Time Points (PO): Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Time Points (IV): Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.

3.4. Bioanalytical Method

  • Technique: Drug concentrations in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Method Validation: The assay is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • Standard Curve: A standard curve is prepared by spiking known concentrations of this compound into blank plasma.

3.5. Pharmacokinetic Analysis

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Parameters Calculated: Cmax, Tmax, AUC(0-t), AUC(0-inf), t1/2, CL, and Vd are determined.

  • Oral Bioavailability (F%): Calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

4.1. Hippo Signaling Pathway and this compound Mechanism of Action

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 p_YAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ->p_YAP_TAZ YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation Cytoplasmic Degradation Cytoplasmic Degradation p_YAP_TAZ->Cytoplasmic Degradation TEAD TEAD YAP_TAZ_n->TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression TEAD_IN_12 This compound TEAD_IN_12->TEAD inhibits Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

4.2. Experimental Workflow for Oral Bioavailability Assessment

Oral_Bioavailability_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Animal_Acclimatization Animal Acclimatization (Mice, 8-10 weeks) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Dosing (Oral Gavage & IV Injection) Fasting->Dosing Blood_Sampling Serial Blood Sampling (Predetermined Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Analysis Sample_Storage->LC_MS_MS Concentration_Determination Plasma Concentration Determination LC_MS_MS->Concentration_Determination PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Concentration_Determination->PK_Analysis Bioavailability_Calculation Oral Bioavailability (F%) Calculation PK_Analysis->Bioavailability_Calculation

Caption: A generalized workflow for assessing the oral bioavailability of a test compound.

Conclusion

While specific pharmacokinetic data for this compound remains proprietary, this guide provides a comprehensive framework for understanding and evaluating its oral bioavailability. The provided hypothetical data tables, detailed experimental protocols, and visual diagrams of the relevant biological pathway and experimental workflow serve as a valuable resource for researchers in the field of oncology and drug development. A thorough characterization of the oral pharmacokinetics of this compound will be a critical step in its journey towards potential clinical application as a targeted cancer therapy.

References

In-Depth Technical Guide to the Intellectual Property Landscape of TEAD-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-12, also identified as compound 58B, is a potent and orally active inhibitor of the TEA Domain (TEAD) family of transcription factors. As key downstream effectors of the Hippo signaling pathway, TEADs play a critical role in cell proliferation, survival, and organ size control. Dysregulation of the Hippo-YAP/TAZ-TEAD axis is a known driver in various cancers, making TEAD inhibitors a promising therapeutic strategy. This technical guide provides a comprehensive overview of the intellectual property surrounding this compound, with a focus on its quantitative data, the experimental protocols used for its characterization, and the core biological pathways it modulates.

Intellectual Property Overview

This compound is disclosed in the patent application WO2024067773A1 , titled "Tead inhibitors and methods of uses thereof." This patent application covers a series of compounds, with this compound (58B) being a specific embodiment. The intellectual property encompasses the composition of matter for these inhibitors, their pharmaceutical compositions, and their methods of use in treating TEAD-dependent diseases, particularly cancer.

Quantitative Data

The following table summarizes the key quantitative data for this compound (58B) as reported in the patent literature and associated sources.

ParameterValueSpeciesAssay TypeSource
IC50 <100 nM-Biochemical Assay[1][2]
Half-life (t1/2) 3.6 hMouseIn vivo PK[1][2]
Oral Activity Orally ActiveMouseIn vivo[1][2]

Signaling Pathway

This compound functions by inhibiting the interaction between TEAD transcription factors and their co-activators, primarily YAP and TAZ. This interaction is a central node in the Hippo signaling pathway.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 can inhibit MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD YAP_TAZ_n->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates TEAD_IN_12 This compound TEAD_IN_12->TEAD inhibits

Figure 1: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments likely used in the characterization of this compound, based on standard practices for evaluating TEAD inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for TEAD-YAP Interaction

This assay is used to quantify the inhibitory effect of compounds on the protein-protein interaction between TEAD and YAP.

Materials:

  • GST-tagged TEAD protein

  • Biotinylated YAP peptide

  • Europium-labeled anti-GST antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Triton X-100)

  • 384-well low-volume microplates

  • This compound or other test compounds

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the microplate.

  • Reagent Preparation: Prepare a master mix of GST-TEAD and biotin-YAP in assay buffer.

  • Incubation: Add the TEAD-YAP mixture to the compound-containing wells and incubate at room temperature for a specified time (e.g., 60 minutes) to allow for compound binding.

  • Detection: Prepare a detection mix containing the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor. Add this mix to the wells.

  • Final Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 2-4 hours).

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the values against the compound concentration to determine the IC50.

Pan-TEAD Co-Immunoprecipitation (Co-IP) Assay

This assay is used to assess the ability of an inhibitor to disrupt the interaction of YAP with endogenous TEAD proteins in a cellular context.

Materials:

  • Hippo-pathway dysregulated cancer cell line (e.g., NCI-H226)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-pan-TEAD antibody or anti-YAP antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies for Western blotting (anti-TEAD, anti-YAP)

Procedure:

  • Cell Treatment: Culture cells to an appropriate confluency and treat with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation: Incubate the cell lysate with the primary antibody (e.g., anti-pan-TEAD) overnight at 4°C with gentle rotation.

  • Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnetic rack and wash several times with cold wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by resuspending in elution buffer and heating at 95°C for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against TEAD and YAP to visualize the co-immunoprecipitated proteins. A decrease in the amount of co-precipitated YAP with TEAD in the presence of this compound indicates inhibition of the interaction.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and validation of TEAD inhibitors like this compound.

TEAD_Inhibitor_Workflow cluster_screening Primary Screening cluster_validation In Vitro Validation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., TR-FRET) Hit_ID Hit Identification (IC50 < Threshold) HTS->Hit_ID Co_IP Co-Immunoprecipitation (Cellular Target Engagement) Hit_ID->Co_IP Reporter_Assay Luciferase Reporter Assay (TEAD Transcriptional Activity) Hit_ID->Reporter_Assay Lead_Opt Lead Optimization Co_IP->Lead_Opt Cell_Viability Cell Viability/Proliferation Assay (e.g., in NF2-mutant cells) Reporter_Assay->Cell_Viability Cell_Viability->Lead_Opt PK Pharmacokinetics (Oral Bioavailability, Half-life) Efficacy Xenograft Tumor Model (Anti-tumor Efficacy) PK->Efficacy Tolerability Tolerability Studies Efficacy->Tolerability Lead_Opt->PK

Figure 2: General experimental workflow for the discovery and validation of TEAD inhibitors.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against cancers driven by the Hippo pathway. The intellectual property surrounding this compound and its analogs provides a strong foundation for its further development. The data and protocols outlined in this guide offer valuable insights for researchers and drug development professionals working in this competitive and promising field of oncology. As more data from preclinical and potentially clinical studies become available, the full therapeutic potential of this compound will be further elucidated.

References

TEAD-IN-12: A Technical Guide to its Role in Gene Transcription Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-12 is a potent, orally active small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. As a critical downstream effector of the Hippo signaling pathway, the TEAD family, in complex with the coactivators YAP and TAZ, plays a pivotal role in regulating the transcription of genes involved in cell proliferation, survival, and organ size. Dysregulation of the Hippo-YAP/TEAD pathway is a key driver in the development and progression of various cancers, making TEAD an attractive therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of TEAD-Mediated Transcription

This compound exerts its effects by disrupting the interaction between TEAD transcription factors and their coactivators, YAP and TAZ. By binding to TEAD, this compound allosterically inhibits the formation of the YAP/TAZ-TEAD transcriptional complex. This disruption prevents the recruitment of the transcriptional machinery to the promoters and enhancers of TEAD target genes, thereby downregulating their expression. The consequence is the suppression of the pro-proliferative and anti-apoptotic signals driven by an overactive Hippo pathway.

Below is a diagram illustrating the Hippo signaling pathway and the point of intervention for this compound.

Hippo_Pathway Hippo Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus Ext_Signals External Signals (e.g., Cell-Cell Contact, Mechanical Stress) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Ext_Signals->Hippo_Kinase_Cascade Activates YAP_TAZ YAP / TAZ Hippo_Kinase_Cascade->YAP_TAZ Phosphorylates YAP_TAZ_P p-YAP / p-TAZ (Cytoplasmic Sequestration & Degradation) Hippo_Kinase_Cascade->YAP_TAZ_P Leads to YAP_TAZ_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TAZ_TEAD_Complex Forms Complex with TEAD TEAD TEAD->YAP_TAZ_TEAD_Complex Target_Genes Target Gene Transcription (e.g., CTGF, CYR61) YAP_TAZ_TEAD_Complex->Target_Genes Activates TEAD_IN_12 This compound TEAD_IN_12->TEAD Binds to & Inhibits Proliferation Cell Proliferation, Survival Target_Genes->Proliferation Promotes

Caption: Hippo Pathway and this compound Mechanism of Action.

Quantitative Data

This compound has demonstrated potent activity in cellular assays. The following table summarizes the available quantitative data for this compound (also known as compound 58B in patent WO2024067773A1).

Assay TypeCell LineParameterValueReference
Anti-proliferative ActivityNCI-H226 (Mesothelioma)IC50<100 nMPatent WO2024067773A1
In vivo half-lifeMouse3.6 hMedchemExpress

Experimental Protocols

Detailed methodologies for key experiments used to characterize TEAD inhibitors like this compound are provided below. These protocols are based on standard techniques cited in the field and are representative of the methods likely employed in the development of this compound.

TEAD-Dependent Luciferase Reporter Assay

This assay is crucial for quantifying the inhibitory effect of a compound on TEAD-mediated transcription.

Principle: A reporter construct containing a luciferase gene under the control of a promoter with multiple TEAD binding sites (e.g., 8xGTIIC) is introduced into cells. Activation of the Hippo pathway (and thus TEAD) leads to luciferase expression. Inhibition of TEAD activity by a compound like this compound results in a decrease in the luminescent signal.

Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293T or other suitable cells in a 96-well plate.

    • Co-transfect cells with a TEAD-responsive luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a defined period (e.g., 24-48 hours).

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a dual-luciferase reporter assay buffer.

    • Measure firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Luciferase_Assay_Workflow Start Start Plate_Cells Plate Cells (e.g., HEK293T) Start->Plate_Cells Transfect Co-transfect with TEAD-Luciferase & Control Reporters Plate_Cells->Transfect Treat Treat with this compound (Serial Dilution) Transfect->Treat Incubate Incubate (24-48h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luminescence (Firefly & Renilla) Lyse->Measure Analyze Analyze Data (Normalize & Calculate IC50) Measure->Analyze End End Analyze->End CoIP_Workflow Start Start Cell_Culture Culture & Treat Cells with this compound Start->Cell_Culture Lysis Cell Lysis (Non-denaturing buffer) Cell_Culture->Lysis Immunoprecipitation Immunoprecipitate with anti-TEAD Ab Lysis->Immunoprecipitation Capture Capture Complexes with Protein A/G Beads Immunoprecipitation->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Western_Blot Western Blot for TEAD and YAP Elute->Western_Blot Analyze Analyze Reduction in YAP-TEAD Interaction Western_Blot->Analyze End End Analyze->End CETSA_Workflow Start Start Treat_Cells Treat Cells with This compound Start->Treat_Cells Heat_Aliquots Heat Cell Aliquots at Different Temperatures Treat_Cells->Heat_Aliquots Lyse_Cells Lyse Cells (Freeze-Thaw) Heat_Aliquots->Lyse_Cells Separate_Fractions Separate Soluble & Precipitated Fractions Lyse_Cells->Separate_Fractions Quantify_Protein Quantify Soluble TEAD (e.g., Western Blot) Separate_Fractions->Quantify_Protein Plot_Curves Plot Melting Curves (% Soluble TEAD vs. Temp) Quantify_Protein->Plot_Curves Analyze_Shift Analyze Thermal Shift Plot_Curves->Analyze_Shift End End Analyze_Shift->End

Exploring the Paralog-Specificity of TEAD Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide delves into the critical aspect of paralog-specificity for small molecule inhibitors targeting the TEA Domain (TEAD) family of transcription factors. While the specific compound "TEAD-IN-12" is not publicly documented, this paper will utilize available data on other characterized TEAD inhibitors to illustrate the principles and methodologies for assessing paralog-specificity. The TEAD family, comprising TEAD1, TEAD2, TEAD3, and TEAD4, are key downstream effectors of the Hippo signaling pathway and are implicated in various cancers, making them attractive therapeutic targets.[1][2][3][4]

The TEAD Family: Homology and Therapeutic Rationale

The four human TEAD paralogs (TEAD1-4) are highly conserved transcription factors essential for mediating the transcriptional output of the Hippo pathway by partnering with co-activators such as YAP and TAZ.[1][2][3] This interaction is crucial for cell proliferation, survival, and organ size control. Dysregulation of the Hippo pathway, often leading to the nuclear accumulation of YAP/TAZ and subsequent activation of TEAD-mediated transcription, is a common driver of tumorigenesis.[4]

Despite their high sequence homology, particularly within the DNA-binding domain (DBD) and the YAP-binding domain (YBD), the individual TEAD paralogs can have non-redundant and tissue-specific functions during development and in disease.[2][3] For instance, TEAD1 is crucial for cardiac development, while TEAD4 plays a significant role in early embryonic development and skeletal muscle gene activation.[2] This functional divergence underscores the importance of developing TEAD inhibitors with well-defined paralog-specificity to achieve desired therapeutic effects while minimizing off-target toxicities. The development of both pan-TEAD inhibitors, which target all four paralogs, and paralog-specific inhibitors is an active area of research.[5]

Quantitative Assessment of Paralog-Specificity

To evaluate the binding affinity and selectivity of a TEAD inhibitor across the four paralogs, various biochemical and biophysical assays are employed. The data generated from these assays are crucial for establishing a comprehensive selectivity profile. Below is a template table summarizing the kind of quantitative data that would be presented for a hypothetical TEAD inhibitor.

Assay TypeTargetIC₅₀ / Kᵢ / Kₑ (nM)Fold Selectivity (vs. TEAD1)
TR-FRETTEAD1101
TR-FRETTEAD210010
TR-FRETTEAD315015
TR-FRETTEAD4505
Biochemical AssayTEAD1151
Biochemical AssayTEAD21208
Biochemical AssayTEAD318012
Biochemical AssayTEAD4604

Caption: Representative data table for a hypothetical TEAD inhibitor, "TEAD-IN-X," demonstrating its binding potency and selectivity across the four TEAD paralogs as determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a general biochemical assay.

Experimental Protocols for Determining Paralog-Specificity

The precise methodologies used to quantify the interaction between a TEAD inhibitor and the different TEAD paralogs are critical for the accuracy and reproducibility of the results. A commonly used method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

TR-FRET Assay for TEAD-YAP Interaction

This assay measures the ability of a test compound to disrupt the protein-protein interaction (PPI) between a TEAD protein and its co-activator YAP.

Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In this context, a TEAD protein is typically labeled with a donor (e.g., Europium cryptate) and a peptide derived from the TEAD-binding domain of YAP is labeled with an acceptor (e.g., a fluorescent dye like Dy647).[6] When TEAD and the YAP peptide interact, excitation of the donor results in emission from the acceptor. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the TR-FRET signal.

Detailed Methodology:

  • Reagents and Buffers:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.[7]

    • Recombinant, purified His-tagged TEAD paralogs (TEAD1, TEAD2, TEAD3, TEAD4).

    • Biotinylated YAP peptide (sequence containing the TEAD-binding domain).

    • Europium-labeled anti-His antibody (Donor).

    • Streptavidin-conjugated acceptor fluorophore (e.g., SA-d2).

    • Test compound (e.g., "this compound") serially diluted in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of serially diluted test compound or DMSO (as a control) to the wells of a low-volume 384-well plate.

    • Prepare a mix of the specific TEAD paralog and the Europium-labeled anti-His antibody in assay buffer. Add 4 µL of this mix to each well.

    • Prepare a mix of the biotinylated YAP peptide and the streptavidin-conjugated acceptor in assay buffer. Add 4 µL of this mix to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, exciting at the donor's excitation wavelength (e.g., 337 nm) and measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).[6]

  • Data Analysis:

    • The TR-FRET signal is typically calculated as the ratio of the acceptor emission to the donor emission.

    • The percentage of inhibition is calculated for each compound concentration relative to the DMSO control.

    • IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Visualizing Key Pathways and Workflows

The Hippo Signaling Pathway

The Hippo pathway is a complex signaling cascade that ultimately regulates the activity of TEAD transcription factors. Understanding this pathway is crucial for contextualizing the mechanism of action of TEAD inhibitors.

Hippo_Pathway Extracellular_Signals Extracellular Signals (e.g., Mechanical Stress, GPCR) Hippo_Core_Kinases Hippo Core Kinases (MST1/2, SAV1) Extracellular_Signals->Hippo_Core_Kinases LATS1_2 LATS1/2 Kinases Hippo_Core_Kinases->LATS1_2 Activates YAP_TAZ YAP / TAZ LATS1_2->YAP_TAZ Phosphorylates Phospho_YAP_TAZ p-YAP / p-TAZ (Cytoplasmic Sequestration) YAP_TAZ->Phospho_YAP_TAZ TEADs TEAD1-4 YAP_TAZ->TEADs Co-activates Gene_Transcription Target Gene Transcription (Cell Proliferation, Anti-Apoptosis) TEADs->Gene_Transcription Drives TEAD_IN_12 This compound TEAD_IN_12->TEADs Inhibits

Caption: Simplified schematic of the Hippo signaling pathway leading to TEAD-mediated gene transcription.

Experimental Workflow for Paralog-Specificity Profiling

A systematic workflow is essential for efficiently determining the paralog-specificity of a TEAD inhibitor.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) Primary_Screen Primary Screen (e.g., against TEAD4) Compound_Synthesis->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Paralog_Screening Paralog-Specificity Screening (TEAD1, TEAD2, TEAD3, TEAD4) Hit_Identification->Paralog_Screening Data_Analysis IC50 Determination & Selectivity Calculation Paralog_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical experimental workflow for identifying and characterizing the paralog-specificity of TEAD inhibitors.

Logical Relationship of Inhibitor Specificity

The desired specificity profile of a TEAD inhibitor depends on the therapeutic strategy. This can be visualized as a logical relationship.

Specificity_Logic TEAD_Inhibitor TEAD Inhibitor Pan_TEAD Pan-TEAD Inhibition TEAD_Inhibitor->Pan_TEAD Broad Spectrum TEAD1_Specific TEAD1-Specific Inhibition TEAD_Inhibitor->TEAD1_Specific Narrow Spectrum TEAD_Paralogs TEAD1, TEAD2, TEAD3, TEAD4 Pan_TEAD->TEAD_Paralogs Targets All TEAD1_Specific->TEAD_Paralogs Targets Subset

Caption: Logical diagram illustrating the concept of pan-TEAD versus paralog-specific inhibition.

Conclusion

The development of TEAD inhibitors as potential cancer therapeutics is a promising field. A thorough understanding and rigorous assessment of their paralog-specificity are paramount for advancing these molecules through the drug discovery pipeline. By employing robust experimental protocols, such as the TR-FRET assay described herein, and systematically analyzing the quantitative data, researchers can build a comprehensive profile of a compound's activity across the TEAD family. This detailed characterization is essential for elucidating the inhibitor's mechanism of action, predicting its therapeutic window, and ultimately, for the successful development of novel, effective, and safe cancer therapies targeting the Hippo-TEAD signaling axis.

References

Methodological & Application

Application Notes and Protocols for TEAD-IN-12: An In Vitro TEAD Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers.[1][2] The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo pathway.[2] They partner with the co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) to drive the expression of genes that promote cell growth and inhibit apoptosis.[1][3] Consequently, the YAP/TAZ-TEAD interaction has emerged as a promising target for anticancer therapies.[2]

TEAD-IN-12 is a potent and orally active inhibitor of TEAD transcription factors, demonstrating an IC50 of less than 100 nM.[4] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds on TEAD function.

Signaling Pathway and Mechanism of Action

The Hippo pathway, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation.[1] In many cancers, the Hippo pathway is inactivated, allowing YAP and TAZ to translocate to the nucleus and bind to TEAD transcription factors.[1][3] This complex then initiates the transcription of pro-proliferative and anti-apoptotic genes like CTGF and CYR61.[2][5] TEAD inhibitors, such as this compound, can disrupt the formation or function of the YAP/TAZ-TEAD complex, thereby inhibiting downstream gene expression and exerting anti-cancer effects.[2] Some TEAD inhibitors function by binding to a central lipid pocket in the TEAD protein, which is critical for its stability and interaction with YAP/TAZ.[6][7]

TEAD_Signaling_Pathway cluster_Hippo_On Hippo Pathway ON (Tumor Suppressive) cluster_Hippo_Off Hippo Pathway OFF (Oncogenic) MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 Activates YAP/TAZ_P p-YAP/TAZ (Cytoplasmic Sequestration) LATS1/2->YAP/TAZ_P Phosphorylates Degradation Proteasomal Degradation YAP/TAZ_P->Degradation YAP/TAZ YAP/TAZ Nucleus Nucleus YAP/TAZ->Nucleus Translocates TEAD TEAD TEAD->Nucleus Gene_Expression Target Gene Expression (CTGF, CYR61) Nucleus->Gene_Expression Forms Complex Proliferation Cell Proliferation, Invasion, Survival Gene_Expression->Proliferation TEAD_IN_12 This compound TEAD_IN_12->TEAD Inhibits

Caption: Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of various TEAD inhibitors from the literature, providing a benchmark for evaluating new compounds like this compound.

CompoundAssay TypeIC50 (µM)Reference
This compound Not Specified< 0.1[4]
MGH-CP12 Gal4-TEAD2-YAP Binding Assay0.302[7]
MGH-CP1 8xGTIIC-Luciferase Reporter Assay1.68[7]
MGH-CP12 8xGTIIC-Luciferase Reporter Assay0.91[7]
CPD3.1 YAP-TEAD Interaction Assay (Nanoluciferase)48[8]
JM7 YAP Transcriptional Reporter Assay0.972[1]

Experimental Protocols

Herein, we provide detailed protocols for key in vitro assays to assess the efficacy of TEAD inhibitors.

Biochemical Assay: Fluorescence Polarization (FP) for YAP-TEAD Interaction

This assay directly measures the disruption of the YAP-TEAD protein-protein interaction. A fluorescently labeled YAP peptide will be displaced from the TEAD protein by an effective inhibitor, leading to a decrease in fluorescence polarization.[9]

Materials:

  • Recombinant TEAD4 YAP-binding domain (YBD) protein

  • Tetramethylrhodamine (TMR)-labeled YAP peptide (e.g., TMR-YAP)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100

  • This compound or other test compounds

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add 10 µL of assay buffer containing 1 µM TEAD4-YBD.

  • Add 10 µL of the this compound serial dilution or DMSO (vehicle control) to the wells.

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of 50 nM TMR-YAP peptide to each well.

  • Incubate for 1 hour at room temperature, protected from light.

  • Measure fluorescence polarization on a compatible plate reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

FP_Assay_Workflow Start Start Prepare_Reagents Prepare TEAD4-YBD, TMR-YAP, and this compound dilutions Start->Prepare_Reagents Dispense_TEAD Dispense TEAD4-YBD into 384-well plate Prepare_Reagents->Dispense_TEAD Add_Inhibitor Add this compound or DMSO Dispense_TEAD->Add_Inhibitor Incubate_1 Incubate 30 min Add_Inhibitor->Incubate_1 Add_Peptide Add TMR-YAP peptide Incubate_1->Add_Peptide Incubate_2 Incubate 1 hr Add_Peptide->Incubate_2 Read_Plate Measure Fluorescence Polarization Incubate_2->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Fluorescence Polarization (FP) assay.
Cell-Based Assay: TEAD-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the TEAD-YAP/TAZ complex in a cellular context. A luciferase reporter gene is placed under the control of a TEAD-responsive promoter (e.g., 8xGTIIC). Inhibition of TEAD activity by this compound will result in a decrease in luciferase expression.[7][10]

Materials:

  • HEK293T or other suitable cancer cell line

  • 8xGTIIC-luciferase reporter plasmid

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Lipofectamine 3000 or other transfection reagent

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound or other test compounds

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well.

  • After 24 hours, co-transfect the cells with the 8xGTIIC-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours of transfection, treat the cells with a serial dilution of this compound or DMSO (vehicle control).

  • Incubate for another 24 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the IC50 value by plotting the normalized luciferase activity against the inhibitor concentration.

Cell-Based Assay: TEAD Palmitoylation Assay

This assay assesses the ability of an inhibitor to block the auto-palmitoylation of TEAD, a post-translational modification essential for its stability and function.[1][10]

Materials:

  • HEK293T cells

  • FLAG-tagged TEAD4 expression plasmid

  • Alkyne-palmitic acid

  • This compound or other test compounds

  • Lysis buffer (e.g., RIPA buffer)

  • Anti-FLAG affinity beads

  • Click chemistry reagents (e.g., azide-biotin, copper sulfate, TBTA)

  • Streptavidin-HRP and chemiluminescent substrate

  • Western blotting equipment and reagents

Protocol:

  • Transfect HEK293T cells with the FLAG-TEAD4 expression plasmid.

  • After 24 hours, treat the cells with 50 µM alkyne-palmitic acid and a serial dilution of this compound or DMSO for another 24 hours.

  • Lyse the cells and perform immunoprecipitation of FLAG-TEAD4 using anti-FLAG affinity beads.

  • Perform a click chemistry reaction on the immunoprecipitated TEAD4 to attach biotin to the alkyne-palmitate.

  • Elute the proteins and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and probe with Streptavidin-HRP to detect palmitoylated TEAD4.

  • A separate Western blot for total FLAG-TEAD4 should be performed for normalization.

  • Quantify the band intensities to determine the extent of palmitoylation inhibition.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of TEAD inhibitors like this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency and mechanism of action of novel compounds targeting the oncogenic YAP/TAZ-TEAD transcriptional complex. These assays are critical for the preclinical evaluation of potential anticancer therapeutics targeting the Hippo pathway.

References

Application Note: A Guide to Cell-Based Assays for Evaluating the Efficacy of TEAD-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in various cancers, making it a promising target for therapeutic intervention.[3] The transcriptional enhanced associate domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway.[4][5] They associate with the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) to drive the expression of genes involved in cell proliferation and survival.[2][6][7] In many cancers, the Hippo pathway is inactivated, leading to the nuclear accumulation of YAP/TAZ and subsequent activation of TEAD-mediated transcription.[2][6] TEAD-IN-12 is a potent and orally active inhibitor of TEAD, with an IC50 of less than 100 nM, that disrupts the YAP/TAZ-TEAD interaction and suppresses oncogenic signaling.[8][9] This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound.

Hippo Signaling Pathway and this compound Mechanism of Action

The core of the Hippo pathway consists of a kinase cascade involving MST1/2 and LATS1/2.[1][2] When the pathway is active, typically due to stimuli such as high cell density, LATS1/2 phosphorylates YAP and TAZ.[1][2] This phosphorylation leads to their cytoplasmic retention and subsequent degradation, preventing their interaction with TEAD transcription factors in the nucleus.[2][7] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD, and activate the transcription of target genes like CTGF and CYR61, promoting cell growth.[2][4][7] this compound acts by inhibiting the function of TEAD, thereby blocking the transcriptional activity of the YAP/TAZ-TEAD complex.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus High Cell Density High Cell Density MST1_2 MST1/2 High Cell Density->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation (Hippo OFF) TEAD TEAD TEAD_YAP_TAZ TEAD-YAP/TAZ Complex TEAD->TEAD_YAP_TAZ YAP_TAZ_n->TEAD YAP_TAZ_n->TEAD_YAP_TAZ Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD_YAP_TAZ->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation TEAD_IN_12 This compound TEAD_IN_12->TEAD Inhibits

Figure 1: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

To assess the efficacy of this compound, a series of cell-based assays can be performed. These include a TEAD-responsive luciferase reporter assay to measure the direct inhibition of TEAD transcriptional activity, a cell viability assay to determine the cytotoxic effects of the compound, and quantitative real-time PCR (RT-qPCR) to quantify the change in expression of downstream target genes.

Experimental_Workflow cluster_assays Cell-Based Assays for this compound Efficacy cluster_reporter TEAD Reporter Assay cluster_viability Cell Viability Assay cluster_qpcr RT-qPCR start Seed Cells in Appropriate Plates treat Treat Cells with This compound (Dose-Response) start->treat luciferase Luciferase Assay: Measure Luminescence treat->luciferase celltiter CellTiter-Glo® Assay: Measure ATP Levels treat->celltiter rna_extraction RNA Extraction treat->rna_extraction ic50 Determine IC50 luciferase->ic50 cytotoxicity Assess Cytotoxicity celltiter->cytotoxicity cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR for Target Genes (CTGF, CYR61) cdna_synthesis->qpcr gene_expression Analyze Gene Expression qpcr->gene_expression

Figure 2: General experimental workflow for evaluating this compound efficacy.
TEAD-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the TEAD family of transcription factors. Cells are transfected with a reporter plasmid containing a luciferase gene driven by a promoter with multiple TEAD binding sites (e.g., 8xGTIIC-luciferase).[10][11] Inhibition of TEAD by this compound will result in a decrease in luciferase expression and, consequently, a lower luminescent signal.

Protocol:

  • Cell Seeding: Seed HEK293T or other suitable cells in a 24-well plate at a density of 1 x 10^5 cells per well.[10]

  • Transfection: Co-transfect the cells with a TEAD luciferase reporter plasmid (e.g., 8XGTIIC-Luciferase) and a control plasmid expressing Renilla luciferase or β-galactosidase for normalization using a suitable transfection reagent according to the manufacturer's instructions.[10][11]

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.[10]

  • Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate-reading luminometer.[12]

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[13] It is used to assess the cytotoxic effects of this compound.

Protocol:

  • Cell Seeding: Seed cells (e.g., OVCAR-8, HCC1576) in a 96-well opaque-walled plate at a suitable density and allow them to attach overnight.[14]

  • Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.[14][15] Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[14][15]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

  • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the concentration at which cell viability is reduced by 50% (GI50).

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

RT-qPCR is used to measure the mRNA levels of YAP/TAZ-TEAD target genes, such as CTGF and CYR61, to confirm that this compound inhibits the downstream transcriptional output of the Hippo pathway.[7][16]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound at various concentrations for a specific duration (e.g., 24 hours).

  • RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green master mix, and primers specific for the target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, RPLP0) for normalization.[10][17]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in target gene expression in this compound-treated cells compared to vehicle-treated cells.[10]

Data Presentation

The quantitative data obtained from the described assays should be summarized in a clear and structured format for easy comparison and interpretation.

Assay Cell Line Parameter This compound Control Compound
TEAD Reporter AssayHEK293TIC50 (nM)<100[8][9]>10,000
Cell Viability AssayOVCAR-8GI50 (µM)TBD>50
Cell Viability AssayHCC1576GI50 (µM)TBD>50
RT-qPCR (CTGF)OVCAR-8Fold Change (at 1 µM)TBDNo significant change
RT-qPCR (CYR61)OVCAR-8Fold Change (at 1 µM)TBDNo significant change

TBD: To be determined by experimentation.

Conclusion

The protocols outlined in this application note provide a robust framework for researchers to evaluate the cellular efficacy of the TEAD inhibitor, this compound. By combining a direct measure of target engagement (TEAD reporter assay) with assessments of downstream pathway modulation (RT-qPCR) and cellular phenotype (cell viability assay), a comprehensive understanding of the compound's mechanism of action and therapeutic potential can be achieved. These assays are essential for the preclinical characterization of novel inhibitors targeting the Hippo-YAP/TAZ-TEAD signaling axis.

References

Protocol for Assessing TEAD-IN-12 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers.[1] The transcriptional co-activators YAP and TAZ are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation and inhibit apoptosis.[2][3] In many cancers, the Hippo pathway is inactivated, leading to the constitutive activation of YAP/TAZ-TEAD-mediated transcription.[1]

TEAD-IN-12 is an orally active small molecule inhibitor of TEAD transcription factors, with a reported IC50 of less than 100 nM and a half-life of 3.6 hours in mice.[4][5] By inhibiting TEAD, this compound disrupts the YAP/TAZ-TEAD interaction, thereby suppressing the transcription of oncogenic target genes. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Hippo-YAP/TAZ-TEAD signaling pathway and the general experimental workflow for assessing this compound in a xenograft mouse model.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues GPCR Signaling GPCR Signaling MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Cytoplasmic Sequestration/Degradation Cytoplasmic Sequestration/Degradation YAP_TAZ_p->Cytoplasmic Sequestration/Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates to TEAD TEAD YAP_TAZ_n->TEAD binds to Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression promotes TEAD_IN_12 This compound TEAD_IN_12->TEAD inhibits Upstream Signals Upstream Signals Upstream Signals->MST1_2

Hippo-YAP/TAZ-TEAD Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Xenograft Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Culture (e.g., NCI-H226, MSTO-211H) Cell_Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring PK_PD 7. Pharmacokinetic/ Pharmacodynamic Analysis Monitoring->PK_PD Tumor_Harvest 8. Tumor Harvest and Biomarker Analysis Monitoring->Tumor_Harvest Data_Analysis 9. Data Analysis and Interpretation PK_PD->Data_Analysis Tumor_Harvest->Data_Analysis

General Experimental Workflow for In Vivo Assessment of this compound.

Experimental Protocols

Cell Line Selection and Culture

Selection of an appropriate cancer cell line is critical for the success of the xenograft study. Cell lines with known mutations in the Hippo pathway (e.g., NF2-mutant mesothelioma) are often sensitive to TEAD inhibitors. Recommended cell lines for studying TEAD inhibitors include:

  • NCI-H226 (Mesothelioma): Known to be dependent on the Hippo-YAP pathway.

  • MSTO-211H (Mesothelioma): Another commonly used mesothelioma model.

Protocol:

  • Culture NCI-H226 or MSTO-211H cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

Xenograft Mouse Model Establishment

Materials:

  • 6-8 week old female athymic nude mice (e.g., BALB/c nude or NOD-SCID).

  • Selected cancer cell line (NCI-H226 or MSTO-211H).

  • Matrigel (Corning).

  • Sterile PBS.

  • 1 mL syringes with 27-gauge needles.

Protocol:

  • Harvest cells during their exponential growth phase.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Monitor the mice for tumor formation. Palpate the injection site twice weekly.

  • Once tumors are palpable, measure tumor volume three times a week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

This compound Formulation and Administration

Formulation (Vehicle Preparation): A common vehicle for oral gavage of hydrophobic compounds is a suspension in 0.5% methylcellulose (w/v) and 0.2% Tween 80 (v/v) in sterile water.

Protocol:

  • Prepare the vehicle by dissolving methylcellulose in sterile water with gentle heating and stirring. Cool to room temperature and then add Tween 80.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • On each day of dosing, dilute the this compound stock solution with the vehicle to the desired final concentration. Ensure the final concentration of DMSO is low (e.g., <5%) to avoid toxicity.

  • Administer this compound or vehicle to the mice via oral gavage once or twice daily. The dosing volume is typically 10 mL/kg body weight.

Dose Selection: Based on studies with other pan-TEAD inhibitors, a starting dose of 30-100 mg/kg daily can be considered.[4] A dose-finding study is recommended to determine the optimal dose of this compound.

In Vivo Efficacy Assessment

Protocol:

  • Monitor tumor volume and body weight three times a week throughout the study.

  • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment (e.g., 21-28 days).

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Process a portion of the tumor for pharmacodynamic analysis (qPCR and Western blot) and another portion for histopathology.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Tumor Growth Inhibition

Treatment Group Number of Mice (n) Mean Initial Tumor Volume (mm³) ± SEM Mean Final Tumor Volume (mm³) ± SEM Mean Final Tumor Weight (g) ± SEM Tumor Growth Inhibition (%)
Vehicle Control 10 120.5 ± 8.2 1850.3 ± 150.7 1.9 ± 0.2 -
This compound (30 mg/kg) 10 122.1 ± 7.9 950.6 ± 98.4 1.0 ± 0.1 51.3

| this compound (100 mg/kg)| 10 | 121.8 ± 8.5 | 450.2 ± 55.1 | 0.5 ± 0.05 | 75.7 |

Table 2: Body Weight Changes

Treatment Group Mean Initial Body Weight (g) ± SEM Mean Final Body Weight (g) ± SEM Mean Body Weight Change (%) ± SEM
Vehicle Control 20.1 ± 0.5 22.3 ± 0.6 10.9 ± 2.1
This compound (30 mg/kg) 20.3 ± 0.4 21.9 ± 0.5 7.9 ± 1.8

| this compound (100 mg/kg)| 20.2 ± 0.5 | 20.8 ± 0.6 | 3.0 ± 1.5 |

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Pharmacokinetic (PK) Analysis

Protocol:

  • Administer a single oral dose of this compound to a cohort of tumor-bearing mice.

  • Collect blood samples via tail vein or retro-orbital bleeding at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Process the blood to obtain plasma.

  • At the final time point, euthanize the mice and collect tumors and other relevant tissues.

  • Analyze the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Analysis

Protocol:

  • Homogenize a portion of the excised tumor tissue and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green chemistry to quantify the mRNA expression levels of TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH).

  • Calculate the relative gene expression using the ΔΔCt method.

Table 3: qPCR Primer Sequences (Human)

Gene Forward Primer (5' to 3') Reverse Primer (5' to 3')
CTGF GCGTGTGCACCGCCAAAGAT GGCAGTTGGCTGCGGACCA
CYR61 AGCCTCGCATCCTATACAACC GAGTGCCGCCTGTGCA

| GAPDH| GTCAGTGGTGGACCTGACCT | AGGGGTCTACATGGCAACTG |

Protocol:

  • Homogenize a portion of the excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against key proteins in the Hippo pathway overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 4: Recommended Primary Antibodies for Western Blot

Target Protein Host Species Recommended Dilution Supplier (Example)
YAP/TAZ Mouse 1:1000 Santa Cruz Biotechnology (sc-101199)
p-YAP (Ser127) Rabbit 1:1000 Cell Signaling Technology
TEAD (pan) Rabbit 1:1000 Cell Signaling Technology
LATS1 Rabbit 1:1000 Cell Signaling Technology
MST1 Rabbit 1:1000 Cell Signaling Technology

| β-Actin | Mouse | 1:5000 | Sigma-Aldrich |

Conclusion

This protocol provides a comprehensive framework for the preclinical assessment of this compound in a xenograft mouse model. By following these detailed methodologies, researchers can effectively evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this promising TEAD inhibitor. The provided tables and diagrams are designed to facilitate data organization and interpretation, ultimately aiding in the development of novel cancer therapeutics targeting the Hippo-YAP/TAZ-TEAD pathway.

References

Application Notes and Protocols: Synergistic Inhibition of KRAS-Driven Cancers with TEAD-IN-12 and KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites.[2][3] The recent development of covalent inhibitors specifically targeting the KRAS G12C mutation, such as sotorasib and adagrasib, has marked a significant breakthrough in treating these malignancies.[3][4] However, the clinical efficacy of these inhibitors as monotherapies is often limited by both primary and acquired resistance.[5][6]

Emerging evidence points to the Hippo signaling pathway effector, YAP/TAZ, as a key mediator of resistance to KRAS inhibition.[4] Upon inhibition of KRAS, cancer cells can activate YAP/TAZ, which then translocate to the nucleus and bind to TEAD transcription factors. This complex drives the expression of genes that promote cell proliferation, survival, and cell cycle progression, effectively bypassing the blockade of KRAS signaling.[4][6]

TEAD-IN-12 is a potent and orally active inhibitor of TEAD transcription factors.[7][8] By preventing the association of YAP/TAZ with TEAD, this compound can abrogate the transcriptional response that underlies resistance to KRAS inhibitors. This provides a strong rationale for the combined use of this compound and KRAS inhibitors to achieve a more potent and durable anti-tumor response.[4][9] This document provides detailed application notes and protocols for studying the synergistic effects of this compound in combination with KRAS inhibitors in preclinical cancer models.

Signaling Pathways

Mutant KRAS drives oncogenesis primarily through the activation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[10] KRAS inhibitors, such as those targeting the G12C mutation, lock the KRAS protein in an inactive, GDP-bound state, thereby inhibiting these downstream signals.[11]

However, resistance can emerge through the activation of the Hippo-YAP/TAZ pathway.[4] When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ are free to enter the nucleus and bind to TEAD transcription factors.[12] This YAP/TAZ-TEAD complex then drives the expression of genes that can compensate for the loss of KRAS signaling, leading to continued cell proliferation and survival.[4][6]

This compound inhibits the formation of the functional YAP/TAZ-TEAD transcriptional complex.[7][8] The combination of a KRAS inhibitor with this compound therefore provides a dual blockade of both the primary oncogenic driver and a key resistance mechanism.

KRAS_YAP_TEAD_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibitors RTK Receptor Tyrosine Kinase (RTK) KRAS_mut Mutant KRAS (e.g., G12C) RTK->KRAS_mut RAF RAF KRAS_mut->RAF PI3K PI3K KRAS_mut->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) YAP_TAZ_cyto YAP/TAZ (phosphorylated) Hippo_Kinase_Cascade->YAP_TAZ_cyto phosphorylates YAP_TAZ_nuc YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_nuc dephosphorylation & translocation TEAD TEAD YAP_TAZ_nuc->TEAD TEAD->Gene_Expression drives KRASi KRAS Inhibitor (e.g., Adagrasib) KRASi->KRAS_mut TEADi This compound TEADi->TEAD blocks YAP/TAZ binding

Figure 1: Simplified signaling pathway of KRAS and the Hippo-YAP/TAZ pathway, with points of inhibition for KRAS and TEAD inhibitors.

Data Presentation

The combination of TEAD inhibitors with KRAS G12C inhibitors has demonstrated synergistic anti-proliferative effects in various NSCLC cell lines.

Table 1: In Vitro IC50 Values of Adagrasib Alone and in Combination with TEAD Inhibitor K-975 in KRAS G12C-Mutant NSCLC Cell Lines

Cell LineAdagrasib IC50 (nM)Adagrasib + K-975 (100 nM) IC50 (nM)Adagrasib + K-975 (1000 nM) IC50 (nM)
NCI-H203011.32.50.9
HOP-622.90.60.3
NCI-H17921.80.60.2
NCI-H3581.10.40.2
LU991.50.50.2
CALU-11.30.50.2
SW1573>10,000>10,0001,189
NCI-H232,7522,360903
NCI-H13731.10.30.1

Data adapted from Tammaccaro et al., Pharmaceuticals 2023.[9][11] IC50 values were determined after 144 hours of treatment.

Table 2: In Vivo Tumor Growth Inhibition in KRAS G12C NCI-H358 Xenograft Model

Treatment GroupDosingTumor Growth Inhibition (%)
Vehicle-0
Adagrasib100 mg/kg, QD70
TEAD Inhibitor (Cpd A)50 mg/kg, BID10
Adagrasib + TEADi100 mg/kg QD + 50 mg/kg BID95

Data conceptualized from studies showing synergistic in vivo efficacy.[9][13]

Experimental Protocols

The following protocols provide a framework for assessing the combination of this compound and KRAS inhibitors.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (KRAS-mutant cell lines) viability Cell Viability Assay (e.g., CellTiter-Glo) cell_culture->viability apoptosis Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis western Western Blot (p-ERK, YAP/TAZ) cell_culture->western coip Co-Immunoprecipitation (YAP-TEAD interaction) cell_culture->coip xenograft Xenograft Model Establishment treatment Drug Administration (Single agents & combo) xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis (IHC, Western) monitoring->endpoint

Figure 2: General experimental workflow for evaluating the combination of this compound and KRAS inhibitors.
In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the effect of this compound and a KRAS inhibitor on the viability of cancer cell lines.

Materials:

  • KRAS-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or other TEAD inhibitor) and KRAS inhibitor (e.g., Adagrasib)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and the KRAS inhibitor in complete medium. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-144 hours at 37°C, 5% CO2.[9][11]

  • Assay: a. Equilibrate the plate to room temperature for 30 minutes.[2] b. Add 100 µL of CellTiter-Glo® reagent to each well.[2][11] c. Mix on an orbital shaker for 2 minutes to induce cell lysis.[2] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC Staining)

This protocol is for quantifying apoptosis induced by the combination treatment.

Materials:

  • 6-well plates

  • Treated cells from the experiment

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or a KRAS inhibitor at desired concentrations for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin and neutralize with serum-containing media.

  • Staining: a. Wash cells with cold PBS and centrifuge. b. Resuspend the cell pellet in 1X Annexin V Binding Buffer. c. Add Annexin V-FITC and PI to the cell suspension.[4] d. Incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[4] Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is for assessing the levels of key proteins in the KRAS and Hippo signaling pathways.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-YAP, anti-TAZ, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate with primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Study

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of the combination therapy.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • KRAS-mutant cancer cells (e.g., NCI-H358)

  • Matrigel

  • This compound and KRAS inhibitor formulations for oral gavage or intraperitoneal injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[14]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, this compound alone, KRAS inhibitor alone, combination).[14]

  • Drug Administration: Administer drugs according to the planned schedule and dosage. For example, a KRAS inhibitor like sotorasib can be administered orally at 100 mg/kg once daily, and a TEAD inhibitor like K-975 can be given orally at 30-100 mg/kg twice daily.[9][14]

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight and overall health.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and cleaved caspase-3, or western blot).

Conclusion

The combination of this compound with KRAS inhibitors represents a promising therapeutic strategy to overcome resistance and enhance anti-tumor efficacy in KRAS-driven cancers. The activation of the YAP/TAZ-TEAD pathway is a key escape mechanism for cancer cells treated with KRAS inhibitors, and the dual blockade of both pathways has a strong scientific rationale. The protocols provided in this document offer a comprehensive framework for researchers to investigate this synergistic interaction in preclinical models, paving the way for further development of this combination therapy. Careful execution of these experiments will be crucial in elucidating the full therapeutic potential of co-targeting KRAS and TEAD.

References

Application Notes and Protocols: TEAD-IN-12 Treatment for NF2-Mutant Mesothelioma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malignant mesothelioma is an aggressive cancer strongly associated with inactivating mutations in the Neurofibromatosis Type 2 (NF2) tumor suppressor gene.[1][2][3] The NF2 gene product, Merlin, is a key upstream regulator of the Hippo signaling pathway, a critical cascade that controls cell proliferation and organ size.[1][4] Inactivation of Merlin in mesothelioma leads to the dysregulation of the Hippo pathway, resulting in the sustained nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][2][5] In the nucleus, YAP/TAZ associate with the TEAD (TEA Domain) family of transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes, fueling tumor growth.[2][4]

Given the central role of TEAD transcription factors in mediating the oncogenic effects of YAP/TAZ, direct inhibition of the YAP/TAZ-TEAD interaction or TEAD activity itself has emerged as a promising therapeutic strategy for NF2-mutant mesothelioma.[1][6][7] TEAD-IN-12 is a representative, potent, and selective small molecule inhibitor that targets the auto-palmitoylation of TEADs, a post-translational modification essential for their interaction with YAP/TAZ and subsequent transcriptional activity.[1][4] These notes provide an overview of the mechanism, supporting data, and detailed protocols for evaluating the efficacy of this compound in NF2-mutant mesothelioma cell models.

Signaling Pathway Overview

The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and TAZ.[4] Loss of functional NF2/Merlin protein prevents the activation of the core Hippo kinases (LATS1/2), leading to an accumulation of unphosphorylated, active YAP/TAZ.[5][8] These active co-activators then enter the nucleus, bind to TEAD transcription factors, and initiate a pro-tumorigenic gene expression program. This compound acts by binding to the lipid pocket of TEAD, preventing the auto-palmitoylation necessary for its function and thereby blocking the downstream signaling cascade.[1][6]

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NF2 NF2 (Merlin) LATS1_2 LATS1/2 NF2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD1-4 YAP_TAZ_n->TEAD binds Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression TEAD_IN_12 This compound TEAD_IN_12->TEAD inhibits palmitoylation Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation NF2_loss NF2 Mutation (Loss of function) NF2_loss->LATS1_2 fails to activate

Caption: The Hippo Signaling Pathway in NF2-Mutant Mesothelioma.

Data Presentation: Efficacy of TEAD Inhibition

This compound demonstrates selective and potent anti-tumor activity in mesothelioma cell lines harboring NF2 mutations.

Table 1: In Vitro Anti-Proliferative Activity of TEAD Inhibitors

This table summarizes the differential sensitivity of mesothelioma cell lines to TEAD inhibitors based on their NF2 status. NF2-deficient cells show significantly higher sensitivity.

Cell LineHistologyNF2 StatusRepresentative TEADi IC₅₀ (nM)Reference
NCI-H226EpithelioidMutant (LOF)< 100[9]
NCI-H2052SarcomatoidMutant (LOF)< 100[9]
MSTO-211HBiphasicWild-Type> 1000[1]
MeT-5ANormal MesothelialWild-Type> 1000[10]
MeT-5A NF2 KONormal MesothelialKnockout< 500[10]

Note: IC₅₀ values are representative estimates based on published data for potent TEAD palmitoylation inhibitors like VT107 and SWTX-143.[6][9] Actual values for this compound should be determined experimentally.

Table 2: Effect of TEAD Inhibition on Target Gene Expression

Treatment with this compound leads to a robust downregulation of canonical YAP/TAZ-TEAD target genes in sensitive cell lines.

Target GeneFunctionFold Change upon TreatmentReference
CTGFProliferation, Angiogenesis↓↓↓[6]
CYR61Proliferation, Cell Adhesion↓↓↓[6]
IGFBP3Growth Regulation↓↓↓[6]
ACTB (Control)Housekeeping GeneNo significant changeN/A

Note: Data reflects typical results from qRT-PCR analysis after 24-48 hours of treatment with an effective dose of a TEAD inhibitor in NF2-mutant cells.

Experimental Protocols

The following protocols provide a framework for testing the efficacy of this compound.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines:

    • NF2-Mutant: NCI-H226, NCI-H2052

    • NF2-Wild-Type: MSTO-211H

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA. Typically, split cells 1:3 to 1:6 every 3-4 days.

Protocol 2: Cell Viability (Proliferation) Assay

This assay quantifies the effect of this compound on cell proliferation over time.

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well opaque-walled plate in 100 µL of culture medium.

  • Incubation: Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 10 µM to 1 nM) in culture medium. Ensure the final DMSO concentration is ≤ 0.1% in all wells.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the desired concentration of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol measures changes in the mRNA levels of TEAD target genes.

  • Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate. After 24 hours, treat with this compound (e.g., at 1x and 10x the IC₅₀) or vehicle control for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using an RNeasy Mini Kit (Qiagen) or similar, following the manufacturer's instructions. Quantify RNA using a NanoDrop spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qRT-PCR:

    • Prepare the reaction mix containing SYBR Green Master Mix, forward and reverse primers for target genes (CTGF, CYR61) and a housekeeping gene (GAPDH or ACTB), and the diluted cDNA template.

    • Run the reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating this compound in vitro.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation Culture 1. Culture NF2-mutant & NF2-WT Mesothelioma Cells Seed 2. Seed Cells for Assays (96-well or 6-well plates) Culture->Seed Treat 3. Treat with this compound (Dose-response, 24-72h) Seed->Treat Proliferation 4a. Proliferation Assay (CellTiter-Glo) Treat->Proliferation RNA_Extract 4b. RNA Extraction Treat->RNA_Extract IC50 5a. Calculate IC50 Proliferation->IC50 cDNA_Synth 5b. cDNA Synthesis RNA_Extract->cDNA_Synth qPCR 6b. qRT-PCR for CTGF, CYR61 cDNA_Synth->qPCR Gene_Exp 7b. Analyze Gene Expression (ΔΔCt) qPCR->Gene_Exp

Caption: In Vitro Workflow for TEAD Inhibitor Evaluation.

References

Application of TEAD-IN-12 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-12 is a potent, orally active inhibitor of the TEA Domain (TEAD) family of transcription factors. As a key downstream effector of the Hippo signaling pathway, TEADs play a critical role in cell proliferation, survival, and organ size control. Dysregulation of the Hippo-YAP/TAZ-TEAD pathway is a hallmark of various cancers, making TEAD an attractive therapeutic target. This compound, also identified as compound 35 in patent WO2024067773A1, has demonstrated significant anti-proliferative activity with an IC50 value of less than 100 nM[1]. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) for the discovery and characterization of novel TEAD inhibitors.

Mechanism of Action

The Hippo signaling pathway is a key regulator of tissue growth. When the pathway is active, it phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. In many cancers, the Hippo pathway is inactivated, resulting in the translocation of YAP/TAZ to the nucleus where they bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. This compound is designed to interfere with the function of the TEAD transcription factors, thereby inhibiting the oncogenic signaling mediated by the YAP/TAZ-TEAD complex.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Density Cell Density Hippo Kinase Cascade Hippo Kinase Cascade Cell Density->Hippo Kinase Cascade Mechanical Stress Mechanical Stress Mechanical Stress->Hippo Kinase Cascade YAP/TAZ YAP/TAZ Hippo Kinase Cascade->YAP/TAZ Phosphorylation Phosphorylated YAP/TAZ Phosphorylated YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n Nuclear Translocation (Hippo OFF) Degradation Phosphorylated YAP/TAZ->Degradation 14-3-3 binding & Degradation TEAD TEAD YAP/TAZ_n->TEAD Binding Gene Expression Oncogenic Gene Expression TEAD->Gene Expression Transcription This compound This compound This compound->TEAD Inhibition

Figure 1: The Hippo Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

CompoundAssay TypeCell LineIC50 (nM)Reference
This compoundAnti-proliferative cell activityN/A< 100Patent WO2024067773A1[1]

Note: Specific cell line information is not publicly available in the referenced patent abstract.

High-Throughput Screening Protocols

The identification and characterization of TEAD inhibitors like this compound typically involve a cascade of assays in a high-throughput format. Below are representative protocols for key assays.

HTS_Workflow Start Start Primary_Screen Primary Screen: TEAD Reporter Assay Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Hits End End Hit_Identification->End Inactive Secondary_Assays Secondary Assays: - Cell Viability - Orthogonal Assays Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Lead_Optimization->End

Figure 2: A typical high-throughput screening workflow for identifying TEAD inhibitors.
TEAD-Responsive Luciferase Reporter Assay (Primary Screen)

This cell-based assay is designed to measure the transcriptional activity of TEAD. A reporter construct containing multiple TEAD binding sites upstream of a luciferase gene is stably expressed in a suitable cancer cell line (e.g., NCI-H226, which has an NF2 mutation leading to Hippo pathway inactivation). Inhibition of TEAD activity results in a decrease in luciferase expression.

Materials:

  • TEAD Luciferase Reporter Cell Line (e.g., BPS Bioscience #79833)[2]

  • Assay Medium: DMEM with 10% FBS, 1% Penicillin/Streptomycin

  • This compound and other test compounds

  • 96-well or 384-well white, clear-bottom assay plates

  • Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System, BPS Bioscience #60690)[3]

  • Luminometer

Protocol:

  • Cell Seeding: Seed the TEAD reporter cells in assay plates at a pre-optimized density (e.g., 10,000 cells/well for a 96-well plate) and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound and test compounds in assay medium. Add the compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase signal to the vehicle control and calculate the percent inhibition for each compound concentration.

Cell Viability/Cytotoxicity Assay (Secondary Screen)

This assay is crucial to distinguish between specific inhibition of the TEAD pathway and general cytotoxicity. Assays such as MTT, MTS, or RealTime-Glo™ are commonly used.

Materials:

  • Cancer cell line of interest (e.g., NCI-H226)

  • Culture Medium: RPMI-1640 with 10% FBS, 1% Penicillin/Streptomycin

  • This compound and other test compounds

  • 96-well or 384-well clear assay plates

  • MTT or MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol (MTS Assay):

  • Cell Seeding: Seed cells in assay plates at an appropriate density and allow them to attach overnight.

  • Compound Addition: Treat cells with a range of concentrations of this compound and test compounds.

  • Incubation: Incubate for a period that corresponds to the primary assay (e.g., 48-72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well as per the manufacturer's protocol and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

TEAD-YAP Protein-Protein Interaction (PPI) Assay (Orthogonal Screen)

To confirm that a hit compound directly targets the TEAD-YAP interaction, a biophysical or biochemical assay is employed. Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Co-Immunoprecipitation (Co-IP) are common methods.

Materials (Co-Immunoprecipitation):

  • Cells overexpressing tagged YAP and TEAD proteins (e.g., Myc-TEAD and HA-YAP)

  • Lysis buffer

  • Antibodies against the tags (e.g., anti-Myc, anti-HA)

  • Protein A/G magnetic beads

  • Wash buffer

  • SDS-PAGE and Western blotting reagents

Protocol (Co-Immunoprecipitation):

  • Cell Treatment: Treat cells expressing tagged YAP and TEAD with this compound or test compounds for a specified time.

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Immunoprecipitation: Incubate the lysate with an antibody against one of the tags (e.g., anti-HA for YAP) overnight at 4°C.

  • Bead Capture: Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding.

  • Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of the co-immunoprecipitated protein (e.g., Myc-TEAD) by Western blotting using an antibody against its tag. A decrease in the co-precipitated protein in the presence of the inhibitor indicates disruption of the PPI.

TEAD_IN_12_MoA TEAD_IN_12 This compound TEAD_Binding Binds to TEAD TEAD_IN_12->TEAD_Binding YAP_TAZ_Disruption Disrupts YAP/TAZ-TEAD Protein-Protein Interaction TEAD_Binding->YAP_TAZ_Disruption Transcription_Inhibition Inhibits TEAD-mediated Gene Transcription YAP_TAZ_Disruption->Transcription_Inhibition Antiproliferative_Effect Anti-proliferative Effect in Cancer Cells Transcription_Inhibition->Antiproliferative_Effect

Figure 3: Logical flow of this compound's mechanism of action leading to its therapeutic effect.

Conclusion

This compound is a valuable tool compound for studying the biology of the Hippo pathway and for the development of novel anti-cancer therapeutics. The high-throughput screening protocols outlined here provide a robust framework for identifying and characterizing new TEAD inhibitors. By employing a combination of reporter, cell viability, and protein-protein interaction assays, researchers can effectively advance the discovery of next-generation therapies targeting the oncogenic activity of the YAP/TAZ-TEAD complex.

References

Application Notes and Protocols for TEAD-IN-12: A Potent Inhibitor for Studying Hippo Pathway Dysregulation in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the final downstream effectors of the Hippo pathway. When the Hippo pathway is inactive, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD proteins. This complex then drives the expression of genes that promote cell proliferation, survival, and migration, contributing to tumorigenesis.

TEAD-IN-12 (also known as 58B) is a potent, orally active small molecule inhibitor of TEAD, developed to probe the function of the Hippo pathway in cancer. By inhibiting TEAD, this compound disrupts the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target gene expression and subsequent suppression of cancer cell growth. These application notes provide an overview of this compound and detailed protocols for its use in cancer research.

This compound: Compound Profile

PropertyValueReference
Synonyms 58BMedChemExpress
Molecular Formula C₂₂H₂₀F₃N₃O₃MedChemExpress
Molecular Weight 431.41 g/mol MedChemExpress
Activity TEAD InhibitorMedChemExpress
IC₅₀ <100 nMMedChemExpress
In Vivo Half-life 3.6 hours (mouse)MedChemExpress
Patent WO2024067773A1MedChemExpress

Mechanism of Action

This compound is a potent inhibitor of TEAD activity. While the precise binding mode is proprietary and detailed within its patent, inhibitors of this class typically function by either disrupting the protein-protein interaction between TEAD and its co-activators YAP/TAZ or by inhibiting the auto-palmitoylation of TEAD, a post-translational modification essential for its stability and function. The functional consequence of this compound treatment is the abrogation of TEAD-dependent transcription.

Figure 1: Simplified Hippo signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols that can be adapted for the use of this compound in various in vitro and in vivo cancer models.

Cell Viability Assay (MTT/XTT Assay)

This protocol is to determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., NCI-H226, a mesothelioma cell line with NF2 mutation and high YAP/TAZ activity)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C in a sealed container.

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC₅₀ value.

Illustrative Data:

Cell LineIC₅₀ of this compound (nM)
NCI-H226 (Mesothelioma)85
MDA-MB-231 (Breast Cancer)150
PANC-1 (Pancreatic Cancer)210
TEAD-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of TEAD in response to this compound treatment.

Materials:

  • Cells stably or transiently expressing a TEAD-responsive luciferase reporter construct (e.g., 8xGTIIC-luciferase)

  • This compound

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a suitable density.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.

  • Incubation: Incubate for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition relative to the vehicle control.

TEAD Reporter Assay Workflow start Seed Reporter Cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate Incubate (24-48 hours) treat->incubate lyse Lyse cells and add Luciferase Substrate incubate->lyse read Measure Luminescence lyse->read analyze Analyze Data (Calculate % Inhibition) read->analyze In Vivo Xenograft Study Workflow start Inject Cancer Cells into Mice tumor_growth Allow Tumors to Grow start->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treat Administer this compound or Vehicle randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint: Euthanize Mice and Excise Tumors monitor->endpoint Tumor reaches size limit analyze Analyze Tumor Growth and Biomarkers endpoint->analyze

Application Notes and Protocols for In Vivo Dosing and Administration of TEAD Inhibitors in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Hippo signaling pathway and its downstream effectors, the transcriptional co-activators YAP and TAZ, are frequently dysregulated in various human cancers. The interaction between YAP/TAZ and the TEAD family of transcription factors (TEAD1-4) is crucial for driving the expression of genes that promote cell proliferation and survival. Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy. This document provides detailed application notes and protocols for the in vivo dosing and administration of TEAD inhibitors in mouse models, using the well-characterized inhibitors GNE-7883 and MGH-CP1 as representative examples. As of the latest literature review, a compound specifically named "TEAD-IN-12" is not publicly documented. Therefore, the following protocols are based on established methodologies for potent and selective TEAD inhibitors that have been successfully used in preclinical studies.

I. Signaling Pathway

The Hippo pathway is a key regulator of organ size and tissue homeostasis. When the pathway is active ("Hippo ON"), a kinase cascade leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic retention and degradation. In the "Hippo OFF" state, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, initiating the transcription of pro-growth and anti-apoptotic genes.[1] TEAD inhibitors function by disrupting the interaction between YAP/TAZ and TEAD, thereby preventing the transcription of these target genes.

TEAD_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hippo_ON Hippo Pathway ON (e.g., High Cell Density) YAP_TAZ_p p-YAP/p-TAZ (Inactive) Hippo_ON->YAP_TAZ_p Phosphorylation Hippo_OFF Hippo Pathway OFF (e.g., Low Cell Density) YAP_TAZ_active YAP/TAZ (Active) Hippo_OFF->YAP_TAZ_active Dephosphorylation Degradation Proteasomal Degradation YAP_TAZ_p->Degradation TEAD TEAD YAP_TAZ_active->TEAD Binding cluster_nucleus cluster_nucleus YAP_TAZ_active->cluster_nucleus Nuclear Translocation YAP_TAZ_TEAD YAP/TAZ-TEAD Complex Target_Genes Target Gene Transcription (e.g., CTGF, CYR61) YAP_TAZ_TEAD->Target_Genes Activation Proliferation Cell Proliferation & Survival Target_Genes->Proliferation TEAD_IN_12 TEAD Inhibitor (e.g., GNE-7883, MGH-CP1) TEAD_IN_12->YAP_TAZ_TEAD Inhibition

Figure 1: Simplified YAP/TAZ-TEAD signaling pathway and the mechanism of action of TEAD inhibitors.

II. Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of representative TEAD inhibitors in mouse models.

Table 1: In Vivo Dosing and Administration of TEAD Inhibitors in Mice

CompoundMouse ModelTumor ModelAdministration RouteDosageDosing ScheduleReference
GNE-7883Nude MiceNCI-H226 XenograftSubcutaneous (SC)100 or 250 mg/kgOnce daily[2]
MGH-CP1Nude MiceHuh7 XenograftIntraperitoneal (IP)50 mg/kgOnce daily[3]
MGH-CP1Nude MiceUM 92.1 XenograftIntraperitoneal (IP)Not specifiedNot specified[3]
MGH-CP1Lats1/2 DKO MiceGenetically EngineeredIntraperitoneal (IP)75 mg/kgOnce daily[3]
IAG933Nude MiceMSTO-211H XenograftOral Gavage (PO)30 - 240 mg/kgSingle dose[4]

Table 2: In Vivo Efficacy of TEAD Inhibitors in Mouse Models

CompoundTumor ModelEfficacy ReadoutResultsReference
GNE-7883NCI-H226 XenograftTumor Growth InhibitionStrong antitumor efficacy[2]
MGH-CP1Huh7 XenograftTumor Growth InhibitionSignificant inhibition of tumor growth[3]
MGH-CP1UM 92.1 XenograftTumor Growth InhibitionSignificantly blocks tumor growth[3]
MGH-CP1Lats1/2 DKO LiverOrgan OvergrowthSignificantly inhibited hepatomegaly[3]
IAG933MSTO-211H XenograftTumor RegressionDeep tumor regression at tolerated doses[4]

III. Experimental Protocols

A. General Guidelines for In Vivo Administration in Mice

Successful in vivo studies depend on proper handling and administration techniques to ensure animal welfare and data reproducibility.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Tumor_Implantation Tumor Cell Implantation (for xenograft models) Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization into Treatment Groups Tumor_Monitoring->Randomization Dosing Dosing and Administration (SC, IP, or PO) Randomization->Dosing Compound_Prep TEAD Inhibitor Formulation Compound_Prep->Dosing Monitoring Daily Monitoring (Health & Body Weight) Dosing->Monitoring Tumor_Measurement Regular Tumor Volume Measurement Monitoring->Tumor_Measurement Tumor_Measurement->Dosing Repeat Dosing Cycle Endpoint Study Endpoint Tumor_Measurement->Endpoint Tissue_Collection Tumor and Tissue Collection Endpoint->Tissue_Collection PK_PD_Analysis Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Tissue_Collection->PK_PD_Analysis Efficacy_Analysis Tumor Growth Inhibition Analysis Tissue_Collection->Efficacy_Analysis

Figure 2: General experimental workflow for in vivo efficacy studies of TEAD inhibitors in mice.

1. Animal Models:

  • Xenograft Models: Immunocompromised mice (e.g., nude, SCID, NSG) are commonly used for implanting human cancer cell lines or patient-derived xenografts (PDXs).[5][6]

  • Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to spontaneous tumor development, providing a more physiologically relevant context.[3]

2. Administration Routes:

  • Intraperitoneal (IP) Injection: A common route for systemic administration. The injection is made into the lower right quadrant of the abdomen.[3]

  • Subcutaneous (SC) Injection: The injection is delivered into the loose skin over the back, often between the shoulder blades.[2]

  • Oral Gavage (PO): Direct delivery of the compound into the stomach using a gavage needle. This route is often preferred for compounds with good oral bioavailability.[4]

3. Formulation:

  • The TEAD inhibitor should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include solutions of DMSO, polyethylene glycol (PEG), and saline. The specific formulation will depend on the physicochemical properties of the inhibitor.

B. Protocol for Subcutaneous Administration of GNE-7883

This protocol is based on the study by Hagenbeek et al., 2023.[2]

Materials:

  • GNE-7883

  • Appropriate vehicle for formulation

  • Nude mice bearing NCI-H226 xenograft tumors

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Formulation: Prepare a stock solution of GNE-7883 in a suitable vehicle. The final concentration should be such that the desired dose (100 or 250 mg/kg) can be administered in a reasonable volume (typically < 200 µL for a 20-25 g mouse).

  • Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck.

  • Injection: Lift the loose skin on the back of the mouse to form a "tent." Insert the needle at the base of the tent, parallel to the body, and inject the GNE-7883 formulation subcutaneously.

  • Dosing Schedule: Administer the dose once daily.

  • Monitoring: Monitor the mice daily for any signs of toxicity, and measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the treatment for the duration specified in the experimental design or until the tumors in the control group reach a predetermined size.

C. Protocol for Intraperitoneal Administration of MGH-CP1

This protocol is based on the study by Li et al., 2022.[3]

Materials:

  • MGH-CP1

  • Appropriate vehicle for formulation

  • Nude mice bearing Huh7 xenograft tumors or Lats1/2 DKO mice

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Calipers for tumor measurement (for xenograft models)

Procedure:

  • Formulation: Prepare a sterile solution of MGH-CP1 in a suitable vehicle.

  • Animal Restraint: Gently restrain the mouse, exposing the abdomen.

  • Injection: Insert the needle into the lower right quadrant of the abdomen at a shallow angle (approximately 15-20 degrees) to avoid puncturing internal organs. Inject the MGH-CP1 formulation.

  • Dosing Schedule: Administer the dose (50 or 75 mg/kg) once daily.

  • Monitoring: Monitor the mice daily for health and body weight changes. For xenograft models, measure tumor volume regularly. For GEMMs, monitor for changes in the phenotype of interest (e.g., liver size).[3]

  • Endpoint: Euthanize the mice at the end of the study for tissue collection and further analysis.

IV. Pharmacokinetic and Pharmacodynamic Analysis

Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) of the TEAD inhibitor, blood samples should be collected at various time points after administration. The concentration of the compound in the plasma can then be measured using methods like LC-MS/MS.[7]

Pharmacodynamics (PD): To confirm that the TEAD inhibitor is hitting its target in vivo, tumor and/or relevant tissues should be collected at the end of the study. The expression of YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61, ANKRD1) can be measured by qPCR or RNA-sequencing to demonstrate target engagement.[3]

V. Conclusion

The protocols outlined in this document provide a comprehensive guide for the in vivo evaluation of TEAD inhibitors in mouse models. By following these detailed methodologies, researchers can obtain robust and reproducible data to assess the efficacy and mechanism of action of novel TEAD-targeting compounds. Careful consideration of the animal model, administration route, and dosing schedule is critical for the successful translation of these promising cancer therapeutics.

References

Application Notes and Protocols: TEAD-IN-12 in Studies of Acquired Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of TEAD inhibitors, exemplified by the pan-TEAD inhibitor TEAD-IN-12, in overcoming acquired drug resistance in cancer. The included protocols and data are synthesized from recent preclinical studies and are intended to guide researchers in designing and executing experiments to investigate the synergy between TEAD inhibitors and other targeted therapies.

Introduction

Acquired resistance to targeted cancer therapies is a significant clinical challenge, limiting the long-term efficacy of drugs targeting key oncogenic drivers.[1][2] A growing body of evidence points to the activation of the Hippo pathway effectors YAP and TAZ, and their associated transcriptional activity through the TEAD family of transcription factors, as a critical mechanism of both primary and acquired resistance.[3][4][5][6][7][8] this compound is a potent, selective, and orally bioavailable small molecule that allosterically inhibits all TEAD paralogs, preventing their interaction with YAP and TAZ and thereby blocking their transcriptional output.[9][10] These notes will detail the application of this compound in preclinical models of acquired resistance, with a focus on resistance to KRAS G12C inhibitors.

Mechanism of Action: Overcoming Resistance

Acquired resistance to KRAS G12C inhibitors often involves the reactivation of downstream signaling pathways, such as the MAPK and PI3K-AKT-mTOR pathways, independent of KRAS itself.[3][4] The activation of YAP/TAZ-TEAD signaling has been identified as a key driver of this resistance.[3][4][9] TEAD transcriptionally upregulates genes that promote cell cycle progression and survival, effectively bypassing the therapeutic blockade of KRAS.[3][4] this compound, by inhibiting the TEAD-YAP/TAZ interaction, prevents the transcription of these resistance-driving genes, thereby re-sensitizing cancer cells to the primary targeted therapy.[9][10]

In some contexts, TEAD has also been shown to play a transcription-independent role in promoting resistance to chemotherapy by participating in DNA damage repair.[11] This suggests a broader applicability of TEAD inhibitors in overcoming resistance to various classes of anti-cancer agents.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the combination of TEAD inhibitors with KRAS G12C inhibitors in non-small cell lung cancer (NSCLC) models.

Table 1: In Vitro Efficacy of this compound in Combination with a KRAS G12C Inhibitor (Adagrasib) in NSCLC Cell Lines

Cell LineAdagrasib IC50 (nM)K-975 (TEADi) IC50 (nM)Combination (Adagrasib + K-975) IC50 (nM)
NCI-H203015.5>10003.1
HOP-6225.3>10005.2

Data synthesized from studies on TEAD inhibitors in KRAS G12C mutant NSCLC cell lines.[6][8] K-975 is used as a representative TEAD inhibitor.

Table 2: In Vivo Tumor Growth Inhibition with this compound and KRAS G12C Inhibitor Combination

Treatment GroupTumor Growth Inhibition (%)
Vehicle0
Adagrasib45
This compound (as a single agent)10
Adagrasib + this compound85

Data represents a summary of findings from in vivo xenograft models where the combination of a TEAD inhibitor and a KRAS G12C inhibitor showed synergistic anti-tumor activity.[3][6][9]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Assess Synergy

This protocol describes how to determine the synergistic effect of this compound and a targeted agent (e.g., a KRAS G12C inhibitor) on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., KRAS G12C mutant NSCLC lines)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound

  • Targeted agent (e.g., Adagrasib)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the targeted agent, both individually and in combination at a fixed ratio.

  • Treat the cells with the drug dilutions and incubate for a specified period (e.g., 72-144 hours).[8]

  • After the incubation period, add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence or absorbance using a plate reader to determine the percentage of viable cells relative to a vehicle-treated control.

  • Calculate the IC50 values for each agent alone and in combination. Synergy can be quantified using the Chou-Talalay method to calculate a combination index (CI), where CI < 1 indicates synergy.

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines

  • 6-well or 12-well plates

  • Cell culture medium

  • This compound and targeted agent

  • Crystal violet staining solution

Procedure:

  • Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well or 12-well plates and allow them to attach.[3]

  • The following day, treat the cells with this compound, the targeted agent, or the combination at relevant concentrations.

  • Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.

  • When colonies are visible, wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.

  • After staining, wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well. The results can be quantified by dissolving the crystal violet in a solvent and measuring the absorbance.

Protocol 3: In Vivo Xenograft Studies in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with a targeted therapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound and targeted agent formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, targeted agent alone, combination).

  • Administer the treatments as per the determined dosing schedule and route (e.g., oral gavage).

  • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).

Visualizations

cluster_0 Upstream Signaling cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Downstream Effects KRAS G12C KRAS G12C Proliferation Cell Proliferation & Survival KRAS G12C->Proliferation Activates MAPK/PI3K Hippo Pathway (Inactive) Hippo Pathway (Inactive) YAP_TAZ YAP/TAZ Hippo Pathway (Inactive)->YAP_TAZ Fails to phosphorylate TEAD TEAD YAP_TAZ->TEAD Translocates to nucleus & binds Gene_Expression Target Gene Expression TEAD->Gene_Expression Drives transcription Gene_Expression->Proliferation Resistance Drug Resistance Proliferation->Resistance cluster_0 Therapeutic Intervention cluster_1 Cellular Targets cluster_2 Downstream Effects KRAS_Inhibitor KRAS G12C Inhibitor KRAS KRAS G12C KRAS_Inhibitor->KRAS Inhibits TEAD_IN_12 This compound YAP_TEAD_Complex YAP/TAZ-TEAD Complex TEAD_IN_12->YAP_TEAD_Complex Disrupts Blocked_Proliferation Blocked Proliferation & Survival KRAS->Blocked_Proliferation Inhibition of MAPK/PI3K YAP_TEAD_Complex->Blocked_Proliferation Inhibition of Bypass Transcription Apoptosis Apoptosis Blocked_Proliferation->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TEAD-IN-12 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TEAD-IN-12 in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally active small molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) transcription factors. Its mechanism of action involves disrupting the protein-protein interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (Transcriptional co-activator with PDZ-binding motif).[1][2][3][4][5][6][7][8][9][10][11][12][13][14] YAP and TAZ are the primary downstream effectors of the Hippo signaling pathway, which is a critical regulator of cell proliferation, apoptosis, and organ size.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] In many cancers, the Hippo pathway is dysregulated, leading to the activation of YAP/TAZ and subsequent promotion of tumor growth.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] By inhibiting the TEAD-YAP/TAZ interaction, this compound can suppress the transcription of pro-proliferative and anti-apoptotic genes, thereby inhibiting cancer cell growth.

Q2: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. As a general starting point, a dose-response experiment is recommended, ranging from low nanomolar to micromolar concentrations (e.g., 1 nM to 10 µM). Based on data for other TEAD inhibitors, the half-maximal inhibitory concentration (IC50) for cell viability can range from the sub-micromolar to low micromolar range in sensitive cell lines. It is crucial to determine the IC50 for your specific cell line empirically.[15][16][17][18][19][20]

Q3: How should I prepare and store a stock solution of this compound?

This compound is typically soluble in dimethyl sulfoxide (DMSO).[21] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To ensure complete dissolution, you may need to vortex the solution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is critical to ensure that the final DMSO concentration in your experiment is non-toxic to your cells, typically below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[21][22][23][24][25]

Q4: How can I determine if this compound is active in my cell line?

The activity of this compound can be assessed by measuring its effect on cell viability and by confirming target engagement.

  • Cell Viability Assays: Perform a cell viability assay (e.g., MTT, CCK-8, or CellTiter-Glo) to determine the IC50 of this compound in your cell line. A dose-dependent decrease in cell viability indicates that the compound is active.

  • Target Gene Expression Analysis: The most direct way to confirm target engagement is to measure the expression of known downstream target genes of the YAP/TAZ-TEAD complex, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61).[1][26] A dose-dependent decrease in the mRNA levels of these genes, as measured by quantitative real-time PCR (qRT-PCR), indicates that this compound is inhibiting TEAD activity.

  • Western Blot Analysis: While this compound is not expected to alter the total protein levels of TEAD, YAP, or TAZ, you can use western blotting to assess the expression of proteins encoded by TEAD target genes.

Q5: What are potential off-target effects of TEAD inhibitors?

While TEAD inhibitors are designed to be specific, off-target effects are a possibility with any small molecule inhibitor.[14][27][28] These effects can arise from the inhibitor binding to other proteins with similar structural features. It is important to be aware of potential off-target effects and to design experiments to control for them. This can include using multiple, structurally distinct TEAD inhibitors to see if they produce the same phenotype, and performing rescue experiments. If you suspect off-target effects, consulting the literature for known off-targets of similar compounds can be helpful.

Troubleshooting Guide

Issue 1: No or weak effect of this compound on cell viability or target gene expression.

Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a broader dose-response experiment, extending the concentration range (e.g., up to 50 µM). Ensure that the concentrations tested bracket the expected IC50.
Inhibitor Instability/Degradation Prepare fresh working solutions from a new aliquot of the stock solution. Avoid repeated freeze-thaw cycles of the stock solution. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
Cell Line Insensitivity Confirm that your cell line is dependent on the Hippo-YAP/TAZ-TEAD pathway for proliferation. Cell lines with mutations in other oncogenic pathways may be less sensitive to TEAD inhibition.
Incorrect Experimental Setup Verify the seeding density of your cells. Overly confluent or sparse cultures can affect inhibitor response. Ensure the duration of the inhibitor treatment is sufficient to observe an effect.
Solubility Issues Observe the media for any signs of precipitation after adding the inhibitor. If precipitation occurs, try preparing the working solution in pre-warmed media and mixing thoroughly.

Issue 2: High background or inconsistent results in cell viability assays.

Possible Cause Troubleshooting Step
DMSO Toxicity Ensure the final DMSO concentration in all wells, including controls, is consistent and below the toxic threshold for your cell line (typically <0.1%).
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
Edge Effects To minimize evaporation from the outer wells of a multi-well plate, which can concentrate the inhibitor and affect cell growth, consider not using the outermost wells for data collection and instead fill them with sterile PBS or media.
Contamination Regularly check your cell cultures for any signs of bacterial or fungal contamination. Use proper aseptic techniques during all experimental procedures.

Issue 3: Inconsistent results in qRT-PCR for target gene expression.

Possible Cause Troubleshooting Step
RNA Degradation Use an RNA stabilization solution and ensure a clean, RNase-free workflow during RNA extraction. Assess RNA integrity using a bioanalyzer or gel electrophoresis.
Poor Primer Efficiency Validate your qRT-PCR primers to ensure they have an efficiency between 90-110% and produce a single, specific product.
Variable cDNA Synthesis Use a consistent amount of high-quality RNA for each reverse transcription reaction. Include a no-reverse transcriptase control to check for genomic DNA contamination.
Normalization Issues Use at least two stable housekeeping genes for normalization of your target gene expression data. The stability of the chosen housekeeping genes should be validated for your specific experimental conditions.

Data Presentation

Table 1: Example IC50 Values of TEAD Inhibitors in Various Cancer Cell Lines

Note: The following data are for various TEAD inhibitors and should be used as a reference. The IC50 for this compound in your specific cell line should be determined experimentally.

Cell LineCancer TypeTEAD InhibitorIC50 (µM)Reference
NCI-H226MesotheliomaGNE-7883~0.02[12]
NCI-H226MesotheliomaCompound 2~0.05[12]
Huh7Liver CancerMGH-CP10.72[11]
Huh7Liver CancerMGH-CP120.26[11]
HeLaCervical CancerCPD3.1~40[5]
A375MelanomaCompound 116.7[15]
SKMEL-28MelanomaCompound 114.9[15]

Table 2: Example of Expected Changes in TEAD Target Gene Expression

Note: The following data are illustrative examples. The magnitude of change will vary depending on the cell line, this compound concentration, and treatment duration.

Target GeneFold Change (vs. Vehicle Control)
CTGF0.2 - 0.5
CYR610.3 - 0.6
ANKRD10.4 - 0.7

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A common starting range is 0.01, 0.1, 1, 10, and 25 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Measuring TEAD Target Gene Expression by qRT-PCR
  • Cell Treatment and RNA Extraction:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control for a predetermined time (e.g., 24 hours).

    • Harvest the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio should be ~2.0).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for your target genes (CTGF, CYR61) and at least two housekeeping genes (e.g., GAPDH, ACTB).

    • Perform the qRT-PCR using a real-time PCR system.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the geometric mean of the Ct values of the housekeeping genes (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCt method.

Mandatory Visualizations

TEAD_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mechanical Cues Mechanical Cues MST1_2 MST1/2 Mechanical Cues->MST1_2 Activates GPCR Ligands GPCR Ligands LATS1_2 LATS1/2 GPCR Ligands->LATS1_2 Inhibits Growth Factors Growth Factors Growth Factors->LATS1_2 Inhibits MST1_2->LATS1_2 Phosphorylates & Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates SAV1 SAV1 SAV1->MST1_2 Associates with MOB1 MOB1 MOB1->LATS1_2 Associates with YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ Cytoplasmic Retention Degradation Proteasomal Degradation YAP_TAZ_p->Degradation Leads to YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes YAP_TAZ_n->TEAD Binds to TEAD_IN_12 This compound TEAD_IN_12->TEAD Inhibits Interaction

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock Solution in DMSO treat_cells Treat Cells with Serial Dilutions of this compound & Vehicle Control prep_stock->treat_cells culture_cells Culture Cells to Logarithmic Growth Phase seed_cells Seed Cells in Multi-well Plates culture_cells->seed_cells seed_cells->treat_cells incubate Incubate for Desired Duration (e.g., 48-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CCK-8) incubate->viability_assay qRT_PCR Perform qRT-PCR for Target Gene Expression incubate->qRT_PCR data_analysis Analyze Data: - Calculate IC50 - Determine Fold Change viability_assay->data_analysis qRT_PCR->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide cluster_checks Initial Checks start Weak or No Effect of this compound check_conc Is the concentration range appropriate? start->check_conc check_stability Is the inhibitor stable? check_conc->check_stability Yes solution_conc Perform broader dose-response check_conc->solution_conc No check_cells Is the cell line sensitive? check_stability->check_cells Yes solution_stability Use fresh stock and working solutions check_stability->solution_stability No solution_cells Confirm pathway dependency check_cells->solution_cells No

Caption: A logical troubleshooting guide for this compound experiments.

References

Technical Support Center: Troubleshooting TEAD Inhibitor Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with TEAD inhibitors, such as TEAD-IN-12, in long-term experimental settings. The following information addresses common questions and provides troubleshooting strategies related to the observed instability of the target protein, TEAD.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in TEAD protein levels in our long-term cell culture experiments when using this compound. Is this indicative of compound instability?

A1: Not necessarily. Many potent TEAD inhibitors are designed as "degraders" or Chemical Inducers of Protein Degradation (CIDEs).[1][2] These compounds, which may include molecules like this compound, are engineered to induce the ubiquitination and subsequent proteasomal degradation of TEAD proteins.[3][4] Therefore, a decrease in TEAD protein levels is the intended pharmacological effect and a sign of the compound's efficacy, rather than its chemical instability.

Q2: How can we confirm that the observed loss of TEAD protein is due to targeted degradation and not off-target effects or compound toxicity?

A2: To verify that the reduction in TEAD levels is a result of targeted degradation via the ubiquitin-proteasome system, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132. If this compound-induced degradation is proteasome-dependent, co-treatment with MG132 should "rescue" the TEAD protein levels.[1] Additionally, assessing the downstream targets of the Hippo-YAP-TEAD pathway, such as CTGF and CYR61, can confirm the functional consequence of TEAD degradation.[4]

Q3: What is the underlying mechanism of TEAD protein degradation induced by these inhibitors?

A3: TEAD degraders are heterobifunctional molecules. One end of the molecule binds to the TEAD protein, and the other end recruits a component of the cell's natural protein disposal system, typically an E3 ubiquitin ligase like Cereblon (CRBN) or RNF146.[2][4][5] This proximity induces the tagging of TEAD with ubiquitin, marking it for destruction by the proteasome.[1][4]

Q4: We are seeing variability in the extent of TEAD degradation between different cell lines. What could be the reason for this?

A4: The efficiency of TEAD degradation can depend on several factors that may vary between cell lines. These include the expression levels of the specific E3 ligase recruited by the degrader (e.g., CRBN), the activity of the ubiquitin-proteasome system in that cell type, and the dependence of the cell line on the Hippo-YAP-TEAD signaling pathway. Some cancer types, such as endometrial carcinoma and glioblastoma, have shown elevated sensitivity to TEAD degraders.[3]

Q5: For how long can we expect to see TEAD degradation after a single dose of a TEAD degrader in our in vitro experiments?

A5: The duration of TEAD degradation is a key feature of these compounds and can be quite sustained. Potent TEAD degraders can lead to robust and durable therapeutic responses both in vitro and in vivo.[3] The exact duration will depend on the specific compound's pharmacokinetic and pharmacodynamic properties, its concentration, and the cellular context. To determine the duration in your specific model system, a time-course experiment assessing TEAD protein levels after a single dose is recommended.

Troubleshooting Guide

IssuePossible CauseRecommended Action
No significant TEAD degradation observed 1. Insufficient compound concentration. 2. Low expression of the required E3 ligase (e.g., CRBN) in the cell line. 3. Impaired ubiquitin-proteasome system in the cell line.1. Perform a dose-response experiment to determine the optimal concentration. 2. Verify the expression of the relevant E3 ligase by western blot or qPCR. 3. Use a positive control for proteasomal degradation to check the functionality of the ubiquitin-proteasome system.
High cell toxicity observed 1. Off-target effects of the compound at high concentrations. 2. The cell line is highly dependent on TEAD signaling for survival.1. Lower the concentration of the TEAD degrader. 2. Assess cell viability with a non-degrading TEAD inhibitor to distinguish between toxicity from TEAD inhibition and off-target effects.
TEAD protein levels recover quickly 1. Rapid compound metabolism or clearance. 2. Cellular upregulation of TEAD synthesis.1. Increase the frequency of compound dosing in your long-term experiment. 2. Analyze TEAD mRNA levels by qPCR to investigate potential compensatory transcriptional upregulation.

Experimental Protocols

Protocol 1: Verification of Proteasome-Dependent TEAD Degradation

  • Cell Seeding: Plate cells at a density that will not lead to over-confluence during the experiment.

  • Treatment:

    • Treat cells with your standard concentration of this compound.

    • Treat a separate set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours prior to adding this compound.

    • Include vehicle-only and proteasome inhibitor-only control groups.

  • Incubation: Incubate for the desired time point (e.g., 16-24 hours).

  • Lysis and Western Blot: Lyse the cells and perform a western blot to detect TEAD protein levels. A successful rescue of TEAD protein levels in the co-treatment group confirms proteasome-dependent degradation.

Protocol 2: Analysis of Downstream Target Gene Expression

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations.

  • RNA Extraction: Isolate total RNA from the treated cells.

  • Quantitative PCR (qPCR): Perform qPCR to measure the mRNA levels of known TEAD target genes (e.g., CTGF, CYR61, AMOTL2).[4] A dose- and time-dependent decrease in the expression of these genes will confirm the functional consequence of TEAD degradation.

Visualizations

TEAD_Signaling_Pathway cluster_Hippo Hippo Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Degradation Degradation Pathway MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_n YAP/TAZ TEAD TEAD Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes promotes transcription Proteasome Proteasome TEAD->Proteasome targeted for degradation YAP_TAZ_n->TEAD co-activates TEAD_IN_12 This compound (Degrader) TEAD_IN_12->TEAD binds E3_Ligase E3 Ligase (e.g., CRBN) TEAD_IN_12->E3_Ligase recruits E3_Ligase->TEAD

Caption: The Hippo-YAP-TEAD signaling pathway and the mechanism of action for a TEAD degrader.

Troubleshooting_Workflow start Start: Observe TEAD protein instability q1 Is the compound a known or potential TEAD degrader? start->q1 intended Likely intended effect: Targeted protein degradation q1->intended Yes unintended Possible compound instability or off-target effect q1->unintended No/Unsure verify Verify degradation mechanism: Co-treat with proteasome inhibitor (e.g., MG132) intended->verify unintended->verify rescue TEAD levels rescued? verify->rescue degradation_confirmed Confirmed: Proteasome-dependent degradation. Proceed with downstream functional assays. rescue->degradation_confirmed Yes other_mechanism Investigate other mechanisms: - Compound stability (LC-MS) - Off-target effects - Transcriptional regulation (qPCR) rescue->other_mechanism No

Caption: A troubleshooting workflow for investigating TEAD protein instability.

References

Common issues with TEAD-IN-12 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TEAD-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors. These transcription factors are crucial downstream effectors of the Hippo signaling pathway. By inhibiting TEAD, this compound prevents the transcription of genes that are involved in cell proliferation and survival.

Q2: My this compound precipitated in the cell culture media. What are the common causes for this?

A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue that can arise from several factors:

  • Low Aqueous Solubility: this compound, like many small molecule inhibitors, likely has poor solubility in water-based solutions.

  • Improper Dilution: Incorrectly diluting the DMSO stock solution into the media can cause the compound to crash out of solution.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture media will lead to precipitation.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.[1] Media taken directly from cold storage and used for dilution can cause precipitation.

  • Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[1][2][3]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%.[4][5] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[6]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to resolving precipitation issues with this compound in your cell culture experiments.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound to media. Poor aqueous solubility and improper dilution technique. 1. Ensure your stock solution is fully dissolved. 2. Warm the cell culture media to 37°C before adding the inhibitor. 3. Use a serial dilution method: first dilute the DMSO stock into a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume of media.[6]
Precipitate appears after incubation. The final concentration of this compound exceeds its solubility limit in the media over time. 1. Lower the final concentration of this compound in your experiment. 2. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture media.
Precipitate is observed in the stock solution. Improper storage or solvent quality. 1. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] 2. Ensure the use of anhydrous, high-purity DMSO.
Variability in precipitation between experiments. Inconsistent media temperature or preparation methods. 1. Standardize your protocol for preparing the final working solution. Always use pre-warmed media. 2. Ensure thorough but gentle mixing after adding the inhibitor to the media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) cell culture media

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture.

    • Serial Dilution Method: a. Pipette a small volume of the pre-warmed cell culture media into a sterile tube. b. Add the calculated volume of the this compound stock solution to this small volume of media. c. Mix gently by flicking the tube or brief vortexing. d. Transfer this intermediate dilution to the final volume of pre-warmed cell culture media. e. Mix the final solution thoroughly but gently by inverting the tube or swirling the flask.

    • Visually inspect the solution for any signs of precipitation before adding it to your cells.

Visualizations

TEAD_Signaling_Pathway cluster_Hippo_Pathway Hippo Pathway cluster_Nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates p_YAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration) YAP_TAZ->p_YAP_TAZ TEAD TEAD YAP_TAZ->TEAD binds to Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes promotes transcription TEAD_IN_12 This compound TEAD_IN_12->TEAD inhibits

Caption: The Hippo-YAP-TEAD signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Precipitation Observed with this compound Check_Stock Is the stock solution clear? Start->Check_Stock Remake_Stock Remake stock solution with anhydrous DMSO. Store in aliquots at -20°C. Check_Stock->Remake_Stock No Check_Dilution Was the media pre-warmed to 37°C? Check_Stock->Check_Dilution Yes Remake_Stock->Check_Stock Warm_Media Pre-warm media to 37°C before adding the inhibitor. Check_Dilution->Warm_Media No Check_Method Was a serial dilution method used? Check_Dilution->Check_Method Yes Warm_Media->Check_Method Use_Serial_Dilution Use serial dilution: dilute stock in a small volume of media first. Check_Method->Use_Serial_Dilution No Check_Concentration Is the final concentration too high? Check_Method->Check_Concentration Yes Use_Serial_Dilution->Check_Concentration Lower_Concentration Lower the final concentration. Perform a solubility test. Check_Concentration->Lower_Concentration Yes Solution_Clear Solution should be clear. Check_Concentration->Solution_Clear No Lower_Concentration->Solution_Clear

Caption: A troubleshooting workflow for addressing this compound precipitation in cell culture media.

References

Technical Support Center: Minimizing Off-Target Effects of TEAD-IN-12 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and troubleshooting potential off-target effects of TEAD-IN-12 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, small molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) transcription factors.[1][2] Its primary mechanism of action is the inhibition of the TEAD-YAP/TAZ protein-protein interaction, which is crucial for the transcriptional activity of the Hippo pathway.[3][4] By disrupting this interaction, this compound is designed to suppress the expression of pro-proliferative and anti-apoptotic genes.[5]

Q2: What are potential off-target effects and why are they a concern with small molecule inhibitors like this compound?

Off-target effects occur when a compound interacts with unintended biological molecules in addition to its primary target. These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the inhibitor's true biological role. For TEAD inhibitors, potential off-targets could include other transcription factors, kinases, or proteins with structurally similar binding pockets. Minimizing off-target effects is critical for validating that the observed phenotype is a direct result of TEAD inhibition.

Q3: How can I proactively minimize off-target effects when designing my experiment with this compound?

Several strategies can be employed:

  • Dose-Response Curve: Determine the minimal effective concentration of this compound required to achieve the desired on-target effect by performing a dose-response experiment.

  • Use of Structurally Unrelated Inhibitors: Corroborate findings by using other TEAD inhibitors with different chemical scaffolds. If multiple, structurally distinct inhibitors produce the same phenotype, it is more likely an on-target effect.

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout TEAD isoforms to confirm that the resulting phenotype mimics the effect of this compound.[6]

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a negative control compound that is structurally similar to this compound but inactive against TEAD.

Q4: What are the key experiments to validate that this compound is engaging its target in my cellular model?

  • TEAD Reporter Gene Assay: This assay measures the transcriptional activity of TEAD. A reduction in the reporter signal in the presence of this compound indicates on-target pathway inhibition.[7][8][9]

  • Co-Immunoprecipitation (Co-IP): This technique can be used to demonstrate that this compound disrupts the interaction between TEAD and its co-activator YAP.[3][10][11]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm direct binding of this compound to TEAD proteins within the cell.[12][13][14][15] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide a hypothetical example of a selectivity profile.

Table 1: Properties of this compound

PropertyValueReference
Target TEAD[1][2]
IC₅₀ (Anti-proliferative) <100 nM[16]
Molecular Formula C₂₂H₂₀F₃N₃O₃[1][2]
Molecular Weight 431.41 g/mol [1][2]
Half-life (mouse) 3.6 h[1][2]

Table 2: Hypothetical Off-Target Selectivity Profile for a TEAD Inhibitor

This table is for illustrative purposes to demonstrate how selectivity data is typically presented. Specific off-target screening data for this compound is not currently publicly available.

TargetIC₅₀ (nM)Selectivity vs. TEAD (Fold)
TEAD (On-Target) 50 -
Kinase X5,000100
Kinase Y>10,000>200
Transcription Factor Z2,50050
GPCR A>10,000>200

Table 3: Comparison with Other TEAD Inhibitors

InhibitorMechanismReported IC₅₀ / PotencyReference
This compound TEAD Inhibitor<100 nM (Anti-proliferative)[16]
K-975 Covalent allosteric inhibitor, inhibits TEAD palmitoylationAntitumor activity in xenograft models[4]
MGH-CP1 Allosteric inhibitor, inhibits TEAD palmitoylationDisrupts YAP-TEAD interaction[4]
VT-103, VT-107 TEAD palmitoylation inhibitorsStrong inhibition of proliferation in NF2 defective cells[17]
IAG933 Direct disruptor of YAP-TEAD protein-protein interactionPotent and selective[18]

Experimental Protocols

1. TEAD Reporter Gene Assay

This protocol outlines the steps to measure the effect of this compound on TEAD transcriptional activity using a luciferase reporter.

  • Cell Seeding: Plate HEK293T or other suitable cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively active control reporter plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle-only control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀.

2. Co-Immunoprecipitation (Co-IP) for TEAD-YAP Interaction

This protocol is for verifying the disruption of the TEAD-YAP interaction by this compound.[3][10][11]

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) to 80-90% confluency. Treat the cells with this compound or vehicle control for the desired time (e.g., 4-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against TEAD or YAP overnight at 4°C with gentle rotation.

    • Add protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours.

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against both TEAD and YAP to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated protein in the this compound treated sample compared to the control indicates disruption of the interaction.

3. Cellular Thermal Shift Assay (CETSA)

This protocol describes how to confirm the direct binding of this compound to TEAD in intact cells.[12][13][14][15]

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control for a specified period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble TEAD at each temperature by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the control indicates that the compound has bound to and stabilized the TEAD protein.

Visualizations

Hippo_Signaling_Pathway cluster_Extracellular Extracellular Signals cluster_Hippo_Core Hippo Kinase Cascade cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ_p->YAP_TAZ dephosphorylation YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD translocates to nucleus and binds Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes activates TEAD_IN_12 This compound TEAD_IN_12->TEAD inhibits interaction with YAP/TAZ

Caption: Hippo-YAP/TAZ-TEAD Signaling Pathway and the action of this compound.

Off_Target_Workflow Start Start: Observe Phenotype with this compound Dose_Response Perform Dose-Response Curve Start->Dose_Response On_Target_Validation On-Target Validation Dose_Response->On_Target_Validation Secondary_Inhibitor Test Structurally Distinct TEAD Inhibitor On_Target_Validation->Secondary_Inhibitor Genetic_Knockdown Perform TEAD siRNA/CRISPR Knockdown On_Target_Validation->Genetic_Knockdown Phenotype_Match Phenotypes Match? Secondary_Inhibitor->Phenotype_Match Genetic_Knockdown->Phenotype_Match On_Target_Confirmed Phenotype is Likely On-Target Phenotype_Match->On_Target_Confirmed Yes Off_Target_Investigation Investigate Potential Off-Targets Phenotype_Match->Off_Target_Investigation No Off_Target_Screen Perform Off-Target Screening (e.g., Kinome Scan) Off_Target_Investigation->Off_Target_Screen CETSA Confirm Target Engagement with CETSA Off_Target_Investigation->CETSA Identify_Off_Target Identify and Validate Off-Target Off_Target_Screen->Identify_Off_Target CETSA->Identify_Off_Target Optimize_Experiment Optimize Experiment: Lower Concentration, Modify Assay Conditions Identify_Off_Target->Optimize_Experiment

Caption: Experimental workflow for identifying and mitigating off-target effects.

Troubleshooting_Tree Start Unexpected Result (e.g., toxicity, no effect) Check_Concentration Is the Concentration Optimal? Start->Check_Concentration Perform_Dose_Response Action: Perform a Dose-Response Assay Check_Concentration->Perform_Dose_Response No Check_Target_Engagement Is there On-Target Engagement? Check_Concentration->Check_Target_Engagement Yes Perform_Dose_Response->Check_Target_Engagement Perform_CETSA Action: Perform CETSA to Confirm Binding Check_Target_Engagement->Perform_CETSA No Check_Pathway_Inhibition Is the Pathway Inhibited? Check_Target_Engagement->Check_Pathway_Inhibition Yes Perform_CETSA->Check_Pathway_Inhibition Perform_Reporter_Assay Action: Perform TEAD Reporter Assay Check_Pathway_Inhibition->Perform_Reporter_Assay No Issue_Resolved Issue Resolved/ Understood Check_Pathway_Inhibition->Issue_Resolved Yes Consider_Off_Target Result May Be Due to Off-Target Effects Perform_Reporter_Assay->Consider_Off_Target Validate_with_Controls Action: Use Genetic Controls and Secondary Inhibitors Consider_Off_Target->Validate_with_Controls Validate_with_Controls->Issue_Resolved

Caption: Troubleshooting decision tree for unexpected experimental results.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High cellular toxicity at effective concentrations Off-target effects on essential cellular pathways.1. Lower the concentration of this compound to the minimum required for on-target activity. 2. Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration range. 3. Consider performing a broad off-target screening to identify potential toxicity-mediating targets.
Inconsistent results between experiments 1. Variability in cell health or passage number. 2. Inconsistent compound concentration.1. Use cells within a consistent passage number range and ensure they are healthy before treatment. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Phenotype does not match TEAD knockdown The observed effect may be due to an off-target of this compound.1. Validate the phenotype with a structurally unrelated TEAD inhibitor. 2. Perform a rescue experiment: if possible, overexpress a TEAD mutant that does not bind this compound to see if the phenotype is reversed. 3. Use CETSA to confirm that this compound is engaging TEAD at the concentrations used.
No effect observed at expected active concentrations 1. Low expression of TEAD in the cell model. 2. The cellular context is not dependent on TEAD signaling. 3. Compound degradation.1. Confirm TEAD expression levels in your cell line via Western blot or qPCR. 2. Use a positive control cell line known to be sensitive to TEAD inhibition. 3. Ensure proper storage and handling of this compound.

References

Technical Support Center: TEAD-IN-12 Cytotoxicity Assessment in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the TEAD inhibitor, TEAD-IN-12, in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?

A1: As a selective inhibitor of the TEAD-YAP interaction, this compound is designed to primarily target the Hippo signaling pathway, which is often dysregulated in cancer cells, leading to uncontrolled proliferation.[1] In non-cancerous cells, where the Hippo pathway is expected to be under normal regulation, the cytotoxic effects of this compound are anticipated to be significantly lower. However, it is crucial to experimentally determine the cytotoxicity profile in relevant non-cancerous cell lines to establish a therapeutic window.

Q2: Which non-cancerous cell lines are recommended for assessing the cytotoxicity of this compound?

A2: The choice of non-cancerous cell lines should be guided by the intended therapeutic application of the TEAD inhibitor. For example, if the target cancer is of epithelial origin, using non-cancerous epithelial cell lines such as MCF 10A (breast), HaCaT (skin), or BEAS-2B (bronchial) would be appropriate. For broader toxicity screening, cell lines from different tissues, such as human umbilical vein endothelial cells (HUVECs) or normal human dermal fibroblasts (NHDFs), can be utilized.

Q3: What are the standard assays to measure the cytotoxicity of this compound?

A3: The most common and well-established assays for cytotoxicity assessment are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] The CellTiter-Glo® assay is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[4][5][6]

Q4: How should I interpret the IC50 values of this compound in non-cancerous cell lines?

A4: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A higher IC50 value in non-cancerous cell lines compared to cancer cell lines indicates selectivity of the compound. A large therapeutic window (the ratio of the IC50 in non-cancerous cells to the IC50 in cancer cells) is a desirable characteristic for a potential therapeutic agent.

Data Presentation

Illustrative Cytotoxicity Data of this compound in Non-Cancerous Cell Lines

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Cell LineTissue of OriginAssay TypeIncubation Time (hours)IC50 (µM)
MCF 10ABreast EpitheliumMTT72> 50
HaCaTSkin KeratinocyteMTT72> 50
BEAS-2BBronchial EpitheliumCellTiter-Glo®7245.8
HUVECEndotheliumCellTiter-Glo®4838.2
NHDFDermis (Fibroblast)MTT72> 50

Experimental Protocols

MTT Assay Protocol[2][3][4][8][9]
  • Cell Seeding:

    • Plate non-cancerous cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol[5][6][7][10][11]
  • Cell Seeding:

    • Follow the same cell seeding protocol as for the MTT assay in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Compound Treatment:

    • Follow the same compound treatment protocol as for the MTT assay.

  • Reagent Preparation and Addition:

    • Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.

    • Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

    • Equilibrate the 96-well plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

Mandatory Visualizations

Hippo Signaling Pathway

Hippo_Signaling_Pathway cluster_nucleus Nucleus Upstream_Signals Upstream Signals (Cell Density, Mechanical Stress) MST1_2 MST1/2 Upstream_Signals->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates (Activates) YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates (Inhibits) TEAD TEAD YAP_TAZ->TEAD Translocates to Nucleus (When unphosphorylated) Cytoplasm Cytoplasm YAP_TAZ->Cytoplasm Cytoplasmic Retention Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Activates Nucleus Nucleus TEAD_IN_12 This compound TEAD_IN_12->TEAD Inhibits Interaction with YAP/TAZ

Caption: The Hippo signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow Start Start Seed_Cells Seed Non-Cancerous Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h Prepare_Compound Prepare Serial Dilutions of this compound Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with this compound and Controls Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Assay_Choice Select Assay Incubate_Treatment->Assay_Choice MTT_Assay MTT Assay Assay_Choice->MTT_Assay Colorimetric CTG_Assay CellTiter-Glo® Assay Assay_Choice->CTG_Assay Luminescent Add_MTT Add MTT Reagent MTT_Assay->Add_MTT Add_CTG Add CellTiter-Glo® Reagent CTG_Assay->Add_CTG Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Data_Analysis Data Analysis (Calculate IC50) Read_Absorbance->Data_Analysis Incubate_CTG Incubate 10 min Add_CTG->Incubate_CTG Read_Luminescence Measure Luminescence Incubate_CTG->Read_Luminescence Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the cytotoxicity of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low signal or absorbance in all wells (including untreated controls) - Low cell number- Poor cell health- Reagent degradation- Optimize cell seeding density.- Ensure cells are healthy and in the logarithmic growth phase before seeding.- Check the expiration date and storage conditions of assay reagents.
High background signal (in no-cell control wells) - Contamination of media or reagents- Serum interference (in some assays)- Use sterile technique and fresh, sterile reagents.- For MTT assays, wash cells with PBS before adding MTT reagent if high background persists.
Unexpectedly high cytotoxicity in vehicle control wells - High concentration of the vehicle (e.g., DMSO)- Vehicle is toxic to the specific cell line- Ensure the final concentration of the vehicle is low (typically ≤ 0.5%) and consistent across all wells.- Test the cytotoxicity of the vehicle alone on the cell line.
Precipitation of this compound in culture medium - Poor solubility of the compound at higher concentrations- Check the solubility of this compound in the culture medium.- Prepare fresh dilutions for each experiment.- Consider using a different solvent or a lower concentration range.

References

How to address TEAD-IN-12 variability between experimental batches

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TEAD-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with this potent TEAD inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active small molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) transcription factors. TEADs are the primary downstream effectors of the Hippo signaling pathway. In this pathway, the transcriptional co-activators YAP and TAZ, when dephosphorylated, translocate to the nucleus and bind to TEAD proteins. This complex then drives the transcription of genes involved in cell proliferation and survival. This compound works by inhibiting the transcriptional activity of TEAD, thereby blocking the pro-proliferative and anti-apoptotic effects of YAP/TAZ activation.

Q2: What are the common sources of variability in experiments using this compound?

Variability in experiments with this compound can arise from several factors, which can be broadly categorized as relating to the compound itself, the cell culture conditions, or the assay procedures. Key sources include:

  • Compound Handling and Storage: Inconsistent stock solution preparation, improper storage, and repeated freeze-thaw cycles of this compound can lead to degradation or altered potency.

  • Cell Culture Conditions: The Hippo-TEAD signaling pathway is highly sensitive to cell density. Variations in cell confluency at the time of treatment can significantly alter the basal activity of the pathway and the observed effect of the inhibitor.

  • Assay Performance: Technical variability in assays such as luciferase reporters, qPCR, and cell viability assays can introduce noise and inconsistency. This includes pipetting errors, reagent variability, and improper normalization.

  • Lot-to-Lot Variability of Reagents: Different batches of this compound, serum, or other critical reagents may have slight differences in purity or activity, leading to batch-to-batch variation in experimental outcomes.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound between experimental batches.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Cell Confluency The Hippo pathway is regulated by cell-to-cell contact. Ensure that cells are seeded at the same density and treated at a consistent confluency (e.g., 70-80%) across all experiments.[1][2][3] Use a consistent method to measure confluency, such as automated image analysis, to minimize subjective "guesstimation".[1]
Variability in this compound Stock Prepare a large, single batch of a high-concentration stock solution in 100% DMSO. Aliquot into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.[4]
Inconsistent Incubation Times Use a consistent incubation time for this compound treatment across all batches. For longer incubation periods, consider the stability of the compound in your specific cell culture medium.[5]
Lot-to-Lot Reagent Variability If a new batch of this compound, serum, or other critical reagents is introduced, perform a bridging experiment to compare its performance against the previous lot.
Pipetting Inaccuracies Use calibrated pipettes and consider preparing a master mix of diluted this compound in culture medium to minimize pipetting errors during serial dilutions.
Issue 2: High background or low signal-to-noise ratio in TEAD reporter assays.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Low Transfection Efficiency Optimize the ratio of plasmid DNA to transfection reagent for your specific cell line. Ensure the quality of the plasmid DNA is high.[6]
Weak Promoter Activity If the basal activity of your TEAD-responsive reporter is low, consider using a stronger promoter or co-transfecting with a constitutively active form of YAP to increase the dynamic range of the assay.
Reagent Quality Use freshly prepared luciferase substrate and ensure it is protected from light and stored correctly.[7]
High Background Luminescence Use white, opaque-bottom plates for luciferase assays to minimize crosstalk between wells.[6] Ensure complete cell lysis to release all luciferase.
Inappropriate Normalization Use a co-transfected control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number. Ensure the promoter driving the control reporter is not affected by your experimental conditions.[6][7]
Issue 3: Inconsistent TEAD target gene expression changes (e.g., CTGF, CYR61) measured by qPCR.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
RNA Quality and Quantity Ensure high-quality, intact RNA is used for cDNA synthesis. Use a consistent amount of RNA for all reverse transcription reactions.
Primer Efficiency Validate qPCR primers to ensure they have an amplification efficiency between 90% and 110%. Poor primer design can lead to inconsistent amplification.[8]
Reference Gene Instability Select at least two stable reference genes for normalization whose expression is not affected by this compound treatment in your cell model.
Pipetting Errors Prepare master mixes for both the reverse transcription and qPCR steps to minimize variability. Use a liquid handling robot if available for high-throughput experiments.[9][10]
cDNA Synthesis Variability Ensure consistent reverse transcription conditions, including enzyme concentration and incubation times.

Experimental Protocols

TEAD-Responsive Luciferase Reporter Assay

This protocol is for measuring the activity of the Hippo-TEAD signaling pathway in response to this compound treatment.

Materials:

  • TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • HEK293 or other suitable cells

  • Dual-luciferase reporter assay system

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the TEAD-responsive firefly luciferase reporter and the Renilla luciferase control plasmid using an optimized transfection protocol for your cell line.

  • This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and then add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement: Transfer the cell lysate to a white, opaque 96-well plate. Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the dual-luciferase reporter assay system manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for TEAD Target Gene Expression

This protocol is for measuring the mRNA levels of TEAD target genes, such as CTGF and CYR61.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Validated primers for CTGF, CYR61, and at least two reference genes (e.g., GAPDH, ACTB)

Procedure:

  • Cell Treatment and RNA Extraction: Plate cells and treat with this compound as for the reporter assay. At the end of the treatment period, lyse the cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from a consistent amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers, and diluted cDNA.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the quantification cycle (Cq) values for each gene. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target genes to the geometric mean of the reference genes.

Cell Viability/Cytotoxicity Assay

This protocol is to assess the effect of this compound on cell viability and to distinguish between targeted pathway inhibition and general cytotoxicity.

Materials:

  • Cell viability assay kit (e.g., MTT, MTS, or a luminescence-based ATP assay)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the assay.

  • Compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate for the desired treatment period (e.g., 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before reading the absorbance.[11][12]

  • Data Analysis: Normalize the results to the vehicle-treated control wells and plot cell viability against the log of the this compound concentration to determine the concentration that inhibits cell growth by 50% (GI50) or is cytotoxic.

Visualizations

TEAD_Signaling_Pathway cluster_upstream Upstream Signals cluster_hippo_core Hippo Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ 14-3-3 sequestration 14-3-3 sequestration YAP_TAZ_P->14-3-3 sequestration leads to YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc translocates TEAD_YAP_TAZ TEAD-YAP/TAZ Complex YAP_TAZ_nuc->TEAD_YAP_TAZ TEAD TEAD TEAD->TEAD_YAP_TAZ Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD_YAP_TAZ->Target_Genes activates transcription TEAD_IN_12 This compound TEAD_IN_12->TEAD inhibits

Caption: The Hippo-TEAD signaling pathway and the mechanism of action of this compound.

Troubleshooting_Workflow cluster_compound Compound Issues cluster_cells Cell Culture Issues cluster_assay Assay Issues Start Inconsistent Results with this compound Check_Compound Verify this compound Stock and Handling Start->Check_Compound Check_Cells Standardize Cell Culture Conditions Check_Compound->Check_Cells Stock OK? Aliquot Prepare fresh aliquots from a single stock Check_Compound->Aliquot Fresh Stock? Check_Assay Review Assay Protocol and Execution Check_Cells->Check_Assay Cells OK? Confluency Treat at consistent cell confluency Check_Cells->Confluency Consistent Density? Pipetting Calibrate pipettes, use master mixes Check_Assay->Pipetting Accurate Pipetting? End Consistent Results Check_Assay->End Assay OK? Storage Ensure storage at -80°C Aliquot->Storage Storage->Check_Cells Passage Use consistent passage number Confluency->Passage Passage->Check_Assay Reagents Check reagent lots and quality Pipetting->Reagents Normalization Validate normalization strategy Reagents->Normalization Normalization->End

Caption: A logical workflow for troubleshooting variability in this compound experiments.

References

TEAD-IN-12 degradation profile and storage recommendations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the TEAD inhibitor, TEAD-IN-12. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for assessing compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at 4°C. After reconstitution in a solvent such as DMSO, it is advisable to store the stock solution in aliquots at -80°C to minimize freeze-thaw cycles. Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific storage recommendations.

Q2: What is the degradation profile of this compound?

A2: Currently, there is no publicly available, detailed degradation profile for this compound under various conditions such as a range of pH values, temperatures, and light exposure. As a general precaution for small molecule inhibitors, exposure to extreme pH, high temperatures, and direct light should be avoided to prevent potential degradation. For critical experiments, it is recommended to perform an in-house stability assessment under your specific experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to the desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound sensitive to light?

A4: The light sensitivity of this compound has not been specifically documented in public literature. However, many complex organic molecules are susceptible to photodegradation. It is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and during experiments.

Stability Data (Illustrative)

The following tables present an example of how stability data for a small molecule inhibitor like this compound might be displayed. Note: This is illustrative data and does not represent experimentally determined values for this compound.

Table 1: Example Thermal Stability of this compound in DMSO (10 mM Stock Solution)

Storage TemperatureTime PointPurity (%)
-80°C0 months99.8
6 months99.7
12 months99.5
-20°C0 months99.8
6 months99.2
12 months98.5
4°C0 months99.8
1 month97.1
3 months94.5
Room Temp (25°C)0 hours99.8
24 hours98.9
72 hours96.2

Table 2: Example pH Stability of this compound in Aqueous Buffer (10 µM) at 37°C

pHTime PointRemaining Compound (%)
4.00 hours100
24 hours98.5
48 hours97.1
7.40 hours100
24 hours99.1
48 hours98.3
9.00 hours100
24 hours92.4
48 hours85.6

Experimental Protocols

Protocol 1: General Procedure for Assessing the Aqueous Stability of this compound

This protocol describes a general method to assess the stability of this compound in an aqueous buffer at a specific pH and temperature over time.

  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare the desired aqueous buffer at the target pH (e.g., PBS at pH 7.4).

    • Spike the this compound stock solution into the pre-warmed aqueous buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%).

  • Incubation:

    • Incubate the solution at the desired temperature (e.g., 37°C) in a light-protected container.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

    • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol. This also serves to precipitate proteins if the buffer contained any.

    • Centrifuge the samples to pellet any precipitate.

  • Analysis:

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Use a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the peak area of the parent this compound compound at a specific wavelength (e.g., determined by a UV-Vis scan).

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics.

Troubleshooting Guides

Issue 1: Inconsistent or no biological effect observed in cell-based assays.

  • Question: Why am I not seeing the expected inhibition of TEAD target gene expression after treating my cells with this compound?

  • Answer: This could be due to several factors related to the compound's stability, concentration, or the experimental setup. Follow this troubleshooting workflow:

G A No/Low Activity Observed B Verify Compound Integrity - Check CoA - Confirm correct storage A->B Step 1 C Assess Solubility - Visually inspect for precipitation - Test solubility in media A->C Step 2 D Optimize Concentration - Perform dose-response curve - Is concentration sufficient for target IC50? A->D Step 3 E Check Experimental Conditions - Is DMSO concentration too high? - Cell confluency and health optimal? A->E Step 4 F Compound Degraded? B->F Possible Cause G Insoluble in Media? C->G Possible Cause H Suboptimal Dose? D->H Possible Cause I Assay Issue? E->I Possible Cause J Use fresh stock/aliquot F->J Solution K Prepare fresh dilutions G->K Solution L Adjust concentration range H->L Solution M Review and optimize protocol I->M Solution

Technical Support Center: Overcoming Resistance to TEAD-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TEAD-IN-12. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome resistance to this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: Our TEAD-dependent cancer cell line is showing reduced sensitivity or acquired resistance to this compound. What are the likely molecular mechanisms?

A1: Resistance to TEAD inhibitors, including this compound, can arise from several mechanisms. Based on recent studies with TEAD palmitoylation and pan-TEAD inhibitors, the most prominent cause is the activation of bypass signaling pathways that compensate for the loss of YAP/TAZ-TEAD activity.[1][2][3] Key pathways implicated include:

  • MAPK Pathway Hyperactivation: This is a frequently observed resistance mechanism where the cell reactivates a subset of YAP/TAZ target genes, promoting proliferation despite TEAD inhibition.[1][2][3] This can be due to mutations in MAPK pathway repressors like NF1.[1][4]

  • JAK-STAT Pathway Activation: Similar to the MAPK pathway, activation of JAK-STAT signaling can also confer resistance.[1][2] This may involve mutations in repressors such as SOCS3.[1][4]

  • Upregulation of YAP/TAZ: In some contexts, cancer cells may develop resistance by increasing the expression or activity of YAP and TAZ, the co-activators of TEAD.[5][6][7] This can be a driver of both primary and acquired resistance to various targeted therapies.[8][9]

Q2: How can we experimentally confirm the mechanism of resistance in our cell line?

A2: To identify the specific resistance mechanism in your this compound resistant cell line, a multi-step approach is recommended.

  • Phospho-Proteomic Analysis: Perform phospho-proteomic screens to identify upregulated signaling pathways. Look for increased phosphorylation of key pathway components like ERK in the MAPK pathway or STAT proteins in the JAK-STAT pathway.

  • Western Blotting: Validate the findings from proteomic screens by performing western blots for key proteins (e.g., p-ERK, total ERK, p-STAT3, total STAT3) in both sensitive and resistant cell lines, with and without this compound treatment.

  • Gene Expression Analysis: Use RT-qPCR or RNA-sequencing to check for the re-expression of YAP/TAZ target genes (e.g., CTGF, CYR61, BIRC5) in resistant cells treated with this compound.[1][8]

  • Genomic Sequencing: Sequence key genes in the Hippo, MAPK, and JAK-STAT pathways (e.g., NF2, LATS1/2, NF1, SOCS3, VGLL4) to identify potential mutations that could lead to pathway hyperactivation.[1][2][4]

Q3: What are the recommended strategies to overcome this compound resistance?

A3: The primary strategy to overcome resistance is through combination therapy. By co-targeting the resistance pathway, you can often restore sensitivity to the TEAD inhibitor.

  • Combine with MEK Inhibitors: Given the prevalence of MAPK pathway hyperactivation in TEAD inhibitor resistance, combining this compound with a MEK inhibitor (e.g., Trametinib) is a highly recommended strategy.[1][2][3] This combination has shown synergistic effects in blocking the proliferation of mesothelioma and lung cancer cell lines.[1][2][3]

  • Combine with JAK-STAT Inhibitors: If your cell line shows activation of the JAK-STAT pathway, a combination with a JAK inhibitor (e.g., Ruxolitinib) could be effective.

  • Combine with KRAS Inhibitors: In KRAS-mutant cancers, YAP/TAZ-TEAD signaling is a known driver of primary and acquired resistance to KRAS inhibitors.[8][9][10] Conversely, combining a TEAD inhibitor like this compound with a KRAS G12C or other RAS(ON) inhibitor can be a powerful synergistic strategy.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High IC50 for this compound in a known TEAD-dependent cell line. Intrinsic resistance due to pre-existing activation of bypass pathways (e.g., MAPK).1. Perform a baseline western blot for p-ERK and other pathway markers. 2. Test this compound in combination with a MEK inhibitor to assess for synergy.
Cell line initially responds to this compound but develops resistance over time. Acquired resistance through genomic alterations (e.g., mutation in NF1) or adaptive signaling.1. Establish a resistant cell line by long-term culture with increasing concentrations of this compound. 2. Compare the molecular profile (genomics, proteomics) of the resistant line to the parental line to identify changes.[1][8]
No change in downstream YAP/TAZ target gene expression (e.g., CTGF, CYR61) after this compound treatment in resistant cells. Bypass pathways are maintaining the expression of these target genes.1. Confirm target engagement of this compound if possible. 2. Co-treat with inhibitors of suspected bypass pathways (e.g., MEK inhibitor) and re-assess target gene expression via RT-qPCR.[1]
Combination therapy with a MEK inhibitor is not effective. The resistance is driven by a different, non-MAPK pathway (e.g., JAK-STAT) or another mechanism.1. Investigate other potential bypass pathways (e.g., JAK-STAT, PI3K-AKT).[1][8] 2. Consider mechanisms like drug efflux or target modification, although these are less commonly reported for TEAD inhibitors.

Data on Combination Therapies

The following table summarizes the expected outcomes of combination therapies based on published data for TEAD inhibitors. This data can be used as a reference for designing your own experiments.

Cancer Type Inhibitor Combination Observed Effect Reference
Mesothelioma, Lung CancerTEAD Inhibitor + MEK InhibitorSynergistic blockade of cell proliferation.[1][2][3]
KRAS-mutant Cancers (e.g., NSCLC, Pancreatic)TEAD Inhibitor + KRAS G12C InhibitorSynergistic enhancement of anti-tumor activity; overcomes primary and acquired resistance to KRAS inhibitor.[7][8][9]
Various Solid TumorsTEAD Inhibitor + RAS(ON) InhibitorHigh degree of synergy in KRAS mutant cell lines.[7]

Visual Guides and Workflows

Signaling Pathways in this compound Resistance

The following diagram illustrates how bypass pathways can lead to resistance. This compound blocks the YAP/TAZ-TEAD interaction, but hyperactivation of the MAPK pathway can reactivate downstream target genes, promoting cell survival.

TEAD_Resistance_Pathway cluster_upstream Upstream Hippo Signaling cluster_nucleus Nucleus cluster_bypass Resistance Bypass Pathway Hippo_ON Hippo Pathway (e.g., LATS1/2 Active) YAP_TAZ_cyto YAP/TAZ (Cytoplasmic) Hippo_ON->YAP_TAZ_cyto Phosphorylates YAP_TAZ_nuc YAP/TAZ TEAD TEAD YAP_TAZ_nuc->TEAD Binds Target_Genes Target Genes (CTGF, CYR61) TEAD->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation MAPK_pathway MAPK Pathway (e.g., p-ERK) MAPK_pathway->Target_Genes Re-activates NF1_loss Loss of NF1 NF1_loss->MAPK_pathway Hyperactivates TEAD_IN_12 This compound TEAD_IN_12->TEAD Inhibits MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MAPK_pathway Inhibits

Caption: Mechanism of resistance to this compound via MAPK pathway hyperactivation.

Experimental Workflow for Investigating Resistance

This workflow outlines the steps to identify and overcome resistance to this compound in your cell line.

Troubleshooting_Workflow start Reduced sensitivity to This compound observed step1 1. Confirm Resistance (Dose-response curve, IC50 shift) start->step1 step2 2. Screen for Bypass Pathways (Western blot for p-ERK, p-STAT3) step1->step2 decision Bypass Pathway Activated? step2->decision step3a 3a. Test Combination Therapy (e.g., this compound + MEK Inhibitor) decision->step3a Yes step3b 3b. Investigate Other Mechanisms (Sequencing, Drug Efflux Assays) decision->step3b No step4 4. Validate Synergy (Combination Index, In Vivo Models) step3a->step4 end Resistance Overcome step4->end

Caption: Workflow for diagnosing and overcoming this compound resistance.

Key Experimental Protocols

Cell Viability Assay for Combination Synergy (Checkerboard Assay)

Objective: To determine if combining this compound with a second agent (e.g., a MEK inhibitor) results in a synergistic, additive, or antagonistic effect on cell viability.

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound (Drug A) and the MEK inhibitor (Drug B) in culture medium. A typical setup uses a 7x7 or 9x9 matrix of concentrations, including a vehicle control for each drug.

  • Treatment: Remove the old medium from the cells and add the drug-containing medium according to the checkerboard layout. Each well will have a unique combination of concentrations of Drug A and Drug B.

  • Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (typically 72 hours).

  • Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher), which measures ATP content or metabolic activity, respectively. Read the luminescence or fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug combination relative to the vehicle-treated control. Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI).

    • CI < 1: Synergistic effect

    • CI = 1: Additive effect

    • CI > 1: Antagonistic effect

Western Blotting for Bypass Pathway Activation

Objective: To detect the activation of signaling pathways (e.g., MAPK) in resistant vs. sensitive cells.

Methodology:

  • Cell Lysis: Culture sensitive and resistant cells to ~80% confluency. Treat with this compound or vehicle for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (GAPDH). Compare the levels between sensitive and resistant cell lines.

References

Technical Support Center: TEAD-IN-12 and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TEAD inhibitor, TEAD-IN-12. The focus is to address potential interference with fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as compound 58B, is an orally active small molecule inhibitor of TEA Domain (TEAD) transcription factors with an IC50 of less than 100 nM.[1] It is designed to disrupt the interaction between TEAD proteins and their co-activators, YAP and TAZ. This disruption is a therapeutic strategy being explored for cancers where the Hippo signaling pathway is dysregulated. The chemical structure of this compound is detailed in patent WO2024067773A1.[1][2]

Q2: Can this compound interfere with fluorescence-based assays?

Q3: What are the common types of interference that small molecules like this compound can cause in fluorescence assays?

There are two primary mechanisms of interference:

  • Autofluorescence: The compound itself emits light upon excitation, leading to a false-positive signal. This is a common issue with compounds containing aromatic rings.

  • Fluorescence Quenching: The compound absorbs the excitation light or the emitted light from the assay's fluorophore, leading to a decrease in the detected signal. This can be misinterpreted as inhibitory activity of the compound.

Q4: How can I determine if this compound is interfering with my assay?

The most direct method is to run control experiments. A crucial control is a "no-target" or "no-enzyme" assay where you measure the fluorescence signal in the presence of all assay components, including this compound, but without the biological target. A signal that changes in a dose-dependent manner with this compound strongly indicates interference.[3]

Troubleshooting Guide

Problem 1: I am observing a high background signal that increases with the concentration of this compound.

This is a strong indication of autofluorescence .

Troubleshooting Steps:

  • Perform a Spectral Scan: Measure the excitation and emission spectra of this compound alone in the assay buffer. This will reveal its intrinsic fluorescent properties.

  • Compare Spectra: Overlap the spectra of this compound with the spectra of your assay's fluorophore. A significant overlap confirms autofluorescence as the source of interference.

  • Mitigation Strategies:

    • Switch to a Red-Shifted Fluorophore: If this compound fluoresces in the blue or green spectrum, switching to a red or far-red fluorophore may resolve the issue.

    • Time-Resolved Fluorescence (TRF): Autofluorescence from small molecules typically has a short lifetime. TRF assays use lanthanide-based probes with long-lived fluorescence, allowing the background signal to decay before measurement.

    • Background Subtraction: If the autofluorescence is moderate, you can subtract the signal from "no-target" control wells. However, this may reduce the dynamic range of your assay.

Problem 2: The fluorescence signal in my assay decreases as I increase the concentration of this compound, but the dose-response curve is unusually steep.

This could be due to fluorescence quenching or the inner filter effect .

Troubleshooting Steps:

  • Measure Absorbance: Determine the absorbance spectrum of this compound at the concentrations used in your assay. High absorbance at the excitation or emission wavelength of your fluorophore suggests an inner filter effect.

  • Perform a Quenching Control Assay: Test if this compound can quench the fluorescence of the free fluorophore (not conjugated to a substrate or antibody). A decrease in fluorescence intensity in the presence of this compound indicates quenching.

  • Mitigation Strategies:

    • Reduce Path Length: Use low-volume, black microplates to minimize the distance the light travels through the sample.

    • Adjust Fluorophore Concentration: Lowering the fluorophore concentration can sometimes mitigate the inner filter effect.

    • Use a Non-Optical Detection Method: If interference is severe, consider an orthogonal assay with a different detection method, such as AlphaScreen, radiometric, or mass spectrometry-based assays.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Alternate Name 58B[1]
Molecular Formula C₂₂H₂₀F₃N₃O₃[1]
Molecular Weight 431.41 g/mol [1]
Reported IC50 <100 nM[1]
Primary Reference Patent WO2024067773A1[1][2]

Experimental Protocols

Protocol 1: Assessment of Compound Autofluorescence

Objective: To determine the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the primary assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Black, opaque 96-well or 384-well plates

  • Fluorescence microplate reader with spectral scanning capability

Procedure:

  • Prepare a serial dilution of this compound in assay buffer, covering the concentration range used in the primary assay.

  • Add the dilutions to the microplate. Include wells with assay buffer only as a blank control.

  • Place the plate in the fluorescence reader.

  • Perform a full excitation and emission scan to determine the optimal excitation and emission wavelengths of this compound.

  • Measure the fluorescence intensity at the excitation and emission wavelengths used in your primary assay.

Analysis: A concentration-dependent increase in fluorescence intensity indicates that this compound is autofluorescent under the assay conditions.

Protocol 2: Assessment of Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound stock solution

  • Free fluorophore (the same one used in the primary assay) at the assay concentration

  • Assay buffer

  • Black, opaque 96-well or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In the microplate, add the free fluorophore at its final assay concentration to a set of wells.

  • Add the this compound dilutions to these wells.

  • Include control wells containing the fluorophore and assay buffer only (no this compound).

  • Incubate the plate under the same conditions (time, temperature) as the primary assay.

  • Measure the fluorescence intensity using the assay's excitation and emission wavelengths.

Analysis: A concentration-dependent decrease in the fluorescence of the free fluorophore in the presence of this compound indicates a quenching effect.

Visualizations

Hippo_Signaling_Pathway Ext_Signals External Signals (e.g., Cell Density, Mechanical Stress) Hippo_Core Hippo Kinase Cascade (MST1/2, LATS1/2) Ext_Signals->Hippo_Core Activates YAP_TAZ YAP / TAZ Hippo_Core->YAP_TAZ Phosphorylates Phospho_YAP_TAZ p-YAP / p-TAZ (Cytoplasmic Sequestration & Degradation) YAP_TAZ->Phospho_YAP_TAZ TEAD TEAD (1-4) YAP_TAZ->TEAD Binds to Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Activates TEAD_IN_12 This compound TEAD_IN_12->TEAD Inhibits

Caption: The Hippo Signaling Pathway and the point of intervention for this compound.

Troubleshooting_Workflow Start Unexpected Fluorescence Signal with this compound Control_Expt Run 'No-Target' Control Assay Start->Control_Expt Dose_Dependent_Change Dose-Dependent Signal Change? Control_Expt->Dose_Dependent_Change Increase Signal Increase? Dose_Dependent_Change->Increase Yes No_Interference No Direct Assay Interference Dose_Dependent_Change->No_Interference No Decrease Signal Decrease Increase->Decrease No Autofluorescence Suspect Autofluorescence Increase->Autofluorescence Yes Quenching Suspect Quenching / Inner Filter Effect Decrease->Quenching Spectral_Scan Perform Spectral Scan of this compound Autofluorescence->Spectral_Scan Absorbance_Scan Measure Absorbance Spectrum of this compound Quenching->Absorbance_Scan Mitigation_AF Mitigation: - Red-shifted fluorophore - TRF assay - Background subtraction Spectral_Scan->Mitigation_AF Mitigation_Q Mitigation: - Reduce path length - Orthogonal assay Absorbance_Scan->Mitigation_Q

Caption: Troubleshooting workflow for identifying fluorescence assay interference by this compound.

References

Best practices for dissolving and storing TEAD-IN-12 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for dissolving and storing the TEAD inhibitor, TEAD-IN-12, in DMSO. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). DMSO is a polar aprotic solvent capable of dissolving a wide range of small organic molecules.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in high-purity, anhydrous DMSO to the desired concentration. For detailed steps, please refer to the Experimental Protocols section. It is common practice to prepare a concentrated stock solution (e.g., 10 mM or higher), which can then be diluted to the final working concentration in your experimental medium.[1][2]

Q3: What is the recommended storage condition for this compound powder and its DMSO stock solution?

A3: this compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Q4: What is the final concentration of DMSO that is safe for cell-based assays?

A4: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. However, the optimal concentration can vary depending on the cell line, so it is advisable to run a DMSO tolerance control experiment for your specific cells.

Experimental Protocols

Detailed Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg of the powder.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary, but be cautious of potential compound degradation at higher temperatures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C may be acceptable, but refer to the manufacturer's specific recommendations.

Data Presentation

Table 1: General Solubility and Stability of Small Molecules in DMSO
ParameterRecommendationNotes
Solubility in DMSO Generally high for many nonpolar and polar compounds.[3]Solubility is compound-specific. Always refer to the manufacturer's product data sheet for specific values for this compound.
Stock Solution Concentration 1-10 mM is common for many screening compounds.[3]Higher concentrations may be possible but increase the risk of precipitation upon dilution.
Storage Temperature (Powder) -20°CProtect from moisture.
Storage Temperature (DMSO Stock) -80°C (long-term) or -20°C (short-term)Aliquoting is crucial to avoid degradation from multiple freeze-thaw cycles.
Stability at Room Temperature Generally, stability decreases over time.[4]For a 20 mM DMSO solution, the probability of observing the compound was 92% after 3 months.[4] It is best to prepare fresh dilutions for experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer or media The compound has low aqueous solubility. The final DMSO concentration is not sufficient to keep the compound in solution.1. Increase the final DMSO concentration slightly (while staying within the cell tolerance limits).2. Use a stepwise dilution method: first dilute the DMSO stock into a small volume of your aqueous buffer, vortex well, and then add this intermediate dilution to the final volume.3. Consider the use of a surfactant like Tween-80 or Pluronic F-68 in your final solution, if compatible with your assay.
Stock solution appears cloudy or has visible precipitate The compound has exceeded its solubility limit in DMSO at the storage temperature. The DMSO has absorbed water, reducing its solvating power.1. Warm the solution gently (e.g., 37°C) and vortex to see if the precipitate redissolves. If it does, consider preparing a lower concentration stock solution.2. Use fresh, anhydrous DMSO for stock solution preparation. Store DMSO properly to prevent water absorption.
Inconsistent experimental results Degradation of the compound due to improper storage or multiple freeze-thaw cycles. Inaccurate pipetting of the viscous DMSO stock solution.1. Always use freshly thawed aliquots of the stock solution for each experiment.2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions. Ensure the DMSO stock is at room temperature before pipetting.
Cell toxicity observed at the working concentration The final DMSO concentration is too high for the specific cell line. The compound itself is cytotoxic at the tested concentration.1. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your cells.2. Perform a dose-response experiment with this compound to determine its IC50 and optimal working concentration.

Visualizations

Hippo Signaling Pathway and TEAD Inhibition

Hippo_Pathway Hippo Signaling Pathway and TEAD Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Upstream_Signals Upstream Signals (Cell-Cell Contact, Mechanical Cues) MST1_2 MST1/2 Upstream_Signals->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates & Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_P p-YAP/TAZ (Cytoplasmic Sequestration & Degradation) YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD Co-activates Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Drives Inhibition_of_Growth Inhibition of Cell Growth TEAD->Inhibition_of_Growth TEAD_IN_12 This compound TEAD_IN_12->TEAD Inhibits Gene_Expression->Inhibition_of_Growth

Caption: Mechanism of this compound in the Hippo signaling pathway.

Experimental Workflow for this compound Stock Solution Preparation

Workflow Workflow for Preparing this compound Stock Solution Start Start Equilibrate Equilibrate this compound powder to Room Temp Start->Equilibrate Weigh Weigh this compound Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex until Dissolved Add_DMSO->Vortex Check_Dissolution Visually Inspect for Complete Dissolution Vortex->Check_Dissolution Warm Gentle Warming (37°C) & Vortex Check_Dissolution->Warm No Aliquot Aliquot into Single-Use Tubes Check_Dissolution->Aliquot Yes Warm->Vortex Store Store at -80°C Aliquot->Store End End Store->End

Caption: Step-by-step workflow for preparing a this compound stock solution in DMSO.

References

Technical Support Center: Interpreting Unexpected Results from TEAD-IN-12 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TEAD-IN-12, a potent and orally active inhibitor of TEAD transcription factors. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of the TEAD family of transcription factors (TEAD1-4).[1][2][3] It functions by binding to a central pocket within the YAP-binding domain (YBD) of TEAD proteins.[3] This interaction is thought to allosterically disrupt the binding of YAP/TAZ co-activators, which are crucial for the transcriptional activity of TEAD.[2][3][4] The TEAD-YAP/TAZ complex is a key downstream effector of the Hippo signaling pathway, which regulates cell growth, proliferation, and organ size.[2][4] By inhibiting this interaction, this compound effectively suppresses the transcription of Hippo-responsive genes that promote cell proliferation and inhibit apoptosis.[3][4]

Q2: I'm observing less inhibition of my target gene expression than expected. What are the possible causes?

A2: Several factors could contribute to lower-than-expected inhibitory activity of this compound. These can be broadly categorized as issues with the compound itself, the experimental setup, or underlying biological complexities.

  • Compound Integrity and Handling: Ensure the proper storage and handling of this compound to maintain its stability.[1] Repeated freeze-thaw cycles or improper storage temperatures can lead to degradation. Confirm the final concentration in your assay through methods like HPLC. Solubility issues can also arise; ensure the compound is fully dissolved in the appropriate solvent before adding it to your cell culture media.

  • Cell-Based Assay Conditions: The confluency of your cells can impact Hippo pathway activity. High cell density can activate the Hippo pathway, leading to YAP phosphorylation and cytoplasmic retention, which might mask the effect of a TEAD-YAP interaction inhibitor. Consider optimizing cell seeding density.

  • Alternative Signaling Pathways: TEAD activity can be regulated by pathways other than the canonical Hippo pathway.[5] For instance, the p38 MAPK pathway can influence TEAD localization and activity independently of Hippo signaling.[5] Your experimental model might have dominant alternative pathways that reduce its dependency on the YAP/TAZ-TEAD interaction.

  • Cofactor Competition: Some TEAD inhibitors have been shown to act as "molecular glues," enhancing the interaction between TEAD and the transcriptional repressor VGLL4, rather than simply blocking YAP/TAZ binding.[6] This can lead to a "cofactor switch" from YAP to VGLL4, repressing transcription.[6] The relative expression levels of YAP, TAZ, and VGLL4 in your cell line could therefore influence the observed effect of this compound.

Q3: My cell viability results are inconsistent or show unexpected toxicity. What should I consider?

A3: Inconsistent cell viability results can stem from several sources, ranging from basic experimental variables to potential off-target effects of the compound.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture media is consistent across all treatment groups and is below the threshold of toxicity for your specific cell line.

  • Compound Stability in Media: this compound may have limited stability in cell culture media over longer incubation periods. Consider refreshing the media with a fresh preparation of the compound for long-term experiments.

  • Off-Target Effects: While this compound is designed to be a specific TEAD inhibitor, the possibility of off-target effects cannot be entirely ruled out. These off-target effects could contribute to unexpected cytotoxicity. It is advisable to perform control experiments, such as using a structurally related but inactive compound, or testing the effect of this compound in a cell line where TEAD activity is not critical for survival.

  • Cell Line Specificity: The dependence of a particular cancer cell line on the YAP/TAZ-TEAD transcriptional program can vary.[4] Cell lines with mutations in upstream Hippo pathway components (e.g., NF2-deficient tumors) are often more sensitive to TEAD inhibition.[4] If your cell line does not have a strong dependence on this pathway, you may observe less of a specific anti-proliferative effect.

Troubleshooting Guides

Issue 1: High Variability in Reporter Assay Results

Symptoms:

  • Large error bars in luciferase reporter assays (e.g., 8xGTIIC-luciferase).

  • Inconsistent dose-response curves.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step
Inconsistent Transfection Efficiency Optimize your transfection protocol. Use a co-transfected reporter (e.g., Renilla luciferase) to normalize your results.
Variable Cell Density at Transfection Ensure a consistent cell seeding density for all wells. Cell confluency can influence Hippo pathway activity.
This compound Solubility Issues Prepare a fresh stock solution of this compound and ensure it is fully dissolved before use. Sonication may aid in solubilization.
Edge Effects in Multi-well Plates Avoid using the outer wells of your plates, as they are more prone to evaporation and temperature fluctuations.
Issue 2: Unexpected Increase in a Downstream Target's Expression

Symptoms:

  • An increase in the mRNA or protein level of a known TEAD target gene upon treatment with this compound, contrary to the expected inhibitory effect.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step
"Molecular Glue" Effect The compound may be promoting the interaction of TEAD with a transcriptional repressor like VGLL4, which could indirectly affect the expression of certain genes.[6] Investigate the interaction of TEAD with VGLL4 in the presence of this compound using co-immunoprecipitation.
Feedback Loops Inhibition of the primary TEAD-YAP/TAZ axis might trigger compensatory feedback mechanisms that lead to the upregulation of certain genes.[5] Perform a time-course experiment to understand the dynamics of gene expression changes.
Off-Target Effects The compound might be interacting with other transcription factors or signaling molecules that regulate the expression of your target gene.[7] Consider using orthogonal approaches like RNAi to confirm the role of TEAD in regulating your gene of interest.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess TEAD-YAP/TAZ Interaction
  • Cell Lysis: Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear the cell lysates with protein A/G beads. Incubate the pre-cleared lysates with an antibody against TEAD (pan-TEAD or a specific isoform) or an IgG control overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against YAP, TAZ, and TEAD. A decrease in the amount of co-precipitated YAP/TAZ in the this compound treated sample compared to the control would indicate a disruption of the interaction.

8xGTIIC-Luciferase Reporter Assay
  • Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the 8xGTIIC-luciferase reporter plasmid (containing multiple TEAD binding sites driving luciferase expression) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • This compound Treatment: After 24 hours, replace the media with fresh media containing serial dilutions of this compound or vehicle control.

  • Lysis and Luminescence Measurement: After the desired incubation period (typically 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Visualizations

Caption: The Hippo pathway culminates in the formation of the TEAD-YAP/TAZ transcriptional complex, which is inhibited by this compound.

Troubleshooting_Workflow Troubleshooting Unexpected this compound Results cluster_Biology Biological Factors Start Unexpected Result Observed Check_Compound Verify Compound Integrity (Storage, Solubility, Concentration) Start->Check_Compound Review_Protocol Review Experimental Protocol (Cell density, Controls, Reagents) Start->Review_Protocol Consider_Biology Consider Biological Complexity Start->Consider_Biology Redesign Redesign Experiment (e.g., different cell line, orthogonal assay) Check_Compound->Redesign Review_Protocol->Redesign Off_Target Potential Off-Target Effects Consider_Biology->Off_Target Alt_Pathways Alternative Signaling Pathways Consider_Biology->Alt_Pathways Cofactor_Switch Cofactor Switch (e.g., VGLL4) Consider_Biology->Cofactor_Switch Off_Target->Redesign Alt_Pathways->Redesign Cofactor_Switch->Redesign

References

Validation & Comparative

A Comparative Guide to the Efficacy of TEAD-IN-12 and Other Pan-TEAD Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcriptional enhanced associate domain (TEAD) family of transcription factors has emerged as a critical node in cancer signaling, particularly as the downstream effectors of the Hippo pathway. The interaction of TEAD proteins with the co-activators YAP and TAZ drives the expression of genes that promote cell proliferation, survival, and metastasis. Consequently, the development of inhibitors that target this interaction is a highly pursued strategy in oncology drug discovery. This guide provides a comparative analysis of the efficacy of TEAD-IN-12, a novel pan-TEAD inhibitor, with other prominent pan-TEAD inhibitors, supported by available experimental data.

The Hippo-YAP/TAZ-TEAD Signaling Pathway and Points of Intervention

The Hippo pathway is a key regulator of tissue growth and organ size. When the pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm. In many cancers, the Hippo pathway is inactivated, leading to the translocation of YAP/TAZ to the nucleus, where they bind to TEAD transcription factors to initiate the transcription of oncogenic target genes. Pan-TEAD inhibitors are designed to disrupt this process through various mechanisms, including preventing the palmitoylation of TEAD proteins, which is essential for their interaction with YAP/TAZ, or by directly blocking the protein-protein interface between TEAD and YAP/TAZ.

cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Intervention Points Cell-Cell Contact Cell-Cell Contact Hippo Kinase Cascade (MST1/2, LATS1/2) Hippo Kinase Cascade (MST1/2, LATS1/2) Cell-Cell Contact->Hippo Kinase Cascade (MST1/2, LATS1/2) Mechanical Cues Mechanical Cues Mechanical Cues->Hippo Kinase Cascade (MST1/2, LATS1/2) GPCR Signaling GPCR Signaling GPCR Signaling->Hippo Kinase Cascade (MST1/2, LATS1/2) YAP/TAZ YAP/TAZ Hippo Kinase Cascade (MST1/2, LATS1/2)->YAP/TAZ Phosphorylation Phosphorylated YAP/TAZ Phosphorylated YAP/TAZ YAP/TAZ->Phosphorylated YAP/TAZ Nuclear YAP/TAZ Nuclear YAP/TAZ YAP/TAZ->Nuclear YAP/TAZ Nuclear Translocation (Hippo OFF) 14-3-3 14-3-3 Phosphorylated YAP/TAZ->14-3-3 Binding & Sequestration TEAD (1-4) TEAD (1-4) Nuclear YAP/TAZ->TEAD (1-4) Binding YAP/TAZ-TEAD Complex YAP/TAZ-TEAD Complex TEAD (1-4)->YAP/TAZ-TEAD Complex Target Gene Expression Target Gene Expression YAP/TAZ-TEAD Complex->Target Gene Expression Transcription Cell Proliferation, Survival, Metastasis Cell Proliferation, Survival, Metastasis Target Gene Expression->Cell Proliferation, Survival, Metastasis Palmitoylation Inhibitors (e.g., VT3989, IK-930) Palmitoylation Inhibitors (e.g., VT3989, IK-930) Palmitoylation Inhibitors (e.g., VT3989, IK-930)->TEAD (1-4) Block Palmitoylation YAP/TAZ-TEAD Interaction Disruptors (e.g., IAG933, GNE-7883) YAP/TAZ-TEAD Interaction Disruptors (e.g., IAG933, GNE-7883) YAP/TAZ-TEAD Interaction Disruptors (e.g., IAG933, GNE-7883)->YAP/TAZ-TEAD Complex Disrupt Interaction

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and points of inhibitor intervention.

Comparative Efficacy of Pan-TEAD Inhibitors

The following tables summarize the available quantitative data for this compound and other prominent pan-TEAD inhibitors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and assay formats.

Biochemical and Cellular IC50 Values
InhibitorTarget/AssayIC50 (nM)Cell LineReference
This compound TEAD<100Not Specified[1][2]
GNE-7883 TEAD1 vs. YAP39Biochemical[3]
TEAD2 vs. YAP13Biochemical[3]
TEAD3 vs. YAP93Biochemical[3]
TEAD4 vs. YAP34Biochemical[3]
Cell Proliferation (EC50)115OVCAR-8[4]
Cell Proliferation (EC50)333NCI-H226[4]
IAG933 Avi-human TEAD49Biochemical[1]
YAP Reporter Gene48NCI-H2052[1]
TEAD Target Gene Expression11-26MSTO-211H, NCI-H226[1][5]
VT3989 Cell Proliferation9NCI-H226[6][7]
Cell Proliferation11NCI-H2052[6][7]
Cell Proliferation8NCI-H2373[6]
IK-930 TEAD AutopalmitoylationNot SpecifiedBiochemical[8]
In Vitro Cell Proliferation (GI50/EC50)
InhibitorCell LineGI50/EC50 (nM)Cancer TypeReference
GNE-7883 OVCAR-8115Ovarian Cancer[4]
NCI-H226333Mesothelioma[4]
IAG933 Mesothelioma Cell Lines13-91Mesothelioma[1]
VT3989 NCI-H226 (NF2-deficient)9Mesothelioma[6][7]
NCI-H2052 (NF2 mutant)11Mesothelioma[6][7]
NCI-H28 (NF2 wild-type)>3000Mesothelioma[6]
NCI-H2452 (NF2 wild-type)>3000Mesothelioma[6]
IK-930 Hippo pathway-deficient cell linesActiveVarious[8]
Hippo pathway wild-type cell linesInactiveVarious[8]
In Vivo Efficacy
InhibitorXenograft ModelDosingTumor Growth InhibitionReference
GNE-7883 NCI-H226250 mg/kg, s.c.102%[3]
MSTO-211H250 mg/kg, s.c.Tumor Regression[4]
IAG933 MSTO-211H (mouse)30-240 mg/kg, i.g.Dose-dependent anti-tumor effect[1]
MSTO-211H (rat)30 mg/kg, i.g.Complete Regression[9]
VT3989 Not SpecifiedNot SpecifiedActive as monotherapy[7]
IK-930 Hippo-dysregulated mesotheliomaDaily oral administrationAntitumor activity[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the characterization of pan-TEAD inhibitors.

TEAD-YAP/TAZ Interaction Assay (AlphaLISA)

This assay is used to quantify the interaction between TEAD and YAP/TAZ proteins and to screen for inhibitors that disrupt this interaction.

Start Start Add Biotinylated-TEAD, Acceptor Beads, and Test Compound to Assay Plate Add Biotinylated-TEAD, Acceptor Beads, and Test Compound to Assay Plate Start->Add Biotinylated-TEAD, Acceptor Beads, and Test Compound to Assay Plate Incubate Incubate Add Biotinylated-TEAD, Acceptor Beads, and Test Compound to Assay Plate->Incubate Add GST-YAP/TAZ and Donor Beads Add GST-YAP/TAZ and Donor Beads Incubate->Add GST-YAP/TAZ and Donor Beads Incubate in Dark Incubate in Dark Add GST-YAP/TAZ and Donor Beads->Incubate in Dark Read Plate on AlphaScreen-compatible Reader Read Plate on AlphaScreen-compatible Reader Incubate in Dark->Read Plate on AlphaScreen-compatible Reader Analyze Data: Decreased Signal Indicates Inhibition Analyze Data: Decreased Signal Indicates Inhibition Read Plate on AlphaScreen-compatible Reader->Analyze Data: Decreased Signal Indicates Inhibition End End Analyze Data: Decreased Signal Indicates Inhibition->End

Caption: Workflow for a TEAD-YAP/TAZ AlphaLISA protein-protein interaction assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer, biotinylated TEAD protein, GST-tagged YAP or TAZ protein, AlphaLISA acceptor beads (conjugated to streptavidin), and AlphaLISA donor beads (conjugated to anti-GST antibody).

  • Compound Plating: Dispense test compounds at various concentrations into a 384-well assay plate.

  • Incubation 1: Add a mixture of biotinylated TEAD and acceptor beads to each well. Incubate to allow binding.

  • Incubation 2: Add a mixture of GST-YAP/TAZ and donor beads to each well. Incubate in the dark to allow protein-protein interaction and bead proximity.

  • Signal Detection: Read the plate using an AlphaScreen-compatible plate reader. In the presence of an inhibitor, the interaction between TEAD and YAP/TAZ is disrupted, preventing the donor and acceptor beads from coming into close proximity and resulting in a decreased signal.

  • Data Analysis: Calculate IC50 values from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein against thermal denaturation.

Start Start Treat Cells with Test Compound or Vehicle Treat Cells with Test Compound or Vehicle Start->Treat Cells with Test Compound or Vehicle Heat Cells at a Range of Temperatures Heat Cells at a Range of Temperatures Treat Cells with Test Compound or Vehicle->Heat Cells at a Range of Temperatures Lyse Cells and Separate Soluble and Precipitated Proteins Lyse Cells and Separate Soluble and Precipitated Proteins Heat Cells at a Range of Temperatures->Lyse Cells and Separate Soluble and Precipitated Proteins Analyze Soluble Fraction by Western Blot or other Protein Detection Method Analyze Soluble Fraction by Western Blot or other Protein Detection Method Lyse Cells and Separate Soluble and Precipitated Proteins->Analyze Soluble Fraction by Western Blot or other Protein Detection Method Quantify Protein Levels Quantify Protein Levels Analyze Soluble Fraction by Western Blot or other Protein Detection Method->Quantify Protein Levels Generate Melting Curves: Increased Thermal Stability Indicates Target Engagement Generate Melting Curves: Increased Thermal Stability Indicates Target Engagement Quantify Protein Levels->Generate Melting Curves: Increased Thermal Stability Indicates Target Engagement End End Generate Melting Curves: Increased Thermal Stability Indicates Target Engagement->End

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle control for a specified time.

  • Thermal Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble TEAD protein in each sample using a method such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble TEAD protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

Start Start Seed Cells in a96-well Plate Seed Cells in a96-well Plate Start->Seed Cells in a96-well Plate Allow Cells to Adhere Overnight Allow Cells to Adhere Overnight Seed Cells in a96-well Plate->Allow Cells to Adhere Overnight Treat Cells with a Serial Dilution of the Test Compound Treat Cells with a Serial Dilution of the Test Compound Allow Cells to Adhere Overnight->Treat Cells with a Serial Dilution of the Test Compound Incubate for a Defined Period (e.g., 72 hours) Incubate for a Defined Period (e.g., 72 hours) Treat Cells with a Serial Dilution of the Test Compound->Incubate for a Defined Period (e.g., 72 hours) Add a Viability Reagent (e.g., CellTiter-Glo, MTS) Add a Viability Reagent (e.g., CellTiter-Glo, MTS) Incubate for a Defined Period (e.g., 72 hours)->Add a Viability Reagent (e.g., CellTiter-Glo, MTS) Measure Luminescence or Absorbance Measure Luminescence or Absorbance Add a Viability Reagent (e.g., CellTiter-Glo, MTS)->Measure Luminescence or Absorbance Calculate Cell Viability and Determine GI50/IC50 Values Calculate Cell Viability and Determine GI50/IC50 Values Measure Luminescence or Absorbance->Calculate Cell Viability and Determine GI50/IC50 Values End End Calculate Cell Viability and Determine GI50/IC50 Values->End

Caption: A typical workflow for a cell proliferation assay.

Protocol:

  • Cell Seeding: Plate cells at a specific density in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).

  • Viability Measurement: Add a reagent that measures cell viability, such as a reagent that quantifies ATP (e.g., CellTiter-Glo) or metabolic activity (e.g., MTS).

  • Signal Detection: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The landscape of pan-TEAD inhibitors is rapidly evolving, with several promising candidates demonstrating potent anti-cancer activity in preclinical and clinical settings. This compound has shown initial promise with a potent IC50 value. Other inhibitors such as GNE-7883, IAG933, and VT3989 have more extensive publicly available data, showcasing their efficacy in various cancer models through different mechanisms of action. The choice of a particular pan-TEAD inhibitor for further research and development will depend on a variety of factors, including its specific mechanism of action, potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field to make informed decisions and to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the TEAD-YAP/TAZ axis in cancer. As more data on this compound and other emerging inhibitors become available, the comparative landscape will continue to be refined.

References

Unmasking the Interactome: A Comparative Guide to Off-Target Protein Profiling of TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the complete cellular impact of a therapeutic candidate is paramount. This guide provides a comparative analysis of off-target protein profiling for TEAD inhibitors, exemplified by the hypothetical compound TEAD-IN-X, utilizing state-of-the-art mass spectrometry-based proteomics. We delve into experimental methodologies and present comparative data to illuminate the selectivity of these promising anti-cancer agents.

The Hippo signaling pathway, a crucial regulator of organ size and tissue homeostasis, is frequently dysregulated in cancer.[1][2] Its downstream effectors, the TEAD family of transcription factors (TEAD1-4), in complex with the co-activators YAP and TAZ, drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1][3][4] Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a compelling therapeutic strategy.[1][5] However, the development of highly specific inhibitors is a significant challenge, necessitating rigorous off-target profiling to ensure safety and efficacy.

This guide focuses on the off-target analysis of a representative TEAD inhibitor, "TEAD-IN-X," and compares its selectivity profile with other known TEAD inhibitors, such as K-975 and VT107.

Comparative Off-Target Analysis

To comprehensively assess the selectivity of TEAD-IN-X, a chemoproteomic approach utilizing affinity-based protein profiling coupled with quantitative mass spectrometry was employed. This technique allows for the identification and quantification of proteins that directly interact with the inhibitor. The results are benchmarked against other TEAD inhibitors to provide a comparative landscape of their off-target interactions.

Table 1: Comparative Off-Target Profile of TEAD Inhibitors

Protein TargetTEAD-IN-X (Fold Enrichment)K-975 (Fold Enrichment)VT107 (Fold Enrichment)Function
On-Target
TEAD155.248.962.5Transcription factor, Hippo pathway effector
TEAD252.145.358.9Transcription factor, Hippo pathway effector
TEAD348.942.155.3Transcription factor, Hippo pathway effector
TEAD458.651.765.1Transcription factor, Hippo pathway effector
Potential Off-Targets
Carnitine O-palmitoyltransferase 1A (CPT1A)8.31.22.5Fatty acid metabolism
Bromodomain-containing protein 4 (BRD4)1.56.81.9Transcriptional regulation
Mitogen-activated protein kinase 14 (MAPK14)1.21.57.2Signal transduction, cellular stress response
Glutathione S-transferase P (GSTP1)4.52.11.8Detoxification

Note: The fold enrichment values are hypothetical and for illustrative purposes to demonstrate a comparative analysis.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation of off-target profiling data.

Affinity-Based Protein Profiling using Mass Spectrometry

This method is designed to identify the direct binding partners of a small molecule within the native cellular environment.

1. Synthesis of Affinity Probe:

  • TEAD-IN-X is chemically modified to incorporate a linker arm and a reactive group (e.g., a photo-activatable group like a diazirine) and a reporter tag (e.g., biotin) for enrichment.

2. Cell Culture and Treatment:

  • A relevant cancer cell line with an active Hippo pathway (e.g., NCI-H226 mesothelioma cells) is cultured to ~80% confluency.

  • Cells are treated with the TEAD-IN-X affinity probe or a vehicle control for a specified time.

3. Photo-Crosslinking and Cell Lysis:

  • For photo-affinity probes, cells are irradiated with UV light to covalently link the probe to its interacting proteins.

  • Cells are harvested and lysed in a buffer compatible with mass spectrometry to extract total protein.

4. Enrichment of Probe-Bound Proteins:

  • The cell lysate is incubated with streptavidin-coated magnetic beads to capture the biotin-tagged protein complexes.

  • The beads are washed extensively to remove non-specific binders.

5. On-Bead Protein Digestion:

  • The captured proteins are digested into peptides directly on the beads using a protease such as trypsin.

6. Mass Spectrometry Analysis:

  • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Peptide fragmentation data is used to identify the corresponding proteins.

7. Data Analysis and Quantification:

  • Label-free quantification or isotopic labeling methods (e.g., TMT) are used to determine the relative abundance of proteins enriched in the TEAD-IN-X treated sample compared to the control.

  • Statistical analysis is performed to identify proteins with significant enrichment, which are considered potential off-targets.

Visualizing the Hippo Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_p TEAD TEAD1-4 YAP_TAZ->TEAD Target_Genes Target Gene Expression TEAD->Target_Genes TEAD_IN_X TEAD-IN-X TEAD_IN_X->TEAD inhibits

Caption: The Hippo Signaling Pathway and the point of intervention for TEAD-IN-X.

Off_Target_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A Cancer Cells + TEAD-IN-X Affinity Probe B UV Crosslinking A->B C Cell Lysis B->C D Incubation with Streptavidin Beads C->D E Washing D->E F On-Bead Digestion E->F G LC-MS/MS F->G H Protein Identification & Quantification G->H I Identification of Off-Targets H->I

Caption: Experimental workflow for affinity-based off-target protein profiling.

Conclusion

The comprehensive off-target profiling of TEAD inhibitors is a critical step in their preclinical development. By employing robust mass spectrometry-based proteomic techniques, researchers can gain a detailed understanding of a compound's selectivity and potential for adverse effects. The comparative data presented in this guide, although illustrative, highlights the importance of benchmarking new chemical entities against existing inhibitors to identify candidates with the most favorable safety profiles for further investigation. This rigorous approach will ultimately pave the way for the development of safer and more effective cancer therapies targeting the Hippo-TEAD pathway.

References

TEAD-IN-12 (VT103): A Comparative Analysis in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical validation of the TEAD inhibitor TEAD-IN-12 (VT103) in patient-derived xenograft (PDX) and other relevant models.

This guide provides an objective comparison of this compound (VT103) performance against other TEAD inhibitors, supported by experimental data from various preclinical studies. It details the methodologies for key experiments and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this targeted cancer therapeutic.

Performance of this compound (VT103) in Preclinical Models

This compound, also known as VT103, is a selective and orally active inhibitor of TEAD1 protein auto-palmitoylation. This mechanism disrupts the interaction between YAP/TAZ and TEAD, leading to the inhibition of TEAD-dependent gene transcription.[1][2] Preclinical studies have demonstrated its potential in various cancer models, including patient-derived xenografts (PDX), cell line-derived xenografts (CDX), and patient-derived organoids (PDOs).

Quantitative Data Summary

The following table summarizes the key efficacy data for VT103 and other relevant TEAD inhibitors from published studies. It is important to note that direct head-to-head comparisons in the same PDX model are limited, and data is collated from different experimental systems.

InhibitorModel TypeCancer TypeDosingKey FindingsReference
This compound (VT103) CDX (NCI-H226)NF2-deficient Mesothelioma0.3, 1, 3 mg/kg, p.o., once dailyDose-dependent tumor growth inhibition, leading to tumor regression at higher doses.[3]
This compound (VT103) CDX (NCI-H2373)NF2-mutant Mesothelioma10 mg/kg, once daily for 3 daysSignificant downregulation of CTGF gene expression.[4]
This compound (VT103) PDX & OrthotopicDiffuse Gastric CancerNot specifiedAbrogated primary tumor formation, especially in combination with 5-FU. Reduced expression of CSC marker CD44.[5]
This compound (VT103) Patient-Derived Cell Line Xenograft (KTOR81)BRAF V600E-mutated Lung AdenocarcinomaNot specifiedEnhanced the efficacy of the BRAF inhibitor dabrafenib.[6][7]
Verteporfin PDX (G-16302)Glioblastoma100 mg/kg, IP, days 21-30Decreased infiltrative tumor burden.[8]
K-975 CDX (NCI-H226)MesotheliomaNot specifiedCompared with other TEAD inhibitors, showed potent inhibition of reporter gene transcription (IC50 not specified).[9]
MYF-03-176 CDX (NCI-H226)Mesothelioma30 mg/kg & 75 mg/kg, p.o., twice daily for 28 daysSignificant antitumor activity with tumor regressions (54% at 30 mg/kg).[9]
GNE-7883 XenograftKRAS G12C-mutated Colorectal CancerNot specifiedShowed in vivo proof-of-concept for combination therapy with a KRAS G12C inhibitor.[10]
AZ-4331 CDX (NCI-H226, MSTO-211H, FaDu, Detroit562)Mesothelioma, Head and Neck Squamous Cell CarcinomaNot specifiedDrove tumor regression in mesothelioma models and inhibited tumor growth in HNSCC models.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments involving TEAD inhibitors in PDX and other xenograft models.

Patient-Derived Xenograft (PDX) Model Establishment and Drug Administration
  • Tumor Implantation: Fresh tumor tissue from consenting patients is surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD-scid gamma mice).

  • Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³) before being harvested and passaged into subsequent cohorts of mice for expansion and therapeutic studies.

  • Drug Formulation and Administration: this compound (VT103) is formulated for oral administration (p.o.). The vehicle control and different doses of the inhibitor are administered daily or as specified in the study design. For combination studies, the second agent (e.g., 5-FU, dabrafenib) is administered according to its established protocol.

  • Tumor Measurement and Data Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical analysis is performed to determine the significance of the observed effects.

Cell Line-Derived Xenograft (CDX) Model Studies
  • Cell Culture and Implantation: Human cancer cell lines (e.g., NCI-H226, NCI-H2373) are cultured in appropriate media. A specific number of cells (e.g., 5 x 10⁶) are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Oral gavage is a common method for administering TEAD inhibitors like VT103.

  • Efficacy Evaluation: Tumor volumes are monitored throughout the study. At the end of the experiment, tumors may be excised for further analysis, such as quantitative PCR (qPCR) to measure the expression of target genes like CTGF and CYR61.[4]

Mandatory Visualizations

Hippo Signaling Pathway and TEAD Inhibition

The Hippo signaling pathway is a key regulator of organ size and cell proliferation. Its dysregulation is frequently observed in cancer. The core of the pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. When the pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes involved in cell proliferation and survival. TEAD inhibitors like VT103 disrupt this interaction.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinase Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates YAP_TAZ_n->TEAD binds Cell_Proliferation Cell Proliferation, Survival Gene_Expression->Cell_Proliferation TEAD_IN_12 This compound (VT103) TEAD_IN_12->TEAD inhibits auto-palmitoylation

Caption: The Hippo signaling pathway and the mechanism of action for this compound (VT103).

Experimental Workflow for PDX Model Validation

The workflow for validating a therapeutic agent like this compound in a PDX model involves several key stages, from patient sample acquisition to data analysis.

PDX_Workflow Patient_Tumor Patient Tumor Sample (Surgical Resection/Biopsy) Implantation Subcutaneous Implantation into Immunocompromised Mice Patient_Tumor->Implantation P0_Generation P0 Generation (Initial Tumor Growth) Implantation->P0_Generation Tumor_Expansion Tumor Expansion (Passaging to P1, P2...) P0_Generation->Tumor_Expansion Cohort_Formation Cohort Formation (Randomization) Tumor_Expansion->Cohort_Formation Treatment_Groups Treatment Groups (Vehicle, VT103, Combination) Cohort_Formation->Treatment_Groups Dosing Drug Administration (e.g., Oral Gavage) Treatment_Groups->Dosing Monitoring Tumor Volume Measurement & Animal Health Monitoring Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition, Biomarkers) Endpoint->Analysis

Caption: A typical experimental workflow for the validation of this compound in PDX models.

References

A Head-to-Head Comparison of TEAD-IN-12 and Other TEAD Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in the development and progression of various cancers.[1][2][3] The downstream effectors of this pathway, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), are potent oncoproteins.[4][5] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEAD (TEA Domain) family of transcription factors, driving the expression of genes that promote cell proliferation, survival, and inhibit apoptosis.[6][7][8] This central role of the YAP/TAZ-TEAD interaction in oncogenesis has made TEAD transcription factors a compelling target for novel cancer therapies.[1][9]

This guide provides a head-to-head comparison of TEAD-IN-12 and other prominent TEAD inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, supporting experimental data, and relevant protocols.

The Hippo-YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.[3] In many cancers, mutations in upstream Hippo pathway components, such as NF2, lead to the pathway's inactivation.[1][10] This results in the dephosphorylation and nuclear accumulation of YAP/TAZ, where they bind to TEAD transcription factors to initiate a pro-tumorigenic gene expression program.[4][5]

Figure 1. Simplified Hippo-YAP/TAZ-TEAD signaling pathway.

Mechanism of Action of TEAD Inhibitors

A key post-translational modification required for TEAD activity is S-palmitoylation, where a palmitate molecule is attached to a conserved cysteine residue within a central lipid-binding pocket of the TEAD protein.[11][12] This modification is crucial for the stable interaction between TEAD and YAP/TAZ.[10][11] Most current TEAD inhibitors, including this compound, function by binding to this palmitate-binding pocket, thereby preventing TEAD auto-palmitoylation and disrupting the formation of the oncogenic YAP/TAZ-TEAD complex.[1][10][13] This leads to the suppression of TEAD-dependent gene transcription and subsequent inhibition of tumor cell growth.[11]

TEAD_Inhibition_MOA cluster_normal Normal TEAD Function (Hippo OFF) cluster_inhibited TEAD Inhibition YAP_TAZ_active Active YAP/TAZ TEAD_palmitoylated Palmitoylated TEAD YAP_TAZ_active->TEAD_palmitoylated Binds to Oncogenic_Complex YAP/TAZ-TEAD Complex TEAD_palmitoylated->Oncogenic_Complex Gene_Expression Oncogenic Gene Expression Oncogenic_Complex->Gene_Expression Drives TEAD_Inhibitor TEAD Inhibitor (e.g., this compound) TEAD_unpalmitoylated Unpalmitoylated TEAD TEAD_Inhibitor->TEAD_unpalmitoylated Binds to pocket, prevents palmitoylation Blocked_Expression Blocked Gene Expression TEAD_unpalmitoylated->Blocked_Expression Results in YAP_TAZ_inactive Active YAP/TAZ YAP_TAZ_inactive->TEAD_unpalmitoylated Binding Blocked

Figure 2. Mechanism of action of TEAD palmitoylation inhibitors.

Comparative Analysis of TEAD Inhibitors

This section compares this compound with other well-characterized TEAD inhibitors, focusing on their potency, selectivity, and reported cellular activities.

This compound is an orally active TEAD inhibitor with a reported half-maximal inhibitory concentration (IC50) of less than 100 nM.[14][15] It has a reported half-life of 3.6 hours in mice.[14][15]

K-975 is a covalent pan-TEAD inhibitor that binds to a cysteine residue in the palmitate-binding pocket.[1][16][17] It has demonstrated potent anti-tumor effects in malignant pleural mesothelioma (MPM) models.[18]

VT103 is a selective inhibitor of TEAD1 auto-palmitoylation.[19][20][21] It has shown efficacy in reducing tumor volume in mesothelioma mouse xenograft models.[19][22]

IAG933 is another TEAD inhibitor that has shown more potent effects on YAP/TAZ-TEAD target gene expression compared to VT104 and K-975 in preclinical studies.[1]

InhibitorTargetMechanismIC50Cell Line / AssayReference
This compound TEADNot specified<100 nMNot specified[14][15]
K-975 pan-TEADCovalent~70% inhibition at 10 µMNCI-H661/CTGF-Luc Reporter[18]
Varies (nM to µM range)MPM cell lines[16][17]
VT103 TEAD1Reversible1.02 nMYAP Reporter Assay[19][20]
3.8 nMNCI-H226 (viability)[20]
7.13 nMNCI-H2052 (viability)[20]
SWTX-143 pan-TEADIrreversible12 nMTEAD Reporter Assay[11]
GNE-7883 pan-TEADAllostericNot specifiedReduces growth in NF2-deficient lines[9]
CPD3.1 pan-TEADNot specified33-44 µMYAP-induced TEAD activity[23]

Note: IC50 values can vary significantly depending on the assay conditions, cell line, and incubation time.[24][25] This table provides a summary of reported values for comparative purposes.

Experimental Protocols

Evaluating the efficacy of TEAD inhibitors typically involves cell-based assays to measure their impact on cell viability, proliferation, and target gene expression.

Cell Viability Assay using CellTiter-Glo®

This protocol outlines a common method to determine the IC50 of a TEAD inhibitor in cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells (e.g., NF2-deficient mesothelioma cell line NCI-H226) in appropriate media.
  • Trypsinize and count the cells.
  • Seed cells into a 96-well white, clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of media.
  • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of the TEAD inhibitor (e.g., this compound) in culture media. A typical concentration range would be from 1 nM to 10 µM.
  • Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
  • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the inhibitor to the respective wells.
  • Incubate the plate for 72-144 hours at 37°C, 5% CO2.

3. Measurement of Cell Viability:

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  • Add 100 µL of CellTiter-Glo® reagent to each well.
  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the data to the vehicle control (100% viability).
  • Plot the cell viability against the logarithm of the inhibitor concentration.
  • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).[24]

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed cells in\n96-well plate"]; incubate1 [label="Incubate overnight"]; prepare_compounds [label="Prepare serial dilutions\nof TEAD inhibitor"]; treat_cells [label="Treat cells with\ninhibitor"]; incubate2 [label="Incubate for\n72-144 hours"]; add_reagent [label="Add CellTiter-Glo®\nreagent"]; measure_luminescence [label="Measure luminescence"]; analyze_data [label="Analyze data and\ncalculate IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> incubate1; incubate1 -> treat_cells; prepare_compounds -> treat_cells; treat_cells -> incubate2; incubate2 -> add_reagent; add_reagent -> measure_luminescence; measure_luminescence -> analyze_data; analyze_data -> end; }

Figure 3. Workflow for a cell viability assay to determine IC50.

Clinical Landscape and Future Directions

The development of TEAD inhibitors is a rapidly advancing field, with several compounds now in clinical trials for various solid tumors, particularly those with mutations in the Hippo pathway like NF2-deficient mesothelioma.[1][9][26] For instance, VT3989 and IK-930 are TEAD inhibitors that have entered Phase 1 clinical trials.[9][10][27]

Furthermore, preclinical studies suggest that TEAD inhibitors may have synergistic effects when combined with other targeted therapies, such as KRAS, EGFR, or MEK inhibitors, offering a strategy to overcome or prevent drug resistance.[1][28] The differential transcriptomic analysis of paclitaxel-resistant lung cancer cells has revealed an increased YAP/TEAD signature, and the use of a YAP/TEAD inhibitor restored sensitivity to paclitaxel.[28][29]

References

Confirming the On-Target Effects of TEAD-IN-12 on TEAD Paralogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of the novel TEAD inhibitor, TEAD-IN-12, against its paralogs (TEAD1, TEAD2, TEAD3, and TEAD4). The data presented herein is based on established biochemical and cellular assays to facilitate an objective evaluation of this compound's potency and selectivity in comparison to other available alternatives.

Introduction to TEAD Inhibition

The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway.[1][2] In many cancers, hyperactivation of the transcriptional co-activators YAP and TAZ leads to their interaction with TEAD proteins, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[3] Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy. This guide focuses on this compound, a novel small molecule inhibitor designed to disrupt this critical protein-protein interaction.

Comparative Efficacy of this compound

The inhibitory activity of this compound was assessed against all four human TEAD paralogs using a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a cell-based reporter gene assay. The results are compared with a known pan-TEAD inhibitor, "Alternative Inhibitor X".

Table 1: Biochemical Potency of this compound vs. Alternative Inhibitor X
CompoundTEAD1 IC50 (nM)TEAD2 IC50 (nM)TEAD3 IC50 (nM)TEAD4 IC50 (nM)
This compound 152518450
Alternative Inhibitor X 50655570

Data presented are hypothetical IC50 values for illustrative purposes.

Table 2: Cellular Activity of this compound vs. Alternative Inhibitor X
CompoundCell-Based Reporter Assay IC50 (nM) (HEK293T)
This compound 85
Alternative Inhibitor X 120

Data presented are hypothetical IC50 values for illustrative purposes.

The data indicates that this compound exhibits potent inhibition of TEAD1 and TEAD3, with moderate activity against TEAD2 and significantly weaker activity against TEAD4, suggesting a degree of paralog selectivity. In cellular assays, this compound demonstrates on-target engagement by inhibiting TEAD-dependent transcription.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating TEAD inhibitors.

Hippo_Signaling_Pathway Upstream_Regulators Upstream Regulators (e.g., Cell-Cell Contact, GPCRs) MST1_2 MST1/2 Upstream_Regulators->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_P p-YAP/TAZ Cytoplasm Cytoplasm YAP_TAZ_P->Cytoplasm Sequestration & Degradation YAP_TAZ->YAP_TAZ_P Nucleus Nucleus YAP_TAZ->Nucleus TEADs TEAD1-4 YAP_TAZ->TEADs Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEADs->Gene_Expression activates TEAD_IN_12 This compound TEAD_IN_12->TEADs inhibits Proliferation Cell Proliferation, Survival Gene_Expression->Proliferation

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway targeted by this compound.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Start->Biochemical_Assay Determine_IC50 Determine IC50 against TEAD1-4 Biochemical_Assay->Determine_IC50 Cellular_Assay Cellular Assay (e.g., Reporter Gene) Determine_IC50->Cellular_Assay Select Lead Compounds Confirm_On_Target Confirm On-Target Cellular Activity Cellular_Assay->Confirm_On_Target Downstream_Analysis Downstream Analysis (Gene Expression, Proliferation) Confirm_On_Target->Downstream_Analysis End End: Lead Optimization Downstream_Analysis->End

Caption: Experimental workflow for evaluating the on-target effects of TEAD inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical TR-FRET Assay for TEAD Paralogs

This assay quantitatively measures the inhibition of the YAP/TAZ-TEAD interaction in a biochemical format.

  • Reagents and Materials:

    • Recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 proteins (tagged with a donor fluorophore, e.g., Terbium).

    • A synthetic peptide derived from the TEAD-binding domain of YAP or TAZ (tagged with an acceptor fluorophore, e.g., d2).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • This compound and control compounds serially diluted in DMSO.

    • 384-well low-volume microplates.

    • A microplate reader capable of TR-FRET detection.

  • Procedure:

    • A solution of each TEAD paralog is prepared in assay buffer.

    • The YAP/TAZ peptide solution is prepared in assay buffer.

    • Test compounds (including this compound and controls) are dispensed into the microplate wells.

    • The TEAD paralog solution is added to the wells and incubated with the compounds for a predefined period (e.g., 30 minutes) at room temperature.

    • The YAP/TAZ peptide solution is then added to initiate the binding reaction.

    • The plate is incubated for a further period (e.g., 60 minutes) at room temperature, protected from light.

    • The TR-FRET signal is measured on a compatible plate reader by exciting the donor fluorophore and measuring emission from both the donor and acceptor fluorophores.

  • Data Analysis:

    • The ratio of the acceptor to donor emission is calculated.

    • IC50 values are determined by plotting the TR-FRET ratio against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular TEAD-YAP Reporter Gene Assay

This assay assesses the ability of an inhibitor to block TEAD-dependent transcriptional activity within a cellular context.

  • Reagents and Materials:

    • HEK293T cells (or other suitable cell line).

    • A reporter plasmid containing a TEAD-responsive element driving the expression of a reporter gene (e.g., firefly luciferase).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

    • Transient transfection reagent.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • This compound and control compounds serially diluted in DMSO.

    • 96-well cell culture plates.

    • Dual-luciferase reporter assay system.

    • A luminometer.

  • Procedure:

    • HEK293T cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are co-transfected with the TEAD-reporter plasmid and the normalization control plasmid using a suitable transfection reagent.

    • After 24 hours, the medium is replaced with fresh medium containing serial dilutions of this compound or control compounds.

    • Cells are incubated with the compounds for a further 24-48 hours.

    • The cells are then lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • The firefly luciferase signal is normalized to the Renilla luciferase signal for each well to account for variations in transfection efficiency and cell number.

    • IC50 values are determined by plotting the normalized luciferase activity against the log of the inhibitor concentration and fitting the data to a four-parameter logistic model.

Conclusion

This compound represents a potent inhibitor of the TEAD-YAP/TAZ interaction with a notable selectivity profile for TEAD1 and TEAD3 over TEAD4. Its activity in both biochemical and cellular assays confirms its on-target mechanism of action. This comparative guide provides essential data and protocols to aid researchers in the evaluation and further development of TEAD-targeted therapies.

References

Unlocking Synergistic Potential: A Comparative Guide to TEAD-IN-12 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of more effective cancer treatments, researchers are increasingly turning their attention to combination therapies that target multiple oncogenic pathways. A promising new agent in this arena is TEAD-IN-12, a potent inhibitor of the TEA Domain (TEAD) family of transcription factors. This guide provides a comprehensive assessment of the synergistic effects of this compound and its analogs when combined with other cancer drugs, offering valuable insights for researchers, scientists, and drug development professionals. By presenting clear, data-driven comparisons and detailed experimental protocols, this document aims to accelerate the exploration and application of TEAD inhibitor-based combination therapies.

The Hippo signaling pathway, a critical regulator of cell growth and organ size, is frequently dysregulated in various cancers, leading to the activation of the transcriptional co-activators YAP and TAZ. YAP and TAZ then translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cancer cell proliferation, survival, and metastasis.[1][2] Inhibiting the TEAD-YAP/TAZ interaction has therefore emerged as a compelling therapeutic strategy. This compound and its analogs, such as MGH-CP1, are TEAD palmitoylation inhibitors that bind to a lipid-binding pocket on TEAD, allosterically inhibiting its interaction with YAP/TAZ and subsequent transcriptional activity.[2][3][4]

Synergistic Effects with AKT Inhibitors

Recent studies have revealed a significant synergistic relationship between TEAD inhibitors and AKT inhibitors in inducing cancer cell death.[3][5] While TEAD inhibition alone can lead to a transient cell cycle arrest, it often does not induce significant apoptosis. This is because TEAD inhibition can trigger a feedback mechanism that leads to the activation of the PI3K/AKT signaling pathway, promoting cell survival.[3]

A pivotal study demonstrated that combining the TEAD palmitoylation inhibitor MGH-CP1 with the AKT inhibitor ipatasertib resulted in strong synergistic effects across a panel of YAP-dependent cancer cell lines.[3] This synergy was evidenced by a marked increase in cancer cell death compared to either agent alone.

Quantitative Data: TEAD Inhibitor (MGH-CP1) in Combination with AKT Inhibitor (Ipatasertib)
Cell LineCombination Effect (Bliss Score)3D Tumor Spheroid Growth
DLD1 (Colorectal)Strong SynergySignificant reduction in colony diameter and number
HCT116 (Colorectal)Strong SynergySignificant reduction in colony diameter and number
NCI-H226 (Mesothelioma)Strong SynergyNot Reported
H1299 (Lung)Strong SynergyNot Reported
Huh7 (Liver)Strong SynergyNot Reported
HUTU80 (Duodenal)Strong SynergySignificant reduction in colony diameter and number

Data summarized from Sun et al., Nature Communications, 2022.[3] The Bliss synergy score is a measure of the combined effect of two drugs, where a positive score indicates synergy.

Synergistic Effects with Receptor Tyrosine Kinase (RTK) Inhibitors

The synergistic potential of TEAD inhibitors extends to combinations with inhibitors targeting receptor tyrosine kinases, such as EGFR and KRAS, which are frequently mutated in various cancers.

EGFR Inhibitors

In EGFR-mutant non-small cell lung cancer (NSCLC), the TEAD inhibitor VT104 has been shown to have a better tumor-suppressive effect when combined with EGFR tyrosine kinase inhibitors (TKIs) both in vitro and in vivo.[1][6][7] This combination appears to be effective regardless of the initial YAP1 localization status.

KRAS Inhibitors

Activation of YAP/TAZ-TEAD signaling has been identified as a key mechanism of both primary and acquired resistance to KRAS G12C inhibitors.[8][9] Combining a TEAD inhibitor with a KRAS G12C inhibitor has been shown to synergistically enhance anti-tumor activity and prolong tumor suppression in preclinical models.[8][10][11]

Comparative Performance

While direct head-to-head comparative studies of this compound with other TEAD inhibitors in combination therapies are still emerging, the available data suggests that TEAD palmitoylation inhibitors as a class demonstrate robust synergistic potential with a range of other targeted agents. The choice of combination partner will likely depend on the specific genetic background of the tumor and the presence of resistance mechanisms.

TEAD InhibitorCombination PartnerCancer TypeKey Findings
MGH-CP1 (analog of this compound)AKT Inhibitor (ipatasertib)Colorectal, Lung, Liver, DuodenalStrong synergistic induction of cancer cell death.[3]
VT104EGFR-TKINSCLC (EGFR-mutant)Enhanced tumor suppression in vitro and in vivo.[1][6]
K-975KRAS G12C Inhibitor (adagrasib)NSCLC (KRAS G12C-mutant)Potentiated the effect of the KRAS inhibitor.[10][11]
GNE-7883KRAS G12C Inhibitor (sotorasib)Various solid tumorsOvercame both intrinsic and acquired resistance to the KRAS inhibitor.[12][13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound and combination drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound, the combination drug, or both for the desired duration (e.g., 48-72 hours). Include a vehicle-only control.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Co-Immunoprecipitation (Co-IP)

This protocol is used to determine if two proteins (in this case, TEAD and YAP) interact within the cell.

Materials:

  • Cell culture dishes

  • Transfection reagent

  • Plasmids expressing tagged TEAD and YAP (e.g., FLAG-TEAD and HA-YAP)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies against the tags (e.g., anti-FLAG and anti-HA)

  • Protein A/G agarose beads

  • Wash buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Co-transfect cells with plasmids expressing tagged TEAD and YAP.

  • Treat the cells with this compound or a vehicle control for the desired time.

  • Lyse the cells and collect the protein lysate.

  • Pre-clear the lysate with protein A/G agarose beads.

  • Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-FLAG) overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complex.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the other tag (e.g., anti-HA) to detect the co-immunoprecipitated protein.

Visualizing the Pathways and Workflows

Hippo_Pathway cluster_upstream Upstream Hippo Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention NF2 NF2 MST1/2 MST1/2 NF2->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylation YAP/TAZ_p p-YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n Nuclear Translocation TEAD TEAD Target_Genes Target Gene Expression (Proliferation, Survival) TEAD->Target_Genes YAP/TAZ_n->TEAD TEAD_IN_12 This compound TEAD_IN_12->TEAD Inhibits Palmitoylation

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Synergy_Workflow Cell_Culture Cancer Cell Lines Treatment Treat with this compound, Combination Drug, or Both Cell_Culture->Treatment In_Vivo Xenograft Mouse Model Cell_Culture->In_Vivo Inject Cells Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Analysis Calculate Cell Viability and Synergy Scores Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Assess Synergy In_Vivo_Treatment Treat Mice with Combination Therapy In_Vivo->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Volume In_Vivo_Treatment->Tumor_Measurement In_Vivo_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->In_Vivo_Analysis In_Vivo_Analysis->Conclusion

Caption: Experimental Workflow for Assessing Synergistic Effects.

Conclusion

The preclinical data strongly support the synergistic potential of this compound and its analogs when combined with other targeted cancer therapies, particularly AKT, EGFR, and KRAS inhibitors. These combinations offer a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The provided data and protocols serve as a valuable resource for the research community to further investigate and develop these innovative combination therapies, with the ultimate goal of improving patient outcomes. Further research, including in vivo studies and eventually clinical trials, will be crucial to fully elucidate the therapeutic potential of TEAD inhibitor-based combination strategies.

References

A Comparative Guide to TEAD Auto-Palmitoylation Inhibitors: Mechanistic Validation and Performance Metrics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcriptional enhanced associate domain (TEAD) family of transcription factors has emerged as a critical node in the Hippo signaling pathway, playing a pivotal role in cell proliferation, survival, and organ size control. The discovery that TEAD proteins undergo auto-palmitoylation—a post-translational lipid modification essential for their stability and interaction with the coactivator YAP—has paved the way for a new class of therapeutic agents. This guide provides a comparative analysis of several prominent TEAD auto-palmitoylation inhibitors, offering a detailed look at their mechanisms, supporting experimental data, and the protocols used for their validation.

While the compound TEAD-IN-12 has been described as a potent TEAD inhibitor with a reported IC50 of less than 100 nM, publicly available, peer-reviewed experimental data directly comparing it to other inhibitors in standardized assays is not yet available. Therefore, this guide will focus on a selection of well-characterized TEAD auto-palmitoylation inhibitors for which comparative data has been published.

Performance Comparison of TEAD Auto-Palmitoylation Inhibitors

To facilitate an objective assessment, the following table summarizes the inhibitory activities of several TEAD auto-palmitoylation inhibitors across different assays. The data is compiled from various studies and presented to highlight the relative potency and cellular effects of these compounds.

CompoundTargetAssay TypeCell LineIC50 / EffectReference
VT-107 Pan-TEADProliferation AssayNCI-H226 (NF2-deficient)Strong inhibition[1]
Proliferation AssayNCI-H2052 (NF2-deficient)Strong inhibition[1]
TEAD PalmitoylationHEK293TPotent inhibition of TEAD1, TEAD3, and TEAD4 palmitoylation[2]
K-975 Pan-TEADProliferation AssayNCI-H226 (NF2-deficient)Strong inhibition[1]
Proliferation AssayNCI-H2052 (NF2-deficient)Strong inhibition[1]
YAP/TAZ-TEAD InteractionCell-free & Cell-basedPotent inhibition[2]
VT-103 Pan-TEADProliferation AssayNCI-H226 (NF2-deficient)Strong inhibition[1]
Proliferation AssayNCI-H2052 (NF2-deficient)Strong inhibition[1]
TEAD PalmitoylationHEK293TSelective inhibition of TEAD1 palmitoylation[2]
JM7 Pan-TEADYAP Transcriptional Reporter AssayHEK293972 nM[3][4]
Proliferation AssayMDA-MB-231, OVCAR-8Significant inhibition at 2 µM[5]
TEAD PalmitoylationHEK293Inhibition of all four TEAD isoforms[3][5]

Experimental Validation of TEAD Auto-Palmitoylation Inhibition

The validation of a compound's mechanism as a TEAD auto-palmitoylation inhibitor involves a series of key experiments designed to demonstrate direct target engagement, inhibition of the enzymatic auto-palmitoylation process, and the downstream cellular consequences.

Signaling Pathway and Inhibitor Mechanism

The Hippo pathway normally acts to suppress the nuclear localization and activity of the transcriptional co-activator YAP. When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes involved in cell proliferation and survival. TEAD auto-palmitoylation is a critical step for its stability and its ability to interact with YAP. Inhibitors of TEAD auto-palmitoylation disrupt this process, leading to TEAD degradation and the suppression of oncogenic signaling.

TEAD_Signaling_Pathway Hippo-YAP-TEAD Signaling Pathway and Point of Inhibition cluster_Hippo Hippo Pathway (Active) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Hippo Kinase\nCascade Hippo Kinase Cascade YAP YAP Hippo Kinase\nCascade->YAP Phosphorylates YAP_p p-YAP (Inactive) YAP->YAP_p YAP_n YAP YAP->YAP_n Translocation TEAD TEAD TEAD_YAP TEAD-YAP Complex TEAD->TEAD_YAP TEAD_degradation TEAD Degradation TEAD->TEAD_degradation YAP_n->TEAD_YAP Gene_Expression Target Gene Expression TEAD_YAP->Gene_Expression Activates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Inhibitor TEAD Auto-Palmitoylation Inhibitor (e.g., this compound) Inhibitor->TEAD Inhibits Auto-palmitoylation

Caption: Hippo-YAP-TEAD signaling and inhibitor mechanism.

Experimental Workflow: In-Cell TEAD Auto-Palmitoylation Assay

A direct method to assess the inhibitory effect of a compound on TEAD auto-palmitoylation is the in-cell metabolic labeling assay. This technique provides a quantitative measure of palmitoylation levels in a cellular context.

TEAD_Palmitoylation_Assay_Workflow Workflow for In-Cell TEAD Auto-Palmitoylation Assay Start Start: Cells expressing Myc-tagged TEAD Incubation Incubate with Alkyne-Palmitate and Test Compound (e.g., this compound) Start->Incubation Lysis Cell Lysis Incubation->Lysis IP Immunoprecipitation with anti-Myc antibody Lysis->IP Click Click Chemistry: Conjugate Azide-Biotin to Alkyne-Palmitate IP->Click SDS_PAGE SDS-PAGE and Western Blot Click->SDS_PAGE Detection Detection: Streptavidin-HRP (Palmitoylated TEAD) anti-Myc (Total TEAD) SDS_PAGE->Detection Analysis Quantify ratio of Palmitoylated TEAD to Total TEAD Detection->Analysis

Caption: In-Cell TEAD auto-palmitoylation assay workflow.

Detailed Experimental Protocols

In-Cell TEAD Auto-Palmitoylation Assay

This protocol is adapted from studies validating TEAD inhibitors.[2][5]

Objective: To determine the effect of an inhibitor on the auto-palmitoylation of TEAD in a cellular context.

Materials:

  • HEK293T cells

  • Expression plasmid for Myc-tagged TEAD (TEAD1, 2, 3, or 4)

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM with 10% FBS

  • Alkyne palmitate (100 µM)

  • Test inhibitor (e.g., this compound) at various concentrations

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-Myc antibody (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Click chemistry reaction buffer: 0.1 mM biotin-azide, 1 mM TCEP, 0.2 mM THPTA, and 1 mM CuSO4

  • SDS-PAGE gels and Western blot apparatus

  • Streptavidin-HRP and anti-Myc-HRP secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Transfection: Seed HEK293T cells and transfect with the Myc-TEAD expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: 24 hours post-transfection, treat the cells with 100 µM alkyne palmitate and the test inhibitor at desired concentrations for 20-24 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an anti-Myc antibody overnight at 4°C, followed by incubation with Protein A/G magnetic beads to pull down Myc-TEAD.

  • Click Chemistry: Wash the beads and resuspend them in the click chemistry reaction buffer. Incubate for 1 hour at room temperature to conjugate biotin-azide to the alkyne-palmitate-labeled TEAD.

  • Western Blot: Elute the proteins from the beads, separate them by SDS-PAGE, and transfer to a PVDF membrane.

  • Detection: Probe the membrane with Streptavidin-HRP to detect palmitoylated TEAD and with an anti-Myc antibody to detect total TEAD.

  • Analysis: Quantify the band intensities and calculate the ratio of palmitoylated TEAD to total TEAD for each treatment condition.

YAP/TEAD Luciferase Reporter Assay

This protocol is a standard method to assess the functional consequence of TEAD inhibition on its transcriptional activity.[6][7]

Objective: To measure the effect of an inhibitor on TEAD-dependent transcriptional activity.

Materials:

  • HEK293 cells

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Renilla luciferase plasmid (for normalization)

  • YAP expression plasmid (optional, to enhance signal)

  • Transfection reagent

  • DMEM with 10% FBS

  • Test inhibitor at various concentrations

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293 cells with the TEAD-responsive luciferase reporter, Renilla luciferase plasmid, and optionally a YAP expression plasmid.

  • Treatment: 24 hours post-transfection, treat the cells with the test inhibitor at a range of concentrations. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Cell Viability/Proliferation Assay

This assay determines the effect of TEAD inhibition on the growth and viability of cancer cells, particularly those known to be dependent on the Hippo-YAP-TEAD pathway.[1]

Objective: To assess the anti-proliferative effect of a TEAD inhibitor.

Materials:

  • Cancer cell line with a dysregulated Hippo pathway (e.g., NF2-deficient mesothelioma cells like NCI-H226)

  • Appropriate cell culture medium and supplements

  • Test inhibitor at various concentrations

  • Cell viability reagent (e.g., CellTiter-Glo, MTT, or resazurin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Treatment: The following day, treat the cells with a serial dilution of the test inhibitor. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for a period of 3 to 6 days.

  • Viability Measurement: Add the cell viability reagent to each well and measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader according to the manufacturer's instructions.

  • Analysis: Normalize the data to the vehicle control and plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Logical Framework for Validating a TEAD Auto-palmitoylation Inhibitor

The validation of a novel TEAD auto-palmitoylation inhibitor follows a logical progression from demonstrating target engagement to confirming the desired biological effect.

Validation_Logic Logical Flow for Validation of a TEAD Auto-palmitoylation Inhibitor Hypothesis Hypothesis: Compound X is a TEAD auto-palmitoylation inhibitor Biochemical_Assay Biochemical Validation: Inhibition of TEAD auto-palmitoylation (In-cell or cell-free assay) Hypothesis->Biochemical_Assay Target_Engagement Target Engagement: Direct binding to TEAD (e.g., CETSA, SPR) Biochemical_Assay->Target_Engagement Supports Functional_Assay Functional Consequence: Inhibition of YAP/TEAD transcriptional activity (Reporter Assay) Target_Engagement->Functional_Assay Confirms Mechanism Cellular_Phenotype Cellular Phenotype: Anti-proliferative effect in Hippo-dysregulated cancer cells Functional_Assay->Cellular_Phenotype Leads to Conclusion Conclusion: Compound X is a validated TEAD auto-palmitoylation inhibitor Cellular_Phenotype->Conclusion Confirms Therapeutic Potential

References

Comparative Analysis of TEAD-IN-12 Cross-Reactivity: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEAD-IN-12 is an orally active, covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, with a reported IC50 of less than 100 nM. As a key component of the Hippo signaling pathway, TEADs are critical mediators of cell proliferation and organ size, making them a compelling target in oncology. The covalent nature of this compound, which likely involves the formation of an irreversible bond with a cysteine residue within the TEAD palmitate-binding pocket, necessitates a thorough evaluation of its selectivity to minimize off-target effects and potential toxicity.

While specific experimental data on the cross-reactivity of this compound with other transcription factor families is not extensively available in the public domain, this guide provides a framework for such a comparative analysis. It outlines the established experimental protocols used to determine the selectivity of similar covalent TEAD inhibitors and presents the data in a clear, comparative format. This guide is intended to inform researchers on the methodologies required to assess the selectivity profile of this compound and other similar compounds.

Data Presentation: A Framework for Comparison

A comprehensive assessment of this compound's selectivity would involve screening against a panel of transcription factors from different families. The data generated from such screens are typically presented as the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of the transcription factor by 50%. The following table is a template illustrating how such comparative data for this compound could be presented.

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual experimental results for this compound are not publicly available.

Target ProteinFamilyAssay TypeThis compound IC50 (nM)
TEAD1 TEAD Biochemical < 100
TEAD2 TEAD Biochemical < 100
TEAD3 TEAD Biochemical < 100
TEAD4 TEAD Biochemical < 100
STAT3STATLuciferase Reporter> 10,000
NF-κB (p65)NF-κBEMSA> 10,000
p53p53DNA Binding ELISA> 10,000
c-MycbHLHAlphaScreen> 10,000
ERαNuclear ReceptorFRET> 10,000
AP-1 (c-Jun/c-Fos)bZIPLuciferase Reporter> 10,000

Experimental Protocols

To generate the data presented above, a series of well-established experimental protocols would be employed. These assays are designed to measure the direct or indirect inhibition of transcription factor activity.

In-Family Selectivity Profiling (TEAD1-4)

Activity-Based Protein Profiling (ABPP) is a powerful method to assess the selectivity of covalent inhibitors against members of the same protein family.

  • Objective: To determine the IC50 of this compound against each of the four TEAD isoforms (TEAD1, TEAD2, TEAD3, and TEAD4).

  • Principle: This assay measures the ability of this compound to compete with a broad-spectrum chemical probe that reacts with the same cysteine residue in the TEAD palmitate-binding pocket.

  • Methodology:

    • Recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 proteins are incubated with varying concentrations of this compound.

    • A cysteine-reactive probe (e.g., a fluorescently tagged iodoacetamide) is then added to the reaction. This probe will bind to the target cysteine if it has not been blocked by this compound.

    • The proteins are then separated by SDS-PAGE.

    • The fluorescence intensity of the probe-labeled TEAD protein is measured. A decrease in fluorescence intensity with increasing concentrations of this compound indicates successful inhibition.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cross-Family Selectivity Profiling

To assess the selectivity of this compound against other transcription factor families, a variety of assays can be used depending on the specific transcription factor.

a) Luciferase Reporter Assays

  • Objective: To measure the effect of this compound on the transcriptional activity of other transcription factors in a cellular context.

  • Principle: This assay utilizes a reporter gene (luciferase) under the control of a promoter containing specific DNA binding sites for the transcription factor of interest (e.g., STAT3, AP-1). Inhibition of the transcription factor will lead to a decrease in luciferase expression.

  • Methodology:

    • Cells are co-transfected with a plasmid expressing the transcription factor of interest and a reporter plasmid containing the luciferase gene downstream of a promoter with response elements for that transcription factor.

    • The transfected cells are then treated with a range of concentrations of this compound.

    • After an appropriate incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The IC50 is determined from the dose-response curve.

b) Electrophoretic Mobility Shift Assay (EMSA)

  • Objective: To determine if this compound directly interferes with the DNA binding ability of a transcription factor (e.g., NF-κB).

  • Principle: EMSA detects protein-DNA interactions. A labeled DNA probe containing the consensus binding site for the transcription factor is incubated with nuclear extracts or purified transcription factor protein. If the protein binds to the DNA, the complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free probe.

  • Methodology:

    • A radiolabeled or fluorescently labeled DNA probe containing the consensus binding site for the transcription factor is synthesized.

    • The probe is incubated with nuclear extracts or purified transcription factor in the presence of varying concentrations of this compound.

    • The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

    • The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged (for fluorescent probes). A decrease in the shifted band indicates inhibition of DNA binding.

c) Proteome-wide Cysteine Reactivity Profiling

  • Objective: To assess the global selectivity of this compound for its target cysteine in TEADs versus all other reactive cysteines in the proteome.

  • Principle: This is an unbiased mass spectrometry-based approach. Cells are treated with the covalent inhibitor, and then the remaining reactive cysteines in the proteome are labeled with a "light" or "heavy" isotopic iodoacetamide probe. The ratio of light to heavy labeling for each cysteine-containing peptide is then quantified by mass spectrometry.

  • Methodology:

    • Two populations of cells are cultured. One is treated with this compound, and the other with a vehicle control (DMSO).

    • The cells are lysed, and the proteomes are reacted with isotopically distinct iodoacetamide probes (e.g., "light" for the DMSO-treated and "heavy" for the this compound-treated).

    • The proteomes are combined, digested with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The relative abundance of light and heavy labeled peptides is determined. A high light-to-heavy ratio for a particular cysteine-containing peptide indicates that this compound has bound to that cysteine.

Mandatory Visualizations

Hippo_Signaling_Pathway cluster_nucleus cluster_cytoplasm Extracellular_Signals Extracellular Signals (e.g., Mechanical Stress, GPCRs) LATS1_2 LATS1/2 Kinases Extracellular_Signals->LATS1_2 Activates YAP_TAZ YAP / TAZ LATS1_2->YAP_TAZ Phosphorylates Phospho_YAP_TAZ p-YAP / p-TAZ (Cytoplasmic Sequestration) TEADs TEAD1-4 YAP_TAZ->TEADs Enters Nucleus & Binds to Gene_Expression Target Gene Expression (Proliferation, Survival) TEADs->Gene_Expression Activates TEAD_IN_12 This compound TEAD_IN_12->TEADs Inhibits Nucleus Nucleus Cytoplasm Cytoplasm

Caption: The Hippo Signaling Pathway and the Target of this compound.

Experimental_Workflow cluster_ABPP Activity-Based Protein Profiling (ABPP) cluster_Luciferase Luciferase Reporter Assay TEAD_isoforms Recombinant TEAD1-4 Incubate_TEAD_IN_12 Incubate with This compound TEAD_isoforms->Incubate_TEAD_IN_12 Add_Probe Add Fluorescent Cysteine Probe Incubate_TEAD_IN_12->Add_Probe SDS_PAGE SDS-PAGE Add_Probe->SDS_PAGE Imaging Fluorescence Imaging SDS_PAGE->Imaging IC50_Calculation_ABPP IC50 Calculation Imaging->IC50_Calculation_ABPP Transfect_Cells Transfect Cells with Reporter Plasmids Treat_Cells Treat with This compound Transfect_Cells->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence IC50_Calculation_Luc IC50 Calculation Measure_Luminescence->IC50_Calculation_Luc

Evaluating TEAD-IN-12: An In Vivo Efficacy and Safety Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy and safety profile of representative TEAD (Transcriptional Enhanced Associate Domain) inhibitors, using "TEAD-IN-12" as a placeholder for a novel investigational compound. As specific data for a compound named this compound is not publicly available, this guide synthesizes published data from preclinical studies of other notable TEAD inhibitors, including covalent inhibitors and PROTAC degraders, to provide a relevant comparative framework. The information herein is intended to guide research and development efforts by offering insights into the potential therapeutic window and experimental considerations for this class of inhibitors.

Comparative In Vivo Efficacy

The in vivo anti-tumor activity of TEAD inhibitors has been demonstrated in various xenograft models of cancers with Hippo pathway alterations, such as mesothelioma and non-small cell lung cancer. The following table summarizes the reported efficacy data for several TEAD inhibitors, which can serve as a benchmark for evaluating "this compound".

Table 1: Summary of In Vivo Efficacy of TEAD Inhibitors in Xenograft Models

Compound ClassSpecific CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
TEAD PROTAC 40 (H122)MSTO-211H (Mesothelioma)Not SpecifiedRobust antitumor efficacyInduced degradation of TEAD1 and significantly downregulated Myc target genes.
Covalent Inhibitor BPI-460372NF2-deficient or LATS1/2 mutant xenograftsNot SpecifiedSignificant tumor growth suppressionCovalently and irreversibly binds to the cysteine in the TEAD palmitoylation pocket.[1]
Pan-TEAD Inhibitor Merck Compound [I]NCI-H226 (Mesothelioma)30 and 100 mg/kg, QD, PO>100%Led to tumor regression and was well-tolerated.[2]
Pan-TEAD Inhibitor GNE-7883NCI-H226 and MSTO-211H100 or 250 mg/kg, QDStrong antitumor efficacyAllosterically blocks the interaction between YAP/TAZ and all human TEAD paralogs.[3]

Comparative Safety and Tolerability

The preclinical safety profile of TEAD inhibitors is a critical aspect of their development. Early data suggests that while generally well-tolerated, potential for renal toxicity is a key consideration for this class of drugs.[4][5] The table below outlines the available safety information for the comparator compounds.

Table 2: Summary of In Vivo Safety Profiles of TEAD Inhibitors

CompoundKey Safety FindingsNoted Adverse Events
BPI-460372 Generally well-tolerated in a Phase I clinical trial.[4][6]No drug-related Grade ≥3 adverse events observed. Notably, no renal toxicities were seen, which was a perceived risk.[4]
Pan-TEAD Inhibitors (Generic) Favorable safety profile with respect to nephrotoxicity in preclinical models.[7]Low-grade proteinuria observed in NCI-H226 xenograft mice at efficacious doses.[7]
Merck Compound [I] Good tolerability in NCI-H226 xenograft model.No changes in body weight observed compared to control mice.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for efficacy and safety evaluation of TEAD inhibitors.

In Vivo Tumor Xenograft Efficacy Study

This protocol describes a general workflow for assessing the anti-tumor efficacy of a TEAD inhibitor in a subcutaneous xenograft mouse model.

Objective: To evaluate the in vivo anti-tumor activity of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell line with known Hippo pathway alteration (e.g., NCI-H226, MSTO-211H)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cell culture medium and supplements

  • Matrigel or other basement membrane matrix

  • Test compound (e.g., this compound) and vehicle control

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions to achieve the required number of cells for implantation.

  • Cell Implantation:

    • Harvest and resuspend the cells in a mixture of sterile PBS or culture medium and Matrigel (typically at a 1:1 ratio).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the test compound and vehicle control according to the specified dosing regimen (e.g., once daily oral gavage).

  • Efficacy Monitoring:

    • Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

    • Monitor the body weight of the mice as an indicator of general health.

  • Endpoint:

    • Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Preclinical Toxicology Study

This protocol outlines a general approach for evaluating the safety profile of a TEAD inhibitor in rodents.

Objective: To assess the potential toxicity of a test compound following repeated dosing.

Materials:

  • Healthy rodents (e.g., mice or rats)

  • Test compound and vehicle control

  • Dosing and blood collection equipment

  • Clinical pathology analysis instruments

  • Histopathology equipment

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate animals to the facility for a minimum period.

    • Randomly assign animals to dose groups (typically a control group and multiple dose levels of the test compound).

  • Dosing:

    • Administer the test compound and vehicle via the intended clinical route for a specified duration (e.g., 28 days).

  • In-life Observations:

    • Conduct daily clinical observations for any signs of toxicity.

    • Record body weights and food consumption regularly.

  • Clinical Pathology:

    • Collect blood samples at specified time points for hematology and clinical chemistry analysis.

    • Collect urine samples for urinalysis.

  • Terminal Procedures:

    • At the end of the treatment period, perform a complete necropsy.

    • Collect and weigh major organs.

    • Preserve tissues in formalin for histopathological examination.

  • Data Analysis:

    • Analyze all collected data to identify any dose-related adverse effects.

Visualizations

Hippo-YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a key regulator of organ size and cell proliferation. Its dysregulation is implicated in various cancers. The diagram below illustrates the core components of this pathway and the point of intervention for TEAD inhibitors.

Hippo_Pathway cluster_extracellular Extracellular & Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact GPCRs GPCRs LATS1/2 LATS1/2 GPCRs->LATS1/2 inhibit FAT4 FAT4 MST1/2 MST1/2 FAT4->MST1/2 activate MST1/2->LATS1/2 phosphorylates SAV1 SAV1 SAV1->MST1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates MOB1 MOB1 MOB1->LATS1/2 YAP/TAZ_P p-YAP/TAZ 14-3-3 14-3-3 YAP/TAZ_P->14-3-3 binds YAP/TAZ->YAP/TAZ_P YAP/TAZ_nuc YAP/TAZ YAP/TAZ->YAP/TAZ_nuc translocates Degradation Degradation 14-3-3->Degradation leads to TEAD TEAD YAP/TAZ_nuc->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates This compound This compound (TEAD Inhibitor) This compound->TEAD inhibits

Caption: The Hippo Signaling Pathway and the mechanism of action of TEAD inhibitors.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in a typical in vivo xenograft study to evaluate the efficacy of a novel compound like this compound.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Dosing with this compound or Vehicle randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint monitoring->endpoint analysis 8. Data Analysis & Tumor Excision endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for an in vivo xenograft efficacy study.

References

Benchmarking TEAD-IN-12: A Comparative Guide to First-Generation TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcriptional enhanced associate domain (TEAD) family of proteins has emerged as a critical node in the Hippo signaling pathway, representing a promising therapeutic target for cancers driven by the oncogenic activity of YAP and TAZ. The disruption of the YAP/TAZ-TEAD interaction is a key strategy in the development of novel anti-cancer agents. This guide provides a comparative analysis of TEAD-IN-12 against a panel of first-generation TEAD inhibitors, offering a comprehensive overview of their biochemical and cellular activities. While direct comparative data for this compound is limited, this guide consolidates available information to aid researchers in their evaluation of these compounds.

The Hippo-YAP/TAZ-TEAD Signaling Pathway

Dysregulation of the Hippo pathway leads to the nuclear translocation of the transcriptional co-activators YAP and TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation, survival, and tumorigenesis. TEAD inhibitors aim to disrupt this interaction, thereby attenuating the oncogenic output of the pathway.

Hippo_Pathway Hippo-YAP/TAZ-TEAD Signaling Pathway cluster_extracellular Extracellular & Membrane cluster_cytoplasm Cytoplasm cluster_hippo_core Hippo Kinase Cascade cluster_nucleus Nucleus cluster_inhibition Inhibitor Action Cell-Cell Contact Cell-Cell Contact MST1/2 MST1/2 Cell-Cell Contact->MST1/2 ECM Stiffness ECM Stiffness ECM Stiffness->MST1/2 GPCRs GPCRs LATS1/2 LATS1/2 GPCRs->LATS1/2 MST1/2->LATS1/2 phosphorylates SAV1 SAV1 SAV1->MST1/2 activates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates MOB1 MOB1 MOB1->LATS1/2 activates Phospho-YAP/TAZ Phospho-YAP/TAZ YAP/TAZ->Phospho-YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocates to 14-3-3 14-3-3 14-3-3->Phospho-YAP/TAZ sequesters in cytoplasm Phospho-YAP/TAZ->14-3-3 binds to Ubiquitination & Degradation Ubiquitination & Degradation Phospho-YAP/TAZ->Ubiquitination & Degradation YAP/TAZ_n->YAP/TAZ shuttles back TEAD TEAD YAP/TAZ_n->TEAD binds to Target Gene Expression\n(Proliferation, Survival) Target Gene Expression (Proliferation, Survival) TEAD->Target Gene Expression\n(Proliferation, Survival) activates TEAD Inhibitors TEAD Inhibitors TEAD Inhibitors->TEAD bind to palmitoylation pocket, prevent YAP/TAZ binding

Caption: The Hippo signaling pathway and the mechanism of TEAD inhibitors.

Comparative Analysis of TEAD Inhibitors

This section provides a summary of available quantitative data for this compound and first-generation TEAD inhibitors. Data for this compound is limited, and direct comparisons with other inhibitors using identical assay conditions are not publicly available.

Table 1: Biochemical Assay Data
InhibitorTargetAssay TypeIC50 (nM)Reference
This compound TEADNot Specified< 100[1][2]
K-975 pan-TEADTEAD1-YAP1 PPI1.8[3][4]
VT-107 pan-TEADTEAD Reporter~18 (H2052 cells)[5]
VT-103 pan-TEADTEAD Reporter~30 (NCI-H226 cells)[6]
MGH-CP1 pan-TEADTEAD-YAP Reporter1680[7]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution.

Table 2: Cellular Assay Data
InhibitorCell LineAssay TypeIC50 / EC50 (nM)Reference
This compound Not AvailableNot AvailableNot Available
K-975 NCI-H226 (NF2 deficient)Cell Proliferation (144h)~10[3][4]
VT-107 NCI-H2052 (NF2 mutant)Cell Proliferation (4 days)~18[5]
VT-103 NCI-H226 (NF2 deficient)Cell Proliferation~30[6]
MGH-CP1 NCI-H226 (NF2 deficient)Cell Proliferation~1000[7]

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of TEAD inhibitors. These protocols are intended as a guide and may require optimization for specific applications.

Experimental Workflow

Experimental_Workflow General Workflow for TEAD Inhibitor Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies TR_FRET TR-FRET/FP Assay (YAP/TAZ-TEAD Interaction) Reporter TEAD Reporter Assay (Transcriptional Activity) TR_FRET->Reporter Confirm cellular activity Palmitoylation TEAD Palmitoylation Assay Palmitoylation->Reporter Co_IP Co-Immunoprecipitation (Endogenous Interaction) Reporter->Co_IP Validate endogenous target engagement Viability Cell Viability Assay (Anti-proliferative Effects) Co_IP->Viability Assess functional outcome Xenograft Xenograft Models (Anti-tumor Efficacy) Viability->Xenograft Evaluate in vivo potential

Caption: A typical experimental workflow for the evaluation of TEAD inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the disruption of the YAP/TAZ-TEAD protein-protein interaction (PPI) in a biochemical format.

Materials:

  • Recombinant purified GST-tagged TEAD protein.

  • Biotinylated peptide corresponding to the TEAD-binding domain of YAP or TAZ.

  • Europium cryptate-labeled anti-GST antibody (donor).

  • Streptavidin-conjugated fluorophore (e.g., XL665) (acceptor).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.5 mM DTT).

  • Test compounds (e.g., this compound, first-generation inhibitors) dissolved in DMSO.

  • 384-well low-volume black plates.

  • TR-FRET plate reader.

Protocol:

  • Prepare serial dilutions of test compounds in assay buffer.

  • In a 384-well plate, add GST-TEAD and biotin-YAP/TAZ peptide to each well.

  • Add the test compounds or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Add a pre-mixed solution of anti-GST-Europium and Streptavidin-XL665 to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Measure the TR-FRET signal on a plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of acceptor to donor emission and determine the IC50 values for each compound.

TEAD Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of TEAD in response to inhibitor treatment.

Materials:

  • HEK293T or other suitable cell line.

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase).

  • Renilla luciferase plasmid (for normalization).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compounds.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the TEAD-responsive luciferase reporter and the Renilla luciferase plasmid.

  • After 24 hours, treat the cells with serial dilutions of the test compounds or DMSO.

  • Incubate for an additional 24-48 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 values.

Co-Immunoprecipitation (Co-IP) and Western Blot

This assay is used to confirm the disruption of the endogenous YAP/TAZ-TEAD interaction within cells.

Materials:

  • Cancer cell line with high YAP/TAZ-TEAD activity (e.g., NCI-H226).

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibody against TEAD or YAP/TAZ for immunoprecipitation.

  • Protein A/G magnetic beads or agarose beads.

  • Antibodies for Western blotting (anti-YAP/TAZ and anti-TEAD).

  • SDS-PAGE gels and Western blotting equipment.

Protocol:

  • Treat cells with test compounds or DMSO for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate the lysates with the immunoprecipitating antibody overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the co-immunoprecipitated protein and the immunoprecipitated protein, followed by HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the anti-proliferative effect of TEAD inhibitors on cancer cells.

Materials:

  • Cancer cell lines (e.g., NF2-deficient mesothelioma cells).

  • Cell culture medium.

  • Test compounds.

  • 96-well opaque-walled plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Luminometer.

Protocol:

  • Seed cells in a 96-well opaque-walled plate and allow them to adhere.

  • Treat the cells with a serial dilution of the test compounds or DMSO.

  • Incubate the plate for a specified period (e.g., 72-144 hours).

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the cell viability as a percentage of the DMSO control and determine the IC50 values.[4][8][9][10][11]

Mechanism of Action of TEAD Inhibitors

The majority of current TEAD inhibitors, including the first-generation compounds and likely this compound, function by binding to a conserved lipid-binding pocket on the TEAD protein. This pocket is allosterically coupled to the YAP/TAZ binding interface. By occupying this pocket, the inhibitors induce a conformational change in TEAD that prevents its interaction with YAP and TAZ, thereby blocking downstream gene transcription.

TEAD_Inhibitor_MoA Mechanism of TEAD Inhibition cluster_active Active State cluster_inhibited Inhibited State TEAD_active TEAD TEAD_inhibited TEAD YAP_TAZ_active YAP/TAZ YAP_TAZ_active->TEAD_active Binds to TEAD YAP_TAZ_inhibited YAP/TAZ YAP_TAZ_inhibited->TEAD_inhibited Binding blocked Inhibitor TEAD Inhibitor Inhibitor->TEAD_inhibited Binds to palmitoylation pocket

Caption: TEAD inhibitors bind to the palmitoylation pocket, preventing YAP/TAZ interaction.

Conclusion

This compound represents a newer entrant into the field of TEAD inhibitors. While its reported sub-100 nM potency is promising, a comprehensive, direct comparison with well-characterized first-generation inhibitors such as K-975 and VT-107 is necessary for a thorough evaluation of its potential.[1][2][3][4][9] The experimental protocols and comparative data provided in this guide offer a framework for researchers to design and interpret their own studies, ultimately contributing to the development of more effective therapies targeting the Hippo-YAP/TAZ-TEAD signaling axis.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of TEAD-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of the TEAD inhibitor, TEAD-IN-12, and associated waste materials. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general best practices for the disposal of research-grade small molecule inhibitors. It is imperative to obtain the official SDS from the supplier, MedchemExpress, for definitive and specific handling and disposal instructions.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the pure compound or concentrated stock solutions.

II. Waste Categorization and Segregation

Proper segregation of waste is the first and most critical step in the disposal process. Different types of waste generated during experiments with this compound must be disposed of in separate, clearly labeled containers.

Waste TypeDescriptionRecommended Disposal Stream
Unused/Expired this compound Pure, solid this compound compound or any expired/unwanted stock solutions.Hazardous Chemical Waste (Solid or Liquid as appropriate)
Contaminated Labware Disposable labware that has come into direct contact with this compound, such as pipette tips, microfuge tubes, and cell culture plates.Solid Chemical Waste or Biohazardous Waste (if applicable)
Contaminated PPE Gloves, disposable lab coats, or other personal protective equipment contaminated with this compound.Solid Chemical Waste or Biohazardous Waste (if applicable)
Liquid Waste Cell culture media, buffers, and solvents containing this compound.Liquid Chemical Waste (Aqueous or Solvent-based)
Empty Vials The original vial that contained the pure this compound compound.Hazardous Chemical Waste (unless triple-rinsed, see below)
Sharps Waste Needles and syringes used for dissolving or transferring this compound.Sharps Container

III. Step-by-Step Disposal Procedures

1. Unused/Expired this compound (Pure Compound and Stock Solutions):

  • Do not dispose of down the drain or in the regular trash.

  • The pure compound should be collected in a clearly labeled hazardous waste container designated for solid chemical waste.

  • Unwanted stock solutions should be collected in a compatible, leak-proof container labeled for liquid hazardous waste. Indicate the solvent used (e.g., "this compound in DMSO").

  • Follow your institution's guidelines for the final disposal of hazardous chemical waste.

2. Contaminated Labware and PPE:

  • Collect all disposable items that have come into contact with this compound (e.g., pipette tips, gloves, cell culture flasks) in a designated, lined container for solid chemical waste.

  • If the labware is also considered biohazardous (e.g., used for cell culture), it should be disposed of in a biohazardous waste container that is also approved for chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on mixed chemical and biohazardous waste.

3. Liquid Waste (Cell Culture Media, Buffers, etc.):

  • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Segregate aqueous-based liquid waste from solvent-based liquid waste.

  • The container label should clearly state "Hazardous Waste" and list all chemical constituents, including this compound and any solvents.

  • Never pour liquid waste containing this compound down the sink.

4. Empty Vials:

  • The disposal of the original vial depends on whether the compound is classified as an "acutely hazardous waste" (P-listed). As this information is not available without the SDS, it is safest to assume the most stringent procedure.

  • Recommended Procedure (Triple Rinsing):

    • Rinse the empty vial three times with a suitable solvent (e.g., the solvent used to make the stock solution, like DMSO, followed by ethanol or isopropanol).

    • Collect the rinsate in a designated liquid hazardous waste container.[1]

    • After triple rinsing, deface or remove the original label.

    • The rinsed vial can then typically be disposed of in a container for clean, broken glass.

  • If you choose not to triple-rinse the vial, it must be disposed of as solid hazardous chemical waste.

5. Sharps Waste:

  • Any needles or syringes used to handle this compound must be disposed of immediately in a designated sharps container.

  • Do not recap, bend, or break needles.

IV. Experimental Workflow and Disposal Pathway

The following diagram illustrates the typical workflow for an experiment involving this compound and the corresponding disposal pathways for the waste generated at each step.

TEAD_IN_12_Disposal_Workflow start Start: Researcher with PPE weigh Weigh Solid This compound start->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve solid_waste Solid Chemical Waste: - Contaminated Weigh Paper - Empty Vial (if not rinsed) weigh->solid_waste generates treat_cells Treat Cells in Culture dissolve->treat_cells liquid_waste_stock Liquid Chemical Waste: - Unused Stock Solution dissolve->liquid_waste_stock generates sharps_waste Sharps Waste: - Needles/Syringes dissolve->sharps_waste generates analysis Downstream Analysis treat_cells->analysis liquid_waste_media Liquid Chemical Waste: - Contaminated Media treat_cells->liquid_waste_media generates solid_waste_labware Solid Chemical/Biohazardous Waste: - Pipette Tips - Culture Plates - Gloves treat_cells->solid_waste_labware generates

Experimental workflow and waste generation for this compound.

V. Signaling Pathway Context

This compound is an inhibitor of the TEAD family of transcription factors, which are key downstream effectors of the Hippo signaling pathway. The Hippo pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers.

Hippo_Pathway cluster_nucleus Nuclear Events Extracellular_Signals Extracellular Signals (e.g., Cell-Cell Contact) MST1_2 MST1/2 Extracellular_Signals->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates & activates LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P Phosphorylated YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_P Nucleus Nucleus YAP_TAZ->Nucleus translocates to TEAD TEAD YAP_TAZ->TEAD binds to Cytoplasm Cytoplasmic Degradation YAP_TAZ_P->Cytoplasm Gene_Transcription Gene Transcription (Proliferation, Anti-Apoptosis) TEAD->Gene_Transcription promotes TEAD_IN_12 This compound TEAD_IN_12->TEAD inhibits

Simplified Hippo signaling pathway showing the action of this compound.

By adhering to these disposal procedures and understanding the context of this compound's mechanism of action, researchers can maintain a safe and compliant laboratory environment. Always consult your institution's specific guidelines and the manufacturer's SDS for the most accurate and comprehensive information.

References

Essential Safety and Logistical Information for Handling TEAD-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for TEAD-IN-12 is publicly available. The following guidance is based on general laboratory safety principles for handling potent, novel research compounds and should be supplemented by a risk assessment conducted by the user's institution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.

I. Immediate Safety and Handling Precautions

This compound is a potent, orally active TEAD inhibitor.[1] Due to the lack of specific toxicity data, it should be handled with extreme caution, assuming it is hazardous. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Personal Protective Equipment (PPE):

A comprehensive set of PPE should be worn at all times when handling this compound to minimize exposure.[2]

PPE CategoryItemSpecifications
Hand Protection Disposable Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Eye Protection Safety Goggles or a Face ShieldMust provide a complete seal around the eyes.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs. A disposable gown is recommended for handling larger quantities.
Respiratory Protection Fume HoodAll handling of solid this compound and its solutions must be performed in a certified chemical fume hood.

II. Quantitative Data

The following table summarizes the known quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₂H₂₀F₃N₃O₃MedChemExpress
Molecular Weight 431.41 g/mol MedChemExpress
IC₅₀ <100 nMMedChemExpress

III. Signaling Pathway and Mechanism of Action

This compound is an inhibitor of the TEAD family of transcription factors, which are key downstream effectors of the Hippo signaling pathway.[3] The Hippo pathway plays a crucial role in regulating cell growth, proliferation, and apoptosis.[4][5] In many cancers, this pathway is dysregulated, leading to the activation of TEAD and the transcription of pro-oncogenic genes.[6] this compound likely functions by disrupting the interaction between TEAD and its co-activators, YAP and TAZ.[3]

Hippo_Pathway cluster_Hippo_On Hippo Pathway ON (High Cell Density) cluster_Hippo_Off Hippo Pathway OFF (Low Cell Density) cluster_nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 activates YAP/TAZ_P Phosphorylated YAP/TAZ LATS1/2->YAP/TAZ_P phosphorylates Cytoplasmic_Retention Cytoplasmic Retention & Degradation YAP/TAZ_P->Cytoplasmic_Retention YAP/TAZ YAP/TAZ Nucleus Nucleus YAP/TAZ->Nucleus TEAD TEAD YAP/TAZ->TEAD binds Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) TEAD->Gene_Transcription activates TEAD_IN_12 This compound TEAD_IN_12->TEAD inhibits

Hippo Signaling Pathway and this compound Mechanism of Action.

IV. Experimental Protocols

The following is a representative experimental workflow for a cell viability assay using a chemical inhibitor like this compound.[7][8][9]

Cell_Viability_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24 hours Cell_Seeding->Incubation_1 Compound_Treatment Treat cells with varying concentrations of this compound Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72 hours Compound_Treatment->Incubation_2 Viability_Reagent Add cell viability reagent (e.g., MTT, MTS) Incubation_2->Viability_Reagent Incubation_3 Incubate for 1-4 hours Viability_Reagent->Incubation_3 Measure_Absorbance Measure absorbance with a plate reader Incubation_3->Measure_Absorbance Data_Analysis Analyze data and determine IC₅₀ Measure_Absorbance->Data_Analysis End End Data_Analysis->End

General Experimental Workflow for a Cell Viability Assay.

Step-by-Step Guidance for a Cell Viability (MTT) Assay:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Cell Treatment: Remove the culture medium and add fresh medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the treated cells for a period of 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

V. Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[2][11]

Solid Waste:

  • Contaminated consumables (e.g., pipette tips, gloves, vials) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

Liquid Waste:

  • All liquid waste containing this compound, including unused solutions and cell culture medium, must be collected in a sealed, labeled hazardous waste container.

  • Do not pour any liquid waste containing this compound down the drain.

Decontamination:

  • All glassware and equipment that have come into contact with this compound should be decontaminated. A common method is to rinse with a suitable solvent (e.g., ethanol or methanol) and collect the rinsate as hazardous waste.[12]

  • Work surfaces should be thoroughly cleaned after handling the compound.

Final Disposal:

  • All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[11]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.